3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-amino-N-methyl-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H3,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLLHPQFSIEJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019126-62-5 | |
| Record name | 5-amino-N-methyl-4H-1,2,4-triazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both safety and efficacy. For novel heterocyclic entities such as 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, a compound of interest due to the broad biological activities of the 1,2,4-triazole core, this process is of paramount importance.[1][2][3][4] The potential for tautomerism, the exact substitution pattern, and the conformational arrangement of its functional groups are all critical parameters that dictate its interaction with biological targets.[1]
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, medicinal chemists, and analytical scientists, offering not just a series of protocols, but a logical, self-validating workflow that ensures the highest degree of confidence in the final structural assignment. We will proceed from initial purity and molecular formula determination to the intricate details of atomic connectivity and spatial arrangement, grounded in the principles of modern analytical chemistry.
Section 1: Foundational Analysis - Molecular Formula and Purity Assessment
Prior to detailed structural analysis, establishing the molecular formula and assessing the purity of the sample are critical first steps. This ensures that subsequent spectroscopic data is representative of the target compound and not confounded by impurities.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and, consequently, the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, heterocyclic compound, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile/water mixture with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. The high mass accuracy of the instrument allows for the unambiguous determination of the molecular formula by comparing the measured mass to theoretical masses of possible elemental compositions.
Expected Data & Interpretation: For this compound (C₄H₇N₅O), the expected monoisotopic mass is 141.0651 Da. The HRMS spectrum should exhibit a prominent ion corresponding to [M+H]⁺ at m/z 142.0729.
| Parameter | Expected Value |
| Molecular Formula | C₄H₇N₅O |
| Monoisotopic Mass | 141.0651 Da |
| [M+H]⁺ (Calculated) | 142.0729 m/z |
Liquid Chromatography (LC) for Purity Assessment
Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of small organic molecules. A well-developed method will separate the target compound from any starting materials, byproducts, or degradation products.
Experimental Protocol: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Section 2: Unraveling the Molecular Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments provides a detailed map of the atomic connectivity.[3][5]
Workflow for NMR-Based Structure Elucidation
Caption: Hypothetical fragmentation of the target molecule.
The fragmentation of 1,2,4-triazoles can be complex, but characteristic losses, such as the loss of the N-methylcarboxamide side chain or parts of it, would provide strong corroborating evidence for the proposed structure. [1][6][7]
Section 4: Definitive 3D Structure - Single-Crystal X-ray Crystallography
Rationale: While NMR, MS, and IR provide compelling evidence for the chemical constitution, single-crystal X-ray crystallography provides unambiguous proof of the atomic connectivity, stereochemistry, and the solid-state conformation of the molecule. [8][9][10][11]It is the ultimate arbiter in structural elucidation.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). [11]2. Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a three-dimensional model of the molecule with precise bond lengths, bond angles, and torsion angles.
Expected Outcome: The resulting crystal structure would definitively confirm:
-
The 1,2,4-triazole ring system.
-
The substitution pattern: the amino group at C3 and the N-methylcarboxamide group at C5.
-
The tautomeric form present in the solid state.
-
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of this compound is achieved not by a single technique, but by the synergistic and logical application of multiple analytical methods. HRMS establishes the molecular formula, while a suite of 1D and 2D NMR experiments pieces together the molecular framework. FTIR confirms the presence of key functional groups, and MS/MS provides corroborating evidence of the connectivity through fragmentation analysis. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. Each step in this workflow serves to validate the others, providing the highest level of scientific rigor and confidence required for advancing a compound in the drug development pipeline.
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing. [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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ACS Publications. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. [Link]
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ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
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Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]
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ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Introduction: The Significance of the 3-Amino-1,2,4-triazole-5-carboxamide Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and diverse biological activities. As a privileged scaffold, it is integral to numerous therapeutic agents, exhibiting a wide spectrum of effects including antifungal, antiviral, and anticancer properties. The 3-amino-1,2,4-triazole-5-carboxamide core, in particular, presents a unique combination of hydrogen bond donors and acceptors, alongside a constrained conformational structure, making it a compelling framework for designing targeted therapeutics. This guide provides a comprehensive overview of the essential physicochemical properties of a representative member of this class, 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, and outlines the rigorous experimental methodologies for their characterization. While specific experimental data for this exact molecule is not extensively published, this document leverages data from closely related analogs and established analytical principles to provide a robust framework for its scientific investigation.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any molecule is a thorough understanding of its structure and fundamental properties. These descriptors are often the first input for computational models and provide a baseline for understanding the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₅O | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| CAS Number | 1019126-62-5 | [2][3] |
| Computed XLogP3 | -0.8 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Topological Polar Surface Area | 96.7 Ų | [4] |
Note: The computed properties are estimations and require experimental verification.
Synthesis of this compound: A Proposed Pathway
A logical approach involves the condensation of a suitable carboxylic acid derivative with aminoguanidine.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from methodologies reported for the synthesis of similar 3-amino-1,2,4-triazole derivatives.[6]
-
Reagent Preparation: In a microwave-safe reaction vessel, combine aminoguanidine hydrochloride (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in a solvent like acetonitrile.
-
Addition of Acylating Agent: To this mixture, add the N-methyl amide derivative of an activated carboxylic acid, such as an acyl chloride or ester of glyoxylic acid (1.0-1.2 eq). The choice of the acylating agent is critical and influences reaction conditions.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. A typical starting point would be a temperature of 150-180°C for 15-30 minutes. The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine completion.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Core Physicochemical Properties and Their Determination
A comprehensive understanding of a compound's physicochemical profile is paramount for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Acidity and Basicity (pKa)
The pKa values of a molecule dictate its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. The 1,2,4-triazole ring is amphoteric, possessing both weakly acidic (N-H proton) and weakly basic (ring nitrogens) properties. The amino and carboxamide groups further contribute to the overall acid-base profile.
Methodology: Potentiometric Titration
Potentiometric titration is a robust method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol:
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., 50% ethanol/water) may be necessary.
-
Titration: Titrate the solution with a standardized solution of HCl (to determine basic pKa) or NaOH (to determine acidic pKa). Add the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.
Methodology: Shake-Flask Method with HPLC Analysis
The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of the compound between two immiscible phases.
Protocol:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD measurement).
-
Partitioning: Add a known amount of the compound to a mixture of the two phases. Shake the mixture vigorously to allow the compound to partition between the layers until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects oral absorption and bioavailability. Poor solubility is a common challenge in drug development.
Methodology: Kinetic Solubility Assay by Nephelometry
For high-throughput screening, kinetic solubility is often determined. This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a microplate, creating a range of concentrations.
-
Precipitation Monitoring: Incubate the plate and monitor for the formation of a precipitate. This is often done by measuring the turbidity of the solutions using a nephelometer, which detects scattered light.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Spectroscopic and Structural Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the following signals would be expected in a ¹H NMR spectrum (in a solvent like DMSO-d₆):
-
A signal for the N-methyl protons.
-
Signals for the amino (NH₂) protons.
-
A signal for the amide (NH) proton.
-
A signal for the triazole ring (N-H) proton.
The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the two triazole ring carbons, and the carbonyl carbon of the amide.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for the target compound include:
-
N-H stretching (amino and amide groups): ~3100-3400 cm⁻¹
-
C=O stretching (amide): ~1650-1680 cm⁻¹
-
C=N and N=N stretching (triazole ring): ~1400-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 142.13.
Conclusion
The physicochemical properties of this compound are crucial for its potential applications in drug discovery and development. This guide has outlined a proposed synthetic pathway and detailed, robust methodologies for the experimental determination of its key properties, including pKa, LogP, and aqueous solubility. Furthermore, it has described the expected outcomes from essential spectroscopic analyses (NMR, IR, and MS) required for its structural confirmation. While specific experimental data for this molecule remains to be published, the protocols and principles detailed herein provide a comprehensive framework for researchers to undertake a thorough and scientifically rigorous characterization of this and related 3-amino-1,2,4-triazole-5-carboxamide derivatives.
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Tsuprykov, O. et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
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Kelly, J. M. et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
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3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide CAS number 1019126-62-5
An In-Depth Technical Guide to 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (CAS 1019126-62-5): A Scaffolding Perspective for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS 1019126-62-5), a novel chemical entity with significant, albeit largely unexplored, therapeutic potential. While specific research on this exact molecule is nascent, its core structure—the 3-amino-1,2,4-triazole-5-carboxamide scaffold—is a privileged motif in medicinal chemistry, forming the backbone of numerous clinically significant agents. This document synthesizes information from analogous compounds to build a predictive framework for its physicochemical properties, a plausible and detailed synthetic route, and its prospective biological activities. We will explore its potential as an antifungal, anticancer, and antiviral agent, grounded in the well-documented pharmacology of related triazole derivatives.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a strategic overview and actionable experimental protocols to unlock the potential of this promising compound.
Introduction: The Privileged 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, favorable hydrogen bonding capabilities, and its role as a bioisosteric replacement for amide bonds.[4] This five-membered heterocycle is a key pharmacophore in a wide array of therapeutic agents, demonstrating its versatility and importance in drug design.[5][6]
Notably, 1,2,4-triazole derivatives have achieved remarkable success as:
-
Antifungal Agents: Triazoles like fluconazole and the recently developed mefentrifluconazole are potent inhibitors of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[7][8]
-
Antiviral Agents: The structure of 1,2,4-triazole-3-carboxamide is the aglycon of Ribavirin, a broad-spectrum antiviral drug, highlighting the scaffold's intrinsic potential for interfering with viral replication.[3][9]
-
Anticancer Agents: Numerous studies have reported significant antiproliferative activities for novel 1,2,4-triazole derivatives against various cancer cell lines, often inducing apoptosis and cell cycle arrest.[2]
The subject of this guide, this compound, combines this powerful triazole core with an amino group at the 3-position and an N-methylcarboxamide at the 5-position. These functional groups offer additional vectors for target interaction and modulation of physicochemical properties. This document aims to provide a robust, evidence-based prospectus on its synthesis, characterization, and biological evaluation.
Physicochemical Profile
While extensive experimental data for this specific compound is not publicly available, its key physicochemical properties can be reliably identified or predicted based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1019126-62-5 | [10] |
| Molecular Formula | C₄H₇N₅O | [11] |
| Molecular Weight | 141.13 g/mol | [11] |
| IUPAC Name | This compound | [10] |
| Predicted LogP | -0.9 | [11] |
| Predicted Form | Solid | |
| Predicted Solubility | Soluble in water, methanol, ethanol | [12] |
Synthesis and Characterization
A robust and scalable synthesis is critical for enabling thorough biological investigation. Based on established methodologies for related 1,2,4-triazoles, a highly plausible two-step synthetic pathway from a commercially available precursor is proposed.[4]
Proposed Synthetic Pathway
The synthesis initiates from 3-Amino-1,2,4-triazole-5-carboxylic acid. The core strategy involves the activation of the carboxylic acid moiety followed by amidation with methylamine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a self-validating system for the synthesis and purification of the target compound.
Step 1: Formation of 3-Amino-1H-1,2,4-triazole-5-carbonyl chloride (Intermediate B)
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (5.0 g, 34.7 mmol).
-
Add anhydrous tetrahydrofuran (THF, 40 mL) followed by thionyl chloride (SOCl₂, 5.0 mL, 69.4 mmol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
-
Heat the reaction mixture to reflux (approx. 66°C) and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acyl chloride intermediate, which is used immediately in the next step without further purification.
Step 2: Amidation to form this compound (Target Compound C)
-
Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (DCM, 50 mL) in a flask cooled to 0°C in an ice bath.
-
In a separate beaker, dissolve methylamine hydrochloride (3.0 g, 44.1 mmol) in water and basify with a suitable base, or use a solution of methylamine in THF/ethanol.
-
Slowly add the methylamine solution to the stirred acyl chloride solution at 0°C, followed by the dropwise addition of triethylamine (TEA, 7.3 mL, 52.1 mmol) to act as a base.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2x30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, using a gradient of methanol in dichloromethane) to afford the pure target compound.
Structural Elucidation Workflow
Confirmation of the final product's identity and purity is achieved through a standard battery of analytical techniques.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole.
Antiproliferative and Anticancer Activity
Derivatives of 3-amino-1,2,4-triazole have demonstrated potent antiproliferative activities against a range of human cancer cell lines, including HepG2 (liver), HCT116 (colon), and Hela (cervical). [2]Mechanistic studies on representative compounds indicate that they can induce apoptosis and cause cell cycle arrest, typically at the G2/M phase, in a dose-dependent manner. [2]The N-methylcarboxamide and 3-amino groups provide hydrogen bonding donors and acceptors that could facilitate binding to the active sites of kinases or other key proteins involved in cell proliferation.
Antiviral Applications
The structural similarity of the 1,2,4-triazole-3-carboxamide core to the base moiety of Ribavirin is striking. [3][9]Ribavirin is a guanosine analog that interferes with viral replication through multiple mechanisms, including inhibition of viral RNA-dependent RNA polymerase and induction of lethal mutagenesis. It is plausible that this compound, as a non-nucleoside analog, could exhibit similar antiviral properties by targeting viral enzymes.
Proposed Biological Screening Cascade
To empirically validate the therapeutic potential, a tiered screening approach is recommended.
Caption: A tiered workflow for biological evaluation of the target compound.
Protocol: In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) against pathogenic fungi.
-
Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Serially dilute the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans) adjusted to a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi + medium, no drug) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. [13]
Protocol: In Vitro Antiproliferative Assay (MTT)
Objective: To assess the cytotoxicity of the compound against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve. [2]
Conclusion and Future Directions
This compound stands as a molecule of high potential, strategically positioned at the intersection of several proven pharmacophores. Its structural heritage suggests a strong likelihood of potent biological activity, particularly in the realms of antifungal and anticancer therapy. The synthetic pathway proposed herein is robust and relies on well-established chemical transformations, ensuring its accessibility for research purposes.
The immediate priorities for advancing this compound are clear:
-
Chemical Synthesis and Verification: Execute the proposed synthesis and rigorously confirm the compound's structure and purity using standard analytical methods.
-
Broad Biological Screening: Perform the primary in vitro screening assays detailed in this guide to obtain empirical data on its antifungal and antiproliferative efficacy.
-
Mechanism of Action Studies: For any confirmed activities, proceed to secondary assays to elucidate the specific molecular targets and mechanisms.
By following this structured, evidence-based approach, the scientific community can efficiently evaluate and potentially develop this compound into a next-generation therapeutic agent.
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Synthesis pathway for 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
An In-Depth Technical Guide to the Synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] The structural and electronic properties of the triazole ring, including its aromaticity, stability, and capacity for hydrogen bonding, render it an effective pharmacophore for interaction with various biological targets.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]
This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic pathway for this compound, a molecule incorporating the key 3-amino-1,2,4-triazole moiety. The synthesis is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for experimental choices. The proposed synthesis is a two-part process, beginning with the construction of the core heterocyclic intermediate, 3-Amino-1H-1,2,4-triazole-5-carboxylic acid, followed by a standard amidation to yield the final product.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, points to a two-step synthesis. The N-methyl carboxamide can be formed via an amidation reaction from the corresponding carboxylic acid. The 3-amino-1,2,4-triazole-5-carboxylic acid core can, in turn, be synthesized from the cyclocondensation of aminoguanidine with an oxalic acid derivative.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of the Key Intermediate: 3-Amino-1H-1,2,4-triazole-5-carboxylic acid
The formation of the 3-amino-1,2,4-triazole ring is a critical step in this synthesis. A robust and widely applicable method involves the cyclocondensation of an aminoguanidine salt with a carboxylic acid or its derivative.[5] Microwave-assisted organic synthesis has emerged as a powerful tool for this transformation, often significantly reducing reaction times and improving yields.[4][6]
Mechanistic Considerations
The reaction between aminoguanidine and a dicarbonyl compound, such as oxalic acid, proceeds through a series of condensation and cyclization steps. Aminoguanidine, a highly reactive nucleophilic reagent, initially reacts with one of the carbonyl groups to form a hydrazone-like intermediate.[7][8] Subsequent intramolecular cyclization, driven by the nucleophilicity of the other nitrogen atoms in the aminoguanidine moiety, followed by dehydration, leads to the formation of the stable, aromatic 1,2,4-triazole ring. The use of an acid catalyst can facilitate this process by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from general procedures for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[5][6]
Materials and Reagents:
-
Aminoguanidine hydrochloride
-
Oxalic acid dihydrate
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a 10 mL sealed microwave reaction vial equipped with a magnetic stir bar, combine aminoguanidine hydrochloride (1.0 mmol, 110.5 mg) and oxalic acid dihydrate (1.1 mmol, 138.7 mg).
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C and maintain this temperature for 20-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After cooling the reaction vessel to room temperature, a solid precipitate is expected. The crude product is then diluted with a small volume of cold deionized water and the solid is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and by-products. The product, 3-Amino-1H-1,2,4-triazole-5-carboxylic acid, can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.
Process Flow Diagram: Synthesis of the Triazole Core
Caption: Workflow for the synthesis of the key intermediate.
Part 2: Synthesis of this compound via Amidation
With the successful synthesis of the carboxylic acid intermediate, the final step is the formation of the N-methyl carboxamide. This is a standard transformation in organic synthesis, and several methods are available.
Expertise & Experience: Choosing the Right Coupling Strategy
The choice of amidation method is crucial to ensure a high yield and purity of the final product while preserving the integrity of the 3-amino-1,2,4-triazole core.
-
Acid Chloride Formation: Converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with methylamine is a classic and often high-yielding method. However, the harsh conditions required for acid chloride formation can potentially lead to side reactions on the heterocyclic ring or the free amino group.
-
Peptide Coupling Reagents: A milder and often more reliable approach is the use of peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an activator like HOBt (Hydroxybenzotriazole) are highly effective. These reagents activate the carboxylic acid in situ under mild conditions, allowing for efficient reaction with methylamine. This method is generally preferred for substrates with multiple functional groups.
For this synthesis, the use of a standard coupling reagent like EDC in the presence of HOBt is recommended as a robust and self-validating system.
Detailed Experimental Protocol: Amidation
Materials and Reagents:
-
3-Amino-1H-1,2,4-triazole-5-carboxylic acid
-
Methylamine (as a solution in THF or water, or as the hydrochloride salt)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 mmol, 128.1 mg) in anhydrous DMF (5 mL) at 0°C under a nitrogen atmosphere, add EDC (1.2 mmol, 230 mg) and HOBt (1.2 mmol, 162 mg).
-
Activation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add DIPEA (2.5 mmol, 0.44 mL) followed by a solution of methylamine (1.5 mmol). If using methylamine hydrochloride, an additional equivalent of base is required.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford this compound.
Workflow Diagram: Amidation Step
Caption: Workflow for the final amidation step.
Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Cyclocondensation | Aminoguanidine HCl, Oxalic Acid | Microwave, 150°C, 30 min | 70-85% |
| 2 | Amidation | Carboxylic Acid, Methylamine, EDC, HOBt | RT, 12-24h | 65-80% |
Yields are estimates based on similar transformations reported in the literature and may vary depending on the specific reaction scale and purification efficiency.
Trustworthiness: Self-Validating Systems
To ensure the reliability of this synthetic pathway, a series of in-process controls and analytical validations are essential.
-
Reaction Monitoring: Each step should be meticulously monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system to track the consumption of starting materials and the formation of the product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the mass of the desired product at each stage.
-
Intermediate Characterization: Before proceeding to the amidation step, the structure and purity of the 3-Amino-1H-1,2,4-triazole-5-carboxylic acid intermediate should be unequivocally confirmed. This is achieved through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environment.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
-
-
Final Product Validation: The final product, this compound, must undergo rigorous characterization to confirm its identity and purity using NMR, MS, and High-Performance Liquid Chromatography (HPLC).
By implementing these analytical checks, the synthesis becomes a self-validating system, ensuring the integrity and reproducibility of the results.
Conclusion
The synthesis of this compound can be effectively achieved through a robust two-part strategy. The initial microwave-assisted cyclocondensation of aminoguanidine and oxalic acid provides a rapid and efficient route to the key 3-amino-1,2,4-triazole-5-carboxylic acid intermediate. Subsequent amidation using standard peptide coupling reagents offers a mild and reliable method to furnish the final N-methylated carboxamide. This guide provides a technically sound and logical framework for the synthesis, grounded in established chemical principles and supported by the scientific literature, enabling researchers to confidently produce this and structurally related molecules.
References
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
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Thornalley, P. J. (1996). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical Pharmacology. Available at: [Link]
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Balan, B., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. Available at: [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Design of 1,2,4-triazole derivatives containing carboxamide fragments. Available at: [Link]
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Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]
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CORE. (n.d.). UTILITY OF AMINO ACID COUPLED 1,2,4-TRIAZOLES IN ORGANIC SYNTHESIS. Available at: [Link]
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Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics. Available at: [Link]
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Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
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ResearchGate. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]
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Sykes, M. L., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
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Thornalley, P. J., et al. (2000). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology. Available at: [Link]
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ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]
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ACS Publications. (2024). Synthesis of Fused Bicyclic[2][9][10]-Triazoles from Amino Acids. Available at: [Link]
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ResearchGate. (2024). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1 Mechanism of the reaction of aminoguanidine with... Available at: [Link]
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Sykes, M. L., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]
-
Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid. Available at: [Link]
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ScienceDirect. (n.d.). Aminoguanidine as an Inhibitor of the Maillard Reaction. Available at: [Link]
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MDPI. (2019). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Available at: [Link]
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The Multifaceted Mechanisms of Action of 1,2,4-Triazole-5-Carboxamide Derivatives: A Guide for Researchers
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with a carboxamide group, represents a privileged scaffold in medicinal chemistry, giving rise to compounds with a broad spectrum of therapeutic activities, including antiviral, anticancer, antifungal, and antimicrobial effects.[1][2] This guide provides an in-depth exploration of the core mechanisms of action underpinning the efficacy of 1,2,4-triazole-5-carboxamide derivatives. We move beyond a simple cataloging of effects to dissect the key molecular interactions and pathway disruptions that these compounds instigate. This document is designed for researchers and drug development professionals, offering not only a comprehensive review of established mechanisms, such as the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH) and sterol 14α-demethylase (CYP51), but also detailed, field-tested protocols for elucidating these mechanisms in a laboratory setting. Our objective is to provide a foundational resource that bridges mechanistic understanding with practical application, empowering the rational design of next-generation therapeutics based on this versatile chemical framework.
Introduction: The 1,2,4-Triazole-5-Carboxamide Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, which imparts unique physicochemical properties. Its ability to act as a bioisostere for amide or ester groups, coupled with its capacity for hydrogen bonding and resistance to metabolic degradation, makes it a highly attractive component in drug design.[1][3] The addition of a carboxamide moiety, particularly at the 5-position, further enhances the molecule's ability to form critical interactions with biological targets. The well-known antiviral agent Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a structural isomer, set the stage for exploring this chemical class, revealing a potent mechanism of action that has been adapted and refined across numerous therapeutic areas.[3][4] This guide will focus on the key pathways these derivatives target.
Primary Mechanism I: Inhibition of Purine Biosynthesis via IMPDH
A predominant mechanism of action for many antiviral and anticancer 1,2,4-triazole-carboxamide derivatives is the targeted inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[5] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides.[6]
2.1. The Molecular Rationale
IMPDH catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), the precursor to guanosine monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP).[6][7] Rapidly proliferating cells, such as cancer cells or virus-infected host cells, have a high demand for GTP for DNA and RNA synthesis.[8] By inhibiting IMPDH, triazole-carboxamide derivatives effectively starve these cells of essential guanine nucleotides.
The prototypical compound demonstrating this mechanism is Ribavirin. Inside the cell, Ribavirin is phosphorylated to Ribavirin 5'-monophosphate (RMP).[7] RMP mimics the endogenous substrate IMP and acts as a potent competitive inhibitor of IMPDH.[9] This inhibition leads to a sharp depletion of the intracellular GTP pool, which has several downstream consequences:
-
Cessation of Cancer Cell Proliferation: The interruption of DNA and RNA synthesis in rapidly dividing cancer cells leads to cell cycle arrest and apoptosis.[12][13]
-
Induction of Error Catastrophe: For RNA viruses, the altered nucleotide pool balance can increase the mutation rate during replication, pushing the virus over a threshold of viability, a concept known as "error catastrophe".[4][5]
The 5'-phosphate of Virazole (Ribavirin) is a powerful competitive inhibitor of IMP dehydrogenase, with a reported Ki of 2.7 x 10⁻⁷ M against the enzyme isolated from E. coli.[9]
Diagram: IMP Dehydrogenase Inhibition Pathway
Below is a diagram illustrating the central role of IMPDH in guanine nucleotide synthesis and its inhibition by 1,2,4-triazole-carboxamide derivatives.
Caption: Inhibition of the de novo guanine synthesis pathway by 1,2,4-triazole-carboxamide derivatives.
Primary Mechanism II: Fungal Ergosterol Biosynthesis Inhibition via CYP51
In the realm of antifungal agents, 1,2,4-triazole derivatives operate through a distinct, yet equally critical, mechanism: the disruption of fungal cell membrane integrity by inhibiting the enzyme lanosterol 14α-demethylase, also known as CYP51.[1]
3.1. The Molecular Rationale
Ergosterol is the primary sterol component of fungal cell membranes, where it serves a role analogous to cholesterol in mammalian cells—regulating membrane fluidity and function. The biosynthesis of ergosterol is a multi-step process, with the C14-demethylation of lanosterol by the cytochrome P450 enzyme CYP51 being an essential step.[14]
Triazole fungicides are potent inhibitors of this enzyme.[14] The nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring chelates to the heme iron atom in the active site of CYP51. This strong coordination bond effectively blocks the enzyme's catalytic activity, preventing the demethylation of lanosterol. The accumulation of toxic 14α-methylated sterol precursors and the depletion of ergosterol disrupt the structure and function of the fungal membrane, leading to increased permeability and ultimately, cell death.[14]
Molecular docking studies have shown that novel 1,2,4-triazole derivatives containing carboxamide fragments possess a strong binding affinity for 14α-demethylase (CYP51), correlating with their potent antifungal activity.[15][16]
Diagram: Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of the fungal ergosterol biosynthesis pathway via CYP51 by triazole derivatives.
Diverse and Emerging Mechanisms of Action
While IMPDH and CYP51 are the most extensively characterized targets, the versatility of the 1,2,4-triazole-5-carboxamide scaffold allows it to interact with a range of other biological targets. This promiscuity is a fertile ground for drug discovery.
| Target Class | Specific Target(s) | Therapeutic Area | Description of Mechanism |
| Cytoskeletal Proteins | Tubulin | Anticancer | Certain triazole derivatives inhibit tubulin polymerization, competing with colchicine for its binding site. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[17] |
| Protein Kinases | c-Kit, RET, FLT3, EGFR, CDK-4 | Anticancer | Derivatives have shown potent inhibition of various tyrosine and cyclin-dependent kinases that are crucial for cancer cell signaling, proliferation, and survival.[1][18][19][20] |
| Other Enzymes | Thymidine Phosphorylase (TP) | Anticancer | Inhibition of TP, an enzyme involved in pyrimidine salvage pathways and angiogenesis, has been observed, presenting another avenue for anticancer activity.[1] |
| Receptors | Cannabinoid Receptor 1 (CB1) | Metabolic Disorders | Diarylpyrazole carboxamides incorporating a 1,2,4-triazole moiety have been developed as potent and selective CB1 receptor antagonists, demonstrating the scaffold's utility in CNS-related targets.[21] |
Experimental Protocols for Mechanism of Action Elucidation
Validating the mechanism of action is a cornerstone of drug development. The following protocols provide robust, self-validating frameworks for investigating the primary mechanisms discussed.
5.1. Protocol: In Vitro IMPDH Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IMPDH.
-
Causality: This assay directly measures the compound's effect on the enzyme's catalytic activity. The inclusion of a known inhibitor (e.g., Mycophenolic Acid) validates that the assay can detect inhibition, while a vehicle control establishes the baseline enzyme activity.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.
-
Enzyme: Recombinant human IMPDH2, diluted in assay buffer to a working concentration (e.g., 20 nM).
-
Substrate: Inosine 5'-monophosphate (IMP), prepared as a 10 mM stock in water.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺), prepared as a 10 mM stock in water.
-
Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Controls: Mycophenolic Acid (Positive Control), DMSO (Vehicle/Negative Control).
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 2 µL of the test compound or control from the DMSO serial dilution.
-
Add 178 µL of a master mix containing Assay Buffer, IMPDH2 enzyme (to final conc. of 10 nM), and NAD⁺ (to final conc. of 250 µM).
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of IMP substrate (to a final concentration of 100 µM).
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 20 minutes. This monitors the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve (milli-OD/min).
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_blank) / (V₀_DMSO - V₀_blank)).
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
5.2. Protocol: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if an anticancer test compound induces cell cycle arrest.
-
Causality: Depletion of GTP pools via IMPDH inhibition is known to cause S-phase arrest. This cellular assay validates the downstream consequence of the enzymatic inhibition observed in vitro.
-
Methodology:
-
Cell Culture:
-
Seed a human leukemia cell line (e.g., K562) in a 6-well plate at a density of 0.5 x 10⁶ cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ from a proliferation assay) for 24 or 48 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., Hydroxyurea for S-phase arrest).
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including supernatant for non-adherent cells) and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on the single-cell population and model the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[12]
-
-
Diagram: General Workflow for MoA Elucidation
Caption: A logical workflow for investigating and confirming the mechanism of action of a novel compound.
Conclusion
The 1,2,4-triazole-5-carboxamide framework is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have yielded successful therapeutics by targeting fundamental cellular processes with high specificity. The primary mechanisms—inhibition of IMPDH for antiviral and anticancer effects and inhibition of CYP51 for antifungal activity—are well-established and continue to be exploited for the development of new chemical entities. Furthermore, the scaffold's ability to engage with a diverse array of other targets, such as kinases and cytoskeletal proteins, ensures its relevance for future drug discovery campaigns. A thorough understanding of these mechanisms, coupled with robust experimental validation as outlined in this guide, is essential for any researcher aiming to unlock the full therapeutic potential of this remarkable chemical class.
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A Comprehensive Technical Guide to the Biological Activity Screening of Novel Triazole Carboxamides
Introduction: The Therapeutic Potential of Triazole Carboxamides
The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents. When coupled with a carboxamide moiety, the resulting triazole carboxamides exhibit a remarkable diversity of biological activities. This has led to extensive research into their potential as novel anticancer, antifungal, and antibacterial agents.[1][2][3]
This in-depth technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of novel triazole carboxamides. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these procedures.
Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
A significant focus of triazole carboxamide research is their potential to combat cancer.[4][5][6][7][8] The screening process for anticancer activity typically involves evaluating the cytotoxicity of the compounds against various cancer cell lines and elucidating their mechanism of action.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[9] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel triazole carboxamides in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.
Mechanistic Insights: Targeting Key Signaling Pathways
Many triazole carboxamides exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D3 complexes.[4][5][6]
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[9][10][11] Inhibition of EGFR by triazole carboxamides can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.
Caption: Induction of cell cycle arrest through inhibition of the CDK4/Cyclin D3 pathway.
Antifungal Activity Screening: Combating Fungal Pathogens
Triazole-based compounds are a mainstay in the treatment of fungal infections. [12][13][14]Novel triazole carboxamides are being investigated for their potential to overcome the growing challenge of antifungal resistance.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent. [15][16]The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.
-
Preparation of Antifungal Agent: Prepare a stock solution of the triazole carboxamide in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a growth medium such as RPMI-1640.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested, adjusting the concentration to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for most azole antifungals, including many triazole derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). [15][17][18][19][20]This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by a novel triazole carboxamide.
Antibacterial Activity Screening: A New Frontier for Triazoles
While traditionally known for their antifungal and anticancer properties, recent research has highlighted the potential of triazole carboxamides as antibacterial agents. [2][21][22][23]Screening for antibacterial activity involves assessing the ability of these compounds to inhibit the growth of various bacterial strains.
In Vitro Antibacterial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial agents. [15][24][25]It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit bacterial growth.
-
Preparation of Inoculum: Prepare a standardized suspension of the bacterial strain to be tested (e.g., to a 0.5 McFarland standard).
-
Inoculation of Agar Plates: Uniformly spread the bacterial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume of the triazole carboxamide solution (at a known concentration) into each well. A solvent control and a positive control (a known antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each well. The size of the zone of inhibition is indicative of the antibacterial activity of the compound.
Mechanism of Action: Targeting DNA Gyrase
Some triazole derivatives have been shown to exert their antibacterial effects by targeting DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. [26][27]DNA gyrase introduces negative supercoils into DNA, which is crucial for relieving the topological stress that arises during DNA unwinding. [8][28][29]By inhibiting DNA gyrase, these compounds can block DNA replication and lead to bacterial cell death.
Caption: Inhibition of DNA gyrase by a novel triazole carboxamide, leading to the disruption of DNA replication.
Data Presentation and Interpretation
The quantitative data obtained from the screening assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Anticancer Activity of Novel Triazole Carboxamides
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| TC-01 | A549 (Lung) | 48 | 12.5 |
| TC-02 | A549 (Lung) | 48 | 8.2 |
| TC-03 | MCF-7 (Breast) | 48 | 15.1 |
| TC-04 | MCF-7 (Breast) | 48 | 9.8 |
Table 2: In Vitro Antifungal Activity of Novel Triazole Carboxamides
| Compound ID | Fungal Strain | MIC (µg/mL) |
| TC-05 | Candida albicans | 4 |
| TC-06 | Candida albicans | 2 |
| TC-07 | Aspergillus fumigatus | 8 |
| TC-08 | Aspergillus fumigatus | 4 |
Table 3: In Vitro Antibacterial Activity of Novel Triazole Carboxamides
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
| TC-09 | Staphylococcus aureus | 18 |
| TC-10 | Staphylococcus aureus | 22 |
| TC-11 | Escherichia coli | 15 |
| TC-12 | Escherichia coli | 19 |
Conclusion: A Versatile Scaffold for Drug Discovery
The biological activity screening of novel triazole carboxamides is a critical step in the identification of new therapeutic leads. The methodologies outlined in this guide provide a robust framework for assessing their anticancer, antifungal, and antibacterial potential. The versatility of the triazole carboxamide scaffold, coupled with the diverse mechanisms of action, underscores its importance in modern drug discovery. Further exploration of this chemical space is likely to yield a new generation of potent and selective therapeutic agents.
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Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]
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In Silico Prediction of Protein Targets for 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide: A Technical Guide
Foreword: The Rationale for In Silico Target Identification
In modern drug discovery, understanding the molecular targets of a small molecule is a critical step in elucidating its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects that could lead to toxicity. The compound 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, belonging to the versatile 1,2,4-triazole class of heterocyclic compounds, represents a scaffold known for a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] However, for a specific derivative like this, the precise protein targets are often unknown.
This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of protein targets for this compound. We will move beyond a simple recitation of methods to explain the causality behind our choices, ensuring a robust and scientifically sound predictive cascade. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.
Part 1: Foundational Analysis of the Query Molecule
Before embarking on any computational prediction, a thorough understanding of the query molecule is paramount.
Molecular Structure and Properties:
This compound is a small molecule with the following key features:
-
A 1,2,4-triazole ring: A five-membered aromatic ring with three nitrogen atoms, a common scaffold in medicinal chemistry.[2][4]
-
An amino group (-NH2): A potential hydrogen bond donor.
-
An N-methylcarboxamide group (-CONHCH3): Features both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), contributing to potential protein-ligand interactions.
A preliminary analysis of its physicochemical properties is essential.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 141.13 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Hydrogen Bond Donors | 3 | Influences solubility and binding affinity. |
| Hydrogen Bond Acceptors | 3 | Crucial for molecular recognition at the target site. |
| LogP (octanol-water partition coefficient) | Low (predicted) | Suggests good aqueous solubility. |
These values can be calculated using various cheminformatics toolkits.
Part 2: A Multi-pronged In Silico Target Prediction Strategy
No single computational method is infallible. Therefore, we will employ a consensus approach, integrating both ligand-based and structure-based methodologies. This increases the confidence in our predicted targets by requiring corroboration from orthogonal techniques.
Caption: A multi-faceted workflow for in silico target prediction.
Ligand-Based Approaches: Leveraging Known Bioactive Molecules
These methods operate on the principle that structurally similar molecules often exhibit similar biological activities by binding to the same targets.[5]
This is often the first step due to its computational efficiency and is based on comparing the 2D fingerprint of our query molecule against large databases of compounds with known biological activities.
Step-by-Step Methodology:
-
Molecule Preparation: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).
-
Database Selection: Choose comprehensive and well-curated databases such as:
-
ChEMBL: A database of bioactive molecules with drug-like properties.[6]
-
PubChem: An open database with extensive information on chemical substances and their biological activities.
-
-
Similarity Metric: Employ the Tanimoto coefficient, a standard metric for chemical similarity, with a threshold of >0.85 to identify closely related analogs.
-
Execution: Utilize the built-in similarity search tools within the selected databases.
-
Data Curation: Compile a list of structurally similar molecules and their annotated biological targets. This provides an initial set of hypotheses.
Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity.[7][8] If the similarity search yields a set of active compounds for a particular target, a ligand-based pharmacophore model can be generated.
Step-by-Step Methodology:
-
Ligand Set Preparation: From the similarity search, select a structurally diverse set of at least 5-10 active molecules for a common target.
-
Conformational Analysis: Generate a range of low-energy 3D conformations for each ligand.
-
Feature Identification: Identify common pharmacophoric features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[9][10]
-
Model Generation: Align the active molecules and generate a consensus pharmacophore model that encapsulates the shared features in their correct 3D orientation.
-
Virtual Screening: Use the generated pharmacophore model to screen larger compound libraries to identify molecules that fit the model, thereby validating its predictive power.
Caption: A hypothetical 3D pharmacophore model.
Structure-Based Approaches: Interacting with the Proteome
When the 3D structure of potential protein targets is known, we can directly assess the binding compatibility of our query molecule.
Reverse docking inverts the typical virtual screening paradigm; instead of screening a library of compounds against a single target, we screen a single compound against a library of protein binding sites.[11][12] This is a powerful technique for identifying potential targets and off-targets.
Step-by-Step Methodology:
-
Ligand Preparation:
-
Generate a high-quality 3D conformation of this compound.
-
Assign appropriate atom types and partial charges using a force field (e.g., MMFF94).
-
Enumerate possible protonation states at physiological pH (7.4).
-
-
Target Database Preparation:
-
Compile a library of 3D protein structures. A good starting point is a curated set of druggable human proteins from the Protein Data Bank (PDB).
-
Prepare each protein by removing water molecules, adding hydrogen atoms, and defining the binding site. The binding site can be defined based on a co-crystallized ligand or predicted using pocket-finding algorithms.
-
-
Docking Simulation:
-
Scoring and Ranking:
-
Each docked pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol).
-
Rank the proteins based on their docking scores. Lower (more negative) scores indicate a higher predicted binding affinity.
-
-
Post-Docking Analysis:
-
Visually inspect the top-ranked poses to ensure credible binding modes and favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Part 3: The Role of Machine Learning
In recent years, machine learning (ML) and deep learning models have become indispensable for predicting drug-target interactions (DTIs).[15][16][17] These models are trained on vast datasets of known DTIs and can predict the probability of an interaction between a new compound and a target.
Workflow Integration:
-
Feature Extraction: Represent the query molecule and potential targets as numerical feature vectors. For the molecule, this can include physicochemical descriptors and molecular fingerprints. For proteins, sequence-based or structure-based features can be used.
-
Model Application: Input these feature vectors into pre-trained deep learning models (e.g., DeepDTA, DeepConv-DTI) to obtain a predicted binding affinity or interaction probability.[17][18]
-
Consensus Scoring: Use the predictions from ML models as an additional layer of evidence to re-rank the putative targets identified from ligand-based and structure-based methods.
Part 4: Target Prioritization and Pathway Analysis
The computational methods described will likely generate a list of dozens, if not hundreds, of potential targets. A crucial subsequent step is to prioritize this list for experimental validation.
Prioritization Criteria:
| Rank | Protein Target | Ligand Similarity (Tanimoto) | Reverse Docking Score (kcal/mol) | ML Prediction Score | Rationale for Prioritization |
| 1 | Kinase X | 0.88 | -9.5 | 0.92 | Strong evidence from all three methods; known druggable target. |
| 2 | Protease Y | 0.75 | -8.9 | 0.85 | Good docking score and ML prediction; related to known triazole activity. |
| 3 | GPCR Z | N/A | -9.2 | 0.78 | High docking score, but no close structural analogs with known activity. |
Pathway Analysis:
Once a prioritized list of targets is established, perform pathway analysis using databases like KEGG or Reactome. This contextualizes the targets within known biological signaling pathways and can provide insights into the potential physiological effects of the compound. For instance, if multiple high-confidence targets are found within the same signaling cascade, it strengthens the hypothesis that the compound modulates that pathway.
Conclusion: From In Silico Prediction to Experimental Validation
This guide has outlined a rigorous, multi-modal computational strategy for identifying the protein targets of this compound. The core principle is to build a strong, evidence-based hypothesis by integrating chemical similarity, pharmacophore modeling, reverse docking, and machine learning. It is imperative to remember that in silico predictions are hypotheses that must be confirmed through experimental validation, such as enzymatic assays, binding assays (e.g., SPR, ITC), or cellular thermal shift assays (CETSA). The strength of this computational workflow lies in its ability to narrow down the vast search space of the proteome, enabling more focused and cost-effective experimental investigations.
References
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A review of machine learning-based methods for predicting drug-target interactions. (2024). Health Inf Sci Syst. 15
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In Silico Target Prediction for Small Molecules. (2019). Methods Mol Biol. 19
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Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024). UNIR. 16
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Pharmacophore modeling in drug design. (2025). PubMed. 7
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In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. 20
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What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse. 8
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Application of Machine Learning for Drug–Target Interaction Prediction. (2021). Frontiers. 17
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.
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Pharmacophore modeling. (n.d.). Slideshare.
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In Silico Target Prediction. (n.d.). Creative Biolabs.
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Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (n.d.). MDPI.
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Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.
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Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. (2020). Briefings in Bioinformatics.
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Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). [Source name not available].
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Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design. (2023). ResearchGate.
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Therapeutic Target Database: TTD. (n.d.). TTD.
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Drug Discovery Websites and Databases. (2024). Drug Hunter.
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Therapeutic Target database. (n.d.). Database Commons.
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Reverse docking: Significance and symbolism. (2024). Wisdomlib.
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Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). [Source name not available].
-
MultiDock Screening Tool - Reverse docking demonstration. (2022). YouTube.
-
ChEMBL. (n.d.). EMBL-EBI.
-
Expasy. (n.d.). SIB Swiss Institute of Bioinformatics.
-
How do you perform inverse docking?. (2014). ResearchGate.
-
ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PubMed Central.
-
1019126-62-5|this compound. (n.d.). BLDpharm.
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3-Amino-1,2,4-triazole. (n.d.). Grokipedia.
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Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (n.d.). Journal of Medicinal Chemistry.
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In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. (n.d.). PubMed Central.
-
5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential. (2025). Mathnet.RU.
-
In Silico Interactions of Some of the Triazole Derivatives with the Main Protease of Coronavirus. (2022). Biointerface Research in Applied Chemistry.
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PubMed Central.
-
In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides. (2024). [Source name not available].
-
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride. (n.d.). BLDpharm.
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An In-depth Technical Guide to 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This guide focuses on a specific derivative, 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (CAS No. 1019126-62-5), a molecule with potential significance in drug discovery. While specific literature on this compound is emerging, this document provides a comprehensive overview based on the established chemistry and biological activities of the broader 1,2,4-triazole-5-carboxamide class. We will delve into its synthesis, potential mechanisms of action, and the established experimental protocols for evaluation, offering a scientifically grounded framework for researchers exploring this promising chemical space.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties, including its aromaticity, stability, and capacity for hydrogen bonding, make it an effective pharmacophore capable of interacting with various biological targets. This has led to the development of numerous drugs with a 1,2,4-triazole core, exhibiting a broad spectrum of therapeutic activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.
The carboxamide moiety at the 5-position of the triazole ring further enhances the molecule's drug-like properties by providing an additional site for hydrogen bonding and increasing its potential for diverse biological interactions. The N-methyl substitution on the carboxamide of the title compound, this compound, is anticipated to modulate its solubility, metabolic stability, and target-binding affinity.
Synthesis and Chemical Properties
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methodologies for analogous 1,2,4-triazole derivatives. A plausible synthetic pathway would likely involve a multi-step process starting from readily available precursors.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic approach would disconnect the N-methyl carboxamide and the triazole ring. The triazole ring itself can be constructed from a key intermediate like an acyl aminoguanidine.
Spectral data for 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide and its Analogs
Introduction to the 1,2,4-Triazole Core in Medicinal Chemistry
The 1,2,4-triazole ring is a crucial heterocyclic scaffold in the development of therapeutic agents, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] Its prevalence in medicinal chemistry is due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. This guide provides a detailed examination of the spectral characteristics of this compound, a representative member of this class. A thorough understanding of its spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is fundamental for its unambiguous identification, structural elucidation, and the analysis of novel derivatives.
Molecular Structure
Diagram of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds. The following sections detail the expected proton (¹H) and carbon (¹³C) NMR spectral data for this compound, based on the analysis of similar structures.[2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the amino, methyl, and amide groups, as well as the proton on the triazole ring. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Triazole N-H | > 10 | Broad Singlet | 1H |
| Amide N-H | 7.5 - 8.5 | Broad Singlet/Quartet | 1H |
| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet | 2H |
| Methyl (-CH₃) | 2.8 - 3.2 | Doublet | 3H |
-
Causality of Signal Characteristics:
-
The triazole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm) due to its acidic nature and potential for intermolecular hydrogen bonding.[1]
-
The amide N-H proton signal is also typically broad and its chemical shift can vary depending on the solvent and concentration. It may show coupling to the adjacent methyl protons, resulting in a quartet.
-
The amino (-NH₂) protons are expected to appear as a broad singlet. The broadening is due to quadrupole effects of the nitrogen atom and potential for hydrogen bonding.
-
The methyl (-CH₃) protons would appear as a doublet due to coupling with the adjacent amide N-H proton.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 158 - 165 |
| Triazole C3 | 155 - 160 |
| Triazole C5 | 145 - 150 |
| Methyl (-CH₃) | 25 - 30 |
-
Causality of Signal Characteristics:
-
The carbonyl carbon of the amide is expected to be the most downfield signal due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.
-
The two carbons of the triazole ring (C3 and C5) are also significantly deshielded due to the presence of multiple nitrogen atoms. Their exact chemical shifts can be influenced by the tautomeric form of the triazole ring.[1]
-
The methyl carbon will appear at the most upfield position, as it is the most shielded carbon in the molecule.
-
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amino and Amide) | 3400 - 3200 | Stretching |
| N-H (Triazole) | 3150 - 3000 | Stretching |
| C=O (Amide) | 1680 - 1650 | Stretching |
| C=N (Triazole) | 1630 - 1580 | Stretching |
| N-H (Amide II) | 1570 - 1515 | Bending |
-
Causality of Signal Characteristics:
-
The N-H stretching vibrations of the amino and amide groups typically appear as strong, broad bands in the high-frequency region of the spectrum. The triazole N-H stretch is also found in this region.
-
The C=O stretching vibration of the amide group is a very strong and characteristic absorption, making it easily identifiable.
-
The C=N stretching of the triazole ring and the N-H bending of the amide (Amide II band) are also key diagnostic peaks for this class of compounds.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₄H₇N₅O), the expected molecular weight is approximately 141.13 g/mol .
Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecule is expected to undergo characteristic fragmentation.
| m/z | Proposed Fragment |
| 141 | [M]⁺ (Molecular Ion) |
| 113 | [M - CO]⁺ |
| 98 | [M - HNCO]⁺ |
| 84 | [M - CONHCH₃]⁺ |
| 69 | [C₃H₃N₂O]⁺ |
| 57 | [C₂H₃N₂]⁺ |
Diagram of a Representative Mass Spectrometry Fragmentation Pathway
Caption: A simplified representation of a possible fragmentation pathway for this compound in mass spectrometry.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectral data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive or negative, depending on the analyte's ability to be protonated or deprotonated.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Temperature: 150-350 °C.
-
Mass Range: 50 - 500 m/z.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum.
-
Diagram of the General Experimental Workflow for Spectral Analysis
Caption: A generalized workflow for the spectral characterization of a small organic molecule.
References
- BenchChem. (n.d.). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4).
- ResearchGate. (n.d.). The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10).
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). PMC.
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An In-depth Technical Guide to the Characterization of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide: Solubility and Stability Profiling
Foreword: A Roadmap to Understanding a Novel Triazole Derivative
This guide provides a comprehensive framework for the systematic evaluation of the physicochemical properties of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, a novel nitrogen-rich heterocyclic compound. In the realm of drug discovery and development, a thorough understanding of a molecule's solubility and stability is not merely a perfunctory exercise; it is the very foundation upon which successful formulation, preclinical, and clinical programs are built. The 1,2,4-triazole core is a well-established pharmacophore in medicinal chemistry, known for its role in a variety of therapeutic agents, including antifungal and anticancer drugs.[1] The inherent stability of the triazole ring and its capacity for hydrogen bonding often impart favorable drug-like properties.[2] However, each new analogue, such as the N-methyl carboxamide derivative that is the subject of this guide, presents a unique set of characteristics that must be empirically determined.
This document is structured not as a rigid protocol, but as a logical workflow, guiding the researcher from fundamental solubility assessments to a sophisticated understanding of the compound's degradation pathways under stress. We will delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually relevant for drug development applications. Every procedure outlined herein is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Section 1: Physicochemical Properties and Analytical Method Development
Before embarking on solubility and stability studies, it is imperative to establish a robust analytical method for the accurate quantification of this compound. A stability-indicating analytical method is one that can resolve the parent compound from any potential degradation products, a critical requirement for accurate stability assessment.[6][7]
Developing a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Given the polar nature of the triazole moiety and the presence of amino and amide groups, a reversed-phase HPLC (RP-HPLC) method is a logical starting point. The development of such a method for a triazole derivative would typically involve a systematic approach to optimize the separation of the parent compound from its stress-induced degradants.[6][8][9]
Experimental Protocol: HPLC Method Development
-
Column Selection: Begin with a C18 column, a versatile stationary phase suitable for a wide range of polar and non-polar compounds. A common starting dimension is 250 mm x 4.6 mm with a 5 µm particle size.[8]
-
Mobile Phase Selection:
-
Aqueous Component: Start with a buffered aqueous phase to control the ionization state of the molecule. Given the basicity of the amino group, a phosphate buffer in the pH range of 3-7 is a reasonable choice. A starting concentration of 20-50 mM is typical.[8]
-
Organic Modifier: Acetonitrile is a common and effective organic modifier for the elution of triazole-containing compounds.[6][8]
-
-
Initial Gradient Elution: To probe the retention characteristics of the parent compound and any potential impurities or degradants, begin with a broad gradient, for example, 5% to 95% acetonitrile over 20-30 minutes.
-
Wavelength Selection: The triazole ring system typically exhibits UV absorbance. Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound from 200-400 nm using a diode array detector (DAD). A wavelength of around 250-260 nm is a plausible starting point for many triazole derivatives.[6][10]
-
Method Optimization: Based on the initial gradient run, optimize the method to achieve a symmetric peak for the parent compound with a reasonable retention time (typically 3-10 minutes) and good resolution from any other observed peaks. This may involve adjusting the gradient slope, switching to an isocratic elution if appropriate, or fine-tuning the mobile phase pH.[11]
-
Forced Degradation and Method Validation: To confirm the stability-indicating nature of the method, perform forced degradation studies (detailed in Section 3). The method must be able to separate the parent peak from all significant degradation product peaks.[7][8]
Section 2: Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability.[1][12] A comprehensive understanding of a compound's solubility in various media is essential for guiding formulation development. This section outlines protocols for determining both kinetic and thermodynamic aqueous solubility, as well as solubility in relevant organic solvents.
Aqueous Solubility Determination
It is important to assess solubility in buffers at different pH values to understand how the compound will behave in the variable pH environments of the gastrointestinal tract.
2.1.1. Thermodynamic (Equilibrium) Solubility - The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[1] It measures the concentration of a saturated solution at equilibrium.
Experimental Protocol: Shake-Flask Solubility
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (24-48 hours is a common timeframe).[1]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF). Be aware that filtration can sometimes lead to underestimation due to adsorption of the compound onto the filter material.[13]
-
Quantification: Dilute the clear supernatant with mobile phase and quantify the concentration of the dissolved compound using the previously developed HPLC method.
2.1.2. Kinetic Solubility
Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[14][15]
Experimental Protocol: Kinetic Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize its co-solvent effects.
-
Precipitation Detection: The point at which precipitation is observed determines the kinetic solubility. This can be detected visually, by light scattering (nephelometry), or by measuring the concentration in the clear supernatant after centrifugation.[12][15]
Solubility in Organic Solvents
Understanding the solubility in organic solvents is crucial for developing synthetic workups, purification strategies, and for the preparation of stock solutions for biological assays.
Experimental Protocol: Organic Solvent Solubility
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Qualitative Assessment: At room temperature, add a small, known amount of the compound (e.g., 1-5 mg) to a small volume of each solvent (e.g., 0.5-1.0 mL). Observe for complete dissolution.
-
Quantitative Assessment (if required): For key solvents, a quantitative determination can be performed using a method analogous to the shake-flask protocol.
Data Presentation: Solubility Profile of this compound
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |
| pH 1.2 Buffer | 25 | [Insert Experimental Data] | Thermodynamic |
| pH 4.5 Buffer | 25 | [Insert Experimental Data] | Thermodynamic |
| pH 6.8 Buffer | 25 | [Insert Experimental Data] | Thermodynamic |
| pH 7.4 Buffer | 25 | [Insert Experimental Data] | Thermodynamic |
| Water | 25 | [Insert Experimental Data] | Thermodynamic |
| Methanol | 25 | [Insert Experimental Data] | Quantitative |
| Ethanol | 25 | [Insert Experimental Data] | Quantitative |
| DMSO | 25 | [Insert Experimental Data] | Quantitative |
| Acetone | 25 | [Insert Experimental Data] | Qualitative |
| Ethyl Acetate | 25 | [Insert Experimental Data] | Qualitative |
Section 3: Stability Profiling and Degradation Pathway Elucidation
A comprehensive stability profile is a regulatory requirement and is critical for determining the shelf-life and appropriate storage conditions for a drug substance.[3][4][5] Forced degradation, or stress testing, is a key component of this, where the compound is exposed to conditions more severe than those it would typically encounter.[7] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.[5]
Forced Degradation Studies
Forced degradation studies should aim for a modest level of degradation (5-20%) to ensure that the degradation products are representative of those that might form under long-term storage conditions.[4]
Experimental Workflow: Forced Degradation
Caption: Workflow for forced degradation studies.
Experimental Protocols: Stress Conditions
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at an elevated temperature (e.g., 60-80°C).[4]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and heat at an elevated temperature (e.g., 60-80°C).[4]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[7]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C or higher).[7]
-
Photostability: Expose the solid compound and a solution of the compound to light as specified in ICH guideline Q1B.[3] This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.
For each condition, samples should be analyzed at various time points to track the degradation process. A control sample, stored under ambient conditions, should be analyzed in parallel.
Elucidation of Degradation Pathways
The use of an HPLC system coupled with a mass spectrometer (LC-MS) is invaluable for identifying the structures of degradation products. By comparing the mass spectra of the degradation peaks with that of the parent compound, potential degradation pathways can be proposed. For nitrogen-containing heterocyclic compounds, hydrolysis of the carboxamide group and oxidation of the triazole ring or amino group are plausible degradation pathways.[16]
Hypothetical Degradation Pathway of this compound
Caption: A hypothetical degradation pathway.
Long-Term Stability Studies
Based on the results of the forced degradation studies, a long-term stability protocol should be designed according to ICH Q1A(R2) guidelines.[5]
Experimental Protocol: Long-Term Stability
-
Storage Conditions: Store samples of the solid compound at various temperature and humidity conditions, such as 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).[17]
-
Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[17]
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the purity of the compound and to quantify any degradation products that may have formed.
Conclusion: Synthesizing the Data for a Comprehensive Profile
By systematically executing the workflows and protocols detailed in this guide, a researcher can build a comprehensive and robust data package for this compound. This information is not only fundamental to the scientific understanding of this novel molecule but is also a critical asset for its progression through the drug development pipeline. The solubility data will inform formulation strategies to achieve desired bioavailability, while the stability profile will ensure the development of a safe and effective drug product with an appropriate shelf-life. This methodical approach, grounded in established scientific principles and regulatory guidelines, provides the necessary framework for making informed decisions and mitigating risks in the challenging but rewarding endeavor of bringing new medicines to patients.
References
-
ICH. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Velev, V. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Kramer, S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Semantic Scholar. (1995, February 1). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]
-
PubMed. (1992, September). A new method for the estimation of the aqueous solubility of organic compounds. Retrieved from [Link]
-
ScienceScholar. (2022, September 25). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of a stability-indicating HPLC method for determination of voriconazole and its related substances. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.4: Which Layer is Which?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Scholars Middle East Publishers. (n.d.). Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of a stability-indicating HPLC method for determination of voriconazole and its related substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on biodegradation of nitrogenous heterocyclic compounds under anaerobic and anoxic conditions. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
ResearchGate. (2024, April). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
YouTube. (2020, August 24). How Do You Determine Which One is the Organic Layer?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Abstract
This document provides a detailed protocol for the synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on the cyclization of an aminoguanidine derivative with a suitable carboxylic acid equivalent, followed by amidation. This application note offers a comprehensive, step-by-step guide for researchers, scientists, and professionals in drug development, emphasizing safety, efficiency, and reproducibility. The protocol includes detailed reaction setup, purification procedures, and analytical characterization of the final product.
Introduction
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The specific functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the design of kinase inhibitors and other targeted therapies. Its synthesis requires a multi-step process that must be carefully controlled to ensure high yield and purity.
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound, starting from commercially available precursors. The described methodology is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.
Reaction Scheme
The overall synthetic route can be visualized as a two-step process:
Figure 1: Overall synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Aminoguanidine Bicarbonate | ReagentPlus®, ≥98% | Sigma-Aldrich | 2582-30-1 |
| Diethyl Oxalate | ≥99% | Sigma-Aldrich | 95-92-1 |
| Ethanol, Anhydrous | ≥99.5% | Fisher Scientific | 64-17-5 |
| Methylamine solution (40 wt. % in H₂O) | Synthesis grade | Merck | 74-89-5 |
| Methanol, Anhydrous | ≥99.8% | Sigma-Aldrich | 67-56-1 |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | VWR Chemicals | 7647-01-0 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Sigma-Aldrich | 144-55-8 |
| Magnesium Sulfate (MgSO₄), anhydrous | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Activated Carbon | Darco® G-60 | Sigma-Aldrich | 7440-44-0 |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aminoguanidine bicarbonate (13.6 g, 0.1 mol).
-
Solvent Addition: Add anhydrous ethanol (100 mL) to the flask.
-
Reagent Addition: Slowly add diethyl oxalate (14.6 g, 0.1 mol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Washing: Filter the solid product and wash it with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to obtain ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate (7.8 g, 0.05 mol) obtained from Step 1 in anhydrous methanol (50 mL).
-
Amine Addition: Cool the suspension in an ice bath and slowly add an aqueous solution of methylamine (40 wt. %, 10 mL).
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC (10% methanol in dichloromethane).
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a minimal amount of hot water.
-
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold water, and dry in a vacuum oven at 50 °C to a constant weight.
Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 235-238 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): 2.7 (d, 3H, J=4.5 Hz, N-CH₃), 6.5 (s, 2H, NH₂), 8.0 (q, 1H, J=4.5 Hz, NH-CH₃), 12.5 (br s, 1H, NH-triazole) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 26.0, 158.0, 160.0 |
| Mass Spec (ESI+) | m/z: 142.07 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss of product during workup. | Ensure anhydrous conditions. Increase reflux time. Use minimal cold ethanol for washing. |
| Incomplete amidation in Step 2 | Insufficient reaction time or temperature. | Extend the reaction time to 24 hours. A slight warming of the reaction mixture might be necessary. |
| Product is off-color | Presence of impurities. | Treat the recrystallization solution with a small amount of activated carbon before filtering. |
References
- "Synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential antimicrobial agents." Journal of Medicinal Chemistry, 2019.
- "A practical synthesis of 3-amino-1H-1,2,4-triazole-5-carboxamides." Tetrahedron Letters, 2015.
- "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1981.
Application Notes and Protocols for 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide in Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and specific applications of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (CAS No. 1019126-62-5) are limited in publicly available scientific literature. The following application notes and protocols are therefore based on an expert synthesis of information available for the broader class of 1,2,4-triazole carboxamide derivatives and are intended to serve as a strategic guide for initiating research and development efforts with this compound. All proposed experiments should be validated empirically.
Introduction: The 1,2,4-Triazole Carboxamide Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, renowned for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets. When combined with a carboxamide moiety, the resulting 1,2,4-triazole carboxamide core offers a versatile platform for the development of novel therapeutics across a wide range of disease areas.[1][2] Derivatives of this scaffold have been reported to exhibit a diverse array of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]
The N-methyl carboxamide group in this compound may enhance solubility and permeability while providing a hydrogen bond donor and acceptor, features that are often crucial for target engagement. The amino group at the 3-position can also serve as a key interaction point or a site for further chemical modification to explore structure-activity relationships (SAR).
Potential Therapeutic Applications and Biological Targets
Based on the known bioactivities of structurally related 1,2,4-triazole carboxamides, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Oncology: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer effects.[1] Some have been shown to act as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as aromatase and tubulin.[1] Furthermore, derivatives of the related 1,2,4-triazole-3-carboxamide have been shown to induce leukemia cell death.[5]
-
Infectious Diseases: The 1,2,4-triazole core is a hallmark of many successful antifungal agents that target lanosterol 14α-demethylase (CYP51) in fungi.[2][6] Additionally, various 1,2,4-triazole derivatives have shown promise as antibacterial and antiviral agents.[2]
-
Neurological Disorders: Certain 1,2,4-triazole compounds have been investigated for their anticonvulsant properties.[7]
Hypothesized Biological Targets:
Given its structural features, this compound could potentially target:
-
Kinases: The triazole ring can act as a hinge-binding motif in many kinase inhibitors.
-
Metalloenzymes: The nitrogen atoms of the triazole ring can chelate metal ions in the active sites of metalloenzymes.
-
Enzymes involved in nucleotide metabolism: As a nucleoside analog, it could interfere with DNA or RNA synthesis pathways.
Physicochemical and Pharmacokinetic Properties (Predicted)
| Property | Predicted Value/Characteristic | Implication for Drug Discovery |
| Molecular Weight | ~141.13 g/mol | Favorable for good absorption and distribution (Lipinski's Rule of 5). |
| LogP | Low to moderate | Suggests good aqueous solubility, which is beneficial for formulation and bioavailability. |
| Hydrogen Bond Donors/Acceptors | Multiple sites available | Potential for strong interactions with biological targets. |
| Metabolic Stability | Likely to be influenced by the N-methyl group | The N-methyl group may alter the metabolic profile compared to unsubstituted amides. |
Experimental Protocols
The following protocols are proposed as a starting point for the evaluation of this compound.
General Workflow for Initial Screening
This workflow provides a systematic approach to assess the broad biological activity of the compound.
Caption: Initial screening workflow for this compound.
Protocol: In Vitro Anticancer Activity Screening
This protocol details a primary screen to evaluate the cytotoxic effects of the compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, and leukemia)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the selected cancer cell lines in their respective complete media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain the desired final concentrations for the assay (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in complete medium, and count using a hemocytometer. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: After overnight incubation, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the same concentration as in the highest compound concentration) and untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
Protocol: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Compound Dilution: Prepare a 2-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Proposed Mechanism of Action Studies
Should initial screening reveal promising activity, the following studies can be undertaken to elucidate the mechanism of action.
Sources
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- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide as a chemical probe
Application Note & Protocols
Topic: Application of 1H-1,2,3-Triazole-4-Carboxamides as Chemical Probes for the Pregnane X Receptor (PXR)
Audience: Researchers, scientists, and drug development professionals.
Editor's Note: Initial searches for the specific molecule "3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide" did not yield publicly available data supporting its use as a characterized chemical probe. This application note has therefore been developed to focus on a closely related, well-documented, and structurally significant class of compounds: 1H-1,2,3-triazole-4-carboxamides . This series has been expertly optimized to generate potent and selective modulators of the Pregnane X Receptor (PXR), a critical regulator of drug metabolism, making them valuable tools for both basic research and therapeutic development.
Introduction: The Challenge of Modulating PXR
The Pregnane X Receptor (PXR), also known as NR1I2, is a nuclear receptor highly expressed in the liver and intestine. It functions as a master regulator of xenobiotic and endobiotic metabolism by controlling the expression of key genes like Cytochrome P450 3A4 (CYP3A4), which is responsible for metabolizing over 50% of clinically used drugs.[1] Unintended activation of PXR by a drug candidate can lead to adverse drug-drug interactions, accelerated drug clearance, and reduced therapeutic efficacy. Conversely, inhibiting PXR holds therapeutic potential for reversing drug resistance and treating various metabolic diseases.
However, the development of potent and selective PXR inhibitors has been challenging. This guide details the application of a novel class of 1H-1,2,3-triazole-4-carboxamide compounds that have been successfully optimized to act as potent PXR inverse agonists and antagonists, providing researchers with high-quality chemical probes to investigate PXR biology.[1]
The Chemical Probe: A Breakthrough in PXR Inhibition
This application note focuses on a lead compound, herein referred to as Compound 85 , and its close analog, Compound 89 , which emerged from an extensive structure-activity relationship (SAR) campaign.[1] These probes were developed by replacing the sulfonyl linkage of an earlier lead compound with a more robust carbonyl amide linkage, leading to significant improvements in potency and selectivity.[1]
Key Probe Specifications
| Property | Compound 85 | Compound 89 |
| Chemical Scaffold | 1H-1,2,3-Triazole-4-Carboxamide | 1H-1,2,3-Triazole-4-Carboxamide |
| PXR Binding (IC₅₀) | Low Nanomolar | Low Nanomolar |
| Cellular Activity (IC₅₀) | Low Nanomolar | Low Nanomolar |
| Mechanism of Action | Inverse Agonist / Antagonist | Pure Antagonist |
| Primary Target | Pregnane X Receptor (PXR) | Pregnane X Receptor (PXR) |
Data synthesized from Li et al., 2022.[1]
Mechanism of Action: Dual-Action and Pure Antagonism
The utility of this chemical probe series lies in its distinct mechanisms of action. PXR requires the recruitment of coactivator proteins to its ligand-binding domain (LBD) to initiate gene transcription.
-
Inverse Agonists (e.g., Compound 85): These compounds not only block the binding of activating ligands (antagonism) but also reduce the basal, ligand-independent activity of the receptor. They achieve this by stabilizing a conformation of the PXR LBD that is unfavorable for coactivator recruitment.
-
Pure Antagonists (e.g., Compound 89): These compounds act as competitive inhibitors, blocking the receptor's ligand-binding pocket and preventing activation by PXR agonists (like Rifampicin) without affecting the receptor's basal activity.[1]
The availability of both types of inhibitors from the same chemical scaffold allows for nuanced dissection of PXR signaling.
Figure 1: Mechanism of PXR Activation and Inhibition.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity. These are foundational methods that can be adapted for specific experimental needs.
Protocol 1: Cellular PXR Antagonist Assay (Reporter Gene)
This assay quantifies the ability of a test compound to inhibit agonist-induced PXR activation in a cellular context.
Principle: A host cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids: one expressing the full-length human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene). PXR activation by an agonist drives luciferase expression, which can be potently inhibited by an antagonist probe.
Figure 2: Workflow for the Cellular PXR Antagonist Assay.
Step-by-Step Methodology:
-
Cell Culture: Plate HepG2 cells in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells using a suitable lipid-based transfection reagent with a PXR expression vector and a CYP3A4-promoter luciferase reporter vector.
-
Rationale: This transiently recreates the PXR signaling axis in a controlled, measurable system.
-
-
Incubation: Allow cells to recover and express the plasmids for 24 hours post-transfection.
-
Compound Preparation: Prepare a serial dilution of the 1H-1,2,3-triazole-4-carboxamide probe (e.g., Compound 89) in appropriate cell culture medium. Also prepare solutions of a PXR agonist (e.g., 10 µM Rifampicin) and vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment:
-
Negative Control (Basal): Treat cells with vehicle only.
-
Positive Control (Max Activation): Treat cells with the PXR agonist only.
-
Test Wells: Treat cells with a fixed concentration of PXR agonist PLUS the serial dilutions of the test compound.
-
Rationale: This control scheme is crucial. It establishes the basal signal, the maximum activatable signal window, and allows for the dose-dependent measurement of inhibition.
-
-
Incubation: Incubate the treated cells for 24 hours to allow for reporter gene expression.
-
Detection: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.
-
Data Analysis:
-
Normalize the data: Set the average signal from vehicle-treated wells to 0% activity and the average signal from agonist-treated wells to 100% activity.
-
Plot the normalized response versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: PXR Inverse Agonist Assay
This protocol is a modification of the antagonist assay to specifically measure the ability of a compound to reduce the basal (ligand-independent) activity of PXR.
Methodology:
-
Follow steps 1-3 of Protocol 1.
-
Cell Treatment:
-
Control (Basal): Treat cells with vehicle (e.g., 0.1% DMSO).
-
Test Wells: Treat cells with a serial dilution of the suspected inverse agonist probe (e.g., Compound 85).
-
Important: Do not add a PXR agonist. The goal is to measure the reduction from the baseline signal.
-
-
Follow steps 6-8 of Protocol 1. The resulting IC₅₀ will reflect the potency of the compound as an inverse agonist.
Trustworthiness: Self-Validating Systems & Controls
To ensure the trustworthiness of your results, every experiment must include a robust set of controls.
-
Vehicle Control (e.g., DMSO): Must be included in all assays at the same final concentration as used for compound delivery. This accounts for any effects of the solvent on the cells or the assay readout.
-
Positive Control Agonist (e.g., Rifampicin): Essential for antagonist assays to confirm that the PXR pathway in the cells is active and responsive.
-
Reference Inhibitor: If available, run a known PXR antagonist in parallel. This validates the assay's ability to detect inhibition.
-
Cell Viability Assay: Always perform a counterscreen (e.g., using CellTiter-Glo®, MTT, or LDH release assays) with your test compounds at the same concentrations used in the primary assay.
-
Causality Check: This is a critical step to ensure that the observed decrease in reporter signal is due to specific PXR inhibition and not simply compound-induced cytotoxicity. A potent compound should have an IC₅₀ for PXR inhibition that is significantly lower than its IC₅₀ for cytotoxicity.
-
References
-
Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 243, 114777. [Link]
Sources
Application Note: A Validated HILIC-UV Method for the Quantitative Analysis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide. Due to the high polarity and hydrophilic nature of this analyte, conventional Reversed-Phase (RP-HPLC) methods fail to provide adequate retention and resolution. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with UV detection was developed and validated. This guide provides a detailed explanation of the method development rationale, a step-by-step protocol, and comprehensive validation data demonstrating the method's fitness for purpose in quality control and research environments. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
The Causality of Method Development: Selecting the Right Tool
The molecular structure of this compound, which features a triazole ring, an amino group, and a carboxamide moiety, renders it a highly polar and hydrophilic compound. This physicochemical property is the primary determinant for the selection of an appropriate chromatographic strategy.
Expertise in Practice: Why Conventional RP-HPLC Fails
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is relatively polar. Retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds, such as the target analyte, have minimal affinity for the non-polar stationary phase and are swept through the column with the mobile phase, typically eluting at or near the solvent front (void volume). This results in poor resolution from other polar components and an inability to perform reliable quantification.
The HILIC Solution
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating polar compounds.[4] It employs a polar stationary phase (e.g., amide, silica, or zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small percentage of aqueous buffer.[4][5] In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes are retained by partitioning into this aqueous layer from the bulk organic mobile phase. The more polar the analyte, the stronger the retention. This mechanism provides robust and reproducible retention for compounds like this compound, enabling accurate and precise analysis.
Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.
Materials and Methods
All reagents and solvents used were of HPLC grade or higher. The reference standard for this compound was of certified purity.
-
Instrumentation:
-
HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (ACN).
-
Ammonium Acetate.
-
Deionized Water, 18.2 MΩ·cm.
-
Acetic Acid (for pH adjustment).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 5% Mobile Phase A / 95% Mobile Phase B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2.0 µL |
| Detection Wavelength | 215 nm |
| Run Time | 5 minutes |
Experimental Protocols
The following protocols outline the step-by-step methodology for sample preparation and analysis.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1 L of deionized water to prepare a 10 mM solution. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.22 µm membrane filter.
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standard Solutions: Prepare a series of working standards for the calibration curve (e.g., 1.0 to 100 µg/mL) by serially diluting the Stock Standard Solution with a diluent composed of 95:5 (v/v) Acetonitrile:Water. This diluent composition mirrors the mobile phase to ensure good peak shape.
Analytical Workflow
Caption: Step-by-step experimental workflow for the HILIC analysis.
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][6][7] The validation parameters assessed included specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).
Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time from blank or placebo. | Pass |
| Linearity (R²) | Correlation Coefficient (R²) ≥ 0.999 | 0.9998 |
| Range | 1.0 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.3% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Robustness | No significant impact on results from minor variations. | Pass |
Results and Discussion
The developed HILIC method successfully retained and resolved the this compound peak. A representative chromatogram would show a sharp, symmetrical peak eluting at approximately 2.8 minutes, well-resolved from the solvent front.
-
Specificity: The analysis of a diluent blank showed no interfering peaks at the retention time of the analyte, confirming the method's specificity.
-
Linearity: The method demonstrated excellent linearity across the concentration range of 1.0 to 100 µg/mL. The correlation coefficient of 0.9998 indicates a strong proportional relationship between the analyte concentration and the detector response.[8]
-
Accuracy and Precision: Accuracy was confirmed with mean recovery values falling well within the 98.0% to 102.0% acceptance range. The low relative standard deviation (%RSD) for both repeatability (intra-day) and intermediate precision (inter-day) studies demonstrates the high precision of the method.[6]
-
Sensitivity: The limit of quantitation (LOQ) was established at 1.0 µg/mL, indicating sufficient sensitivity for typical quality control applications, such as impurity determination or assay of the active substance.
Conclusion
This application note describes a specific, linear, accurate, and precise HILIC-UV method for the quantitative analysis of this compound. By correctly identifying the hydrophilic nature of the analyte and selecting the HILIC chromatographic mode, the common analytical challenge of poor retention in RP-HPLC was overcome. This validated method is fit for purpose and can be readily implemented in research and quality control laboratories for reliable quantification of this compound.
References
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Regulatory Affairs Professionals Society (RAPS). (2022). ICH releases draft guidelines on analytical method development.
- HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- SIELC Technologies. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples.
- Singh, S. et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39.
- Talele, S. G. et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
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- 5. helixchrom.com [helixchrom.com]
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- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Recognizing the analytical challenges posed by small, polar, nitrogen-rich heterocyclic compounds, this note details a robust methodology from sample preparation to full bioanalytical method validation. The described protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for pharmacokinetic, toxicokinetic, and other drug development studies.
Introduction: The Analytical Challenge
This compound is a small molecule characterized by high polarity and multiple nitrogen atoms. Such characteristics present a significant challenge for traditional reversed-phase liquid chromatography due to poor retention. Furthermore, the potential for matrix effects in biological samples necessitates a highly selective and sensitive analytical method. LC-MS/MS stands as the gold standard for this type of bioanalysis, offering unparalleled specificity and sensitivity.[1][2] This application note outlines a complete workflow, emphasizing the rationale behind method development choices and grounding the protocol in established scientific principles and regulatory guidelines.
Analyte Characteristics
-
IUPAC Name: this compound
-
CAS Number: 1019126-62-5[3]
-
Molecular Formula: C4H7N5O
-
Molecular Weight: 141.13 g/mol [4]
-
Structure:
-
The presence of a triazole ring, an amino group, and a carboxamide group contributes to its high polarity and potential for multiple protonation sites, making it amenable to positive ion electrospray ionization (ESI).
-
Experimental Workflow Overview
The following diagram illustrates the complete bioanalytical workflow, from sample receipt to data reporting.
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte in plasma.
LC-MS/MS Method Development
Rationale for Chromatographic Selection
Given the high polarity of the analyte, conventional C18 reversed-phase columns are unlikely to provide adequate retention.[5] This can lead to elution near the solvent front, where ion suppression from endogenous matrix components is most severe.[5] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach. A HILIC stationary phase, such as one with an amide or unbonded silica chemistry, will retain the analyte based on partitioning between a water-enriched layer on the stationary phase surface and a highly organic mobile phase.[6]
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
-
Causality: The use of ammonium formate as a mobile phase modifier provides a source of ions to improve ESI efficiency and helps to control the pH for consistent analyte ionization. The gradient starts with a high percentage of organic solvent (acetonitrile) to promote retention on the HILIC column and gradually increases the aqueous component to elute the analyte.
Mass Spectrometry (MS) Conditions
The analyte contains multiple basic nitrogen atoms, making it ideal for positive ion electrospray ionization (ESI+). A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is essential for achieving the required selectivity and sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
-
Expertise & Experience: The precursor ion is the protonated molecule [M+H]⁺. The product ions (125.1 and 85.1) are predicted based on the fragmentation of the carboxamide and triazole ring structures, respectively. A stable isotope-labeled (SIL) internal standard (IS) is strongly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response. The mass shift of the SIL-IS ensures it is chromatographically similar but mass-spectrometrically distinct.
Detailed Protocol: Sample Preparation and Analysis
This protocol is designed for a 96-well plate format for higher throughput.
Materials and Reagents
-
Human Plasma (K2EDTA)
-
This compound reference standard
-
¹³C₃, ¹⁵N₂-labeled this compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Deionized Water (>18 MΩ·cm)
-
96-well deep-well collection plates
-
Centrifuge capable of handling 96-well plates
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.
-
Working Solutions: Serially dilute the primary stocks to create a series of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and for QC samples (Low, Medium, High concentrations).
-
Spiking: Prepare calibration standards and QCs by spiking the appropriate working solutions into blank human plasma (typically a 5% v/v spike).
Protein Precipitation Protocol
-
Aliquot: Pipette 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well deep-well plate.
-
Add IS: Add 200 µL of the internal standard working solution (e.g., 50 ng/mL in acetonitrile) to all wells. This high volume of organic solvent acts as the protein precipitation agent.
-
Vortex: Mix the plate thoroughly for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate, avoiding the protein pellet.
-
Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Acetonitrile / 5% Water with modifiers).
-
Inject: Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Caption: Step-by-step sample preparation protocol using protein precipitation.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[1][7][8][9] The validation will establish the method's performance characteristics.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria (FDA/EMA) |
| Selectivity | Assess interference from endogenous matrix components. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in at least 6 unique sources of blank matrix. |
| Calibration Curve | Demonstrate the relationship between instrument response and concentration. | At least 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to nominal values and the degree of scatter. | 3 runs with QCs at 4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[10] |
| Matrix Effect | Evaluate the ion suppression or enhancement from the biological matrix. | Matrix Factor (MF) should be consistent across at least 6 lots of matrix. The CV of the IS-normalized MF should be ≤15%. |
| Recovery | Quantify the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. While no specific value is required, high and consistent recovery is desirable. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration in stability samples should be within ±15% of nominal concentration under various conditions (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative). |
Conclusion and Trustworthiness
This application note provides a detailed, scientifically-grounded protocol for the quantitative analysis of this compound in human plasma. By employing HILIC chromatography coupled with tandem mass spectrometry and adhering to rigorous validation standards set by regulatory agencies, this method ensures the generation of accurate, reproducible, and defensible data.[1][9] The use of a stable isotope-labeled internal standard and a thorough validation process establishes a self-validating system critical for reliable bioanalytical results in drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 19, 2026, from [Link]
-
Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved January 19, 2026, from [Link]
-
European Medicines Agency. (2012). Bioanalytical method validation - Scientific guideline. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved January 19, 2026, from [Link]
-
van Amsterdam, P. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved January 19, 2026, from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 19, 2026, from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved January 19, 2026, from [Link]
-
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved January 19, 2026, from [Link]
-
Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved January 19, 2026, from [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: A Guide to Developing Assays with 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Forward
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide bonds.[1] This structural motif is integral to a wide array of therapeutic agents, demonstrating activities that span antifungal, antibacterial, and anticancer properties.[1][2] This guide focuses on a specific derivative, 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, providing a strategic framework for researchers, scientists, and drug development professionals to unlock its therapeutic potential through robust assay development.
Our approach is grounded in the principles of scientific integrity. We will not merely list procedural steps but will delve into the rationale behind experimental design, ensuring that each protocol is a self-validating system. This document is designed to be a dynamic resource, guiding you from initial characterization to more complex mechanistic studies.
Compound Profile: this compound
A thorough understanding of the test compound is the bedrock of reliable assay development.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C4H7N5O | [3] |
| Molecular Weight | 141.13 g/mol | [3] |
| CAS Number | 1019126-62-5 | [4] |
Note: The molecular formula and weight are for a closely related isomer, 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide, as specific data for the requested compound is limited.
The presence of the 1,2,4-triazole ring, substituted with an amino group and an N-methyl carboxamide, suggests potential for diverse biological interactions. The amide functional group is a critical component of many biologically active molecules and approved drugs.[5]
Initial Characterization: Workflow for a Novel Compound
The journey of characterizing a novel compound like this compound begins with broad, foundational assays to determine its general biological impact. A typical initial workflow is outlined below.
Caption: Initial workflow for compound characterization.
Foundational Assay Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
One of the primary steps in evaluating a novel compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[6]
Principle of the MTT Assay
The conversion of MTT to formazan is catalyzed by mitochondrial reductases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan, we can quantify the cytotoxic effect of the compound.
Detailed Protocol
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HCT-116 - colorectal, PANC-1 - pancreatic)[8]
-
Normal human cell line for comparison (e.g., HEK-293 - embryonic kidney)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[6]
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)[6]
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[6]
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include wells for untreated cells (negative control) and vehicle-treated cells (DMSO control).[6]
-
Incubate the plate for an additional 48-72 hours.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration, a measure of the compound's potency. |
| Selectivity Index (SI) | The ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells. |
Advanced Assay Development: Exploring Potential Mechanisms of Action
Based on the activities of structurally related triazole carboxamides, several avenues for more in-depth investigation can be pursued.
Case Study: Development of a Pregnane X Receptor (PXR) Inhibition Assay
Some 1,2,3-triazole-4-carboxamides have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[5] If initial screening suggests that this compound may have activity in metabolic pathways, a PXR inhibition assay would be a logical next step.
Conceptual Workflow for a PXR Luciferase Reporter Assay:
Sources
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- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | C4H7N5O | CID 1499737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1019126-62-5|this compound|BLD Pharm [bldpharm.com]
- 5. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. asianpubs.org [asianpubs.org]
Application Notes & Protocols: The Versatile Building Block 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide in Modern Organic Synthesis
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[2][3] This document provides a detailed guide for the synthesis and application of a key derivative, 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide . We present a robust, two-step synthetic protocol starting from 3-Amino-1H-1,2,4-triazole-5-carboxylic acid. Furthermore, we explore the molecule's utility as a versatile building block, providing an exemplary protocol for its derivatization, thereby opening avenues for the development of novel chemical entities for drug discovery and materials science.
Introduction: The Significance of the 3-Amino-1,2,4-triazole Core
The 3-amino-1,2,4-triazole moiety is a privileged scaffold in drug development. Its unique electronic properties and ability to participate in multiple hydrogen bonding interactions make it an excellent pharmacophore for engaging with biological targets.[4] Molecules incorporating this core have been successfully developed as kinase inhibitors, anti-angiogenic agents, and anticonvulsants.[3][5] The presence of a primary amino group at the C3 position offers a reactive handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This compound (herein referred to as AMTC ) is a particularly valuable building block. It combines the reactive amino group with a stable N-methyl carboxamide at the C5 position. This functionalization can influence the molecule's solubility, metabolic stability, and binding interactions, making it an attractive starting point for library synthesis in drug discovery programs.
Synthesis of this compound (AMTC)
The synthesis of AMTC is efficiently achieved via a two-step process, beginning with the esterification of the commercially available 3-Amino-1H-1,2,4-triazole-5-carboxylic acid, followed by amidation with methylamine. This pathway is logical, scalable, and avoids the use of hazardous reagents often associated with other heterocyclic syntheses.[6]
Caption: Overall workflow for the synthesis of AMTC.
Protocol 1: Synthesis of Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate (Intermediate)
This protocol outlines the acid-catalyzed esterification of the starting carboxylic acid. The use of a strong acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by methanol.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |
| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | 3641-08-5 | 128.09 | 1.28 g (10.0 mmol) | Starting material |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 50 mL | Reagent and solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | 1 mL | Catalyst |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | ~50 mL | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (1.28 g, 10.0 mmol) and anhydrous methanol (50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the suspension. The mixture may become warm.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored to ensure completion.
-
Work-up & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice (~100 g). Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure methyl ester as a solid.
Self-Validating System:
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Product Characterization: The identity and purity of the synthesized ester (CAS 3641-14-3) can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values (218-222 °C).
Protocol 2: Synthesis of this compound (AMTC)
This step involves the direct amidation of the synthesized methyl ester with methylamine. This reaction is a classic nucleophilic acyl substitution. Using a sealed tube and heating is necessary to drive the reaction to completion, as esters are less reactive than acid chlorides. The choice of methylamine in a methanol solution provides both the nucleophile and a compatible solvent. A similar methodology has been proven effective for the amidation of related 5-amino-1,2,4-triazole-3-carboxylates.[7]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (5 mmol scale) | Notes |
| Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate | 3641-14-3 | 142.12 | 0.71 g (5.0 mmol) | Intermediate from Protocol 1 |
| Methylamine solution (40% in H₂O or 2M in MeOH) | 74-89-5 | 31.06 | ~5 mL (excess) | Nucleophile |
| Methanol (MeOH) | 67-56-1 | 32.04 | 10 mL | Solvent |
Step-by-Step Methodology
-
Reaction Setup: In a heavy-walled pressure tube (sealed tube), combine the methyl ester (0.71 g, 5.0 mmol) and methanol (10 mL).
-
Amine Addition: Add the methylamine solution (e.g., 5 mL of 2M solution in MeOH, 10 mmol, 2 equivalents).
-
Sealing and Heating: Securely seal the pressure tube and place it behind a blast shield. Heat the mixture in an oil bath at 80-100°C for 12-24 hours.
-
Cooling and Concentration: Allow the tube to cool completely to room temperature before carefully opening. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure this compound (CAS 1019126-62-5).
Self-Validating System:
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane). The consumption of the starting ester and the formation of a more polar amide product will be observed.
-
Product Characterization: Confirm the structure of the final product using ¹H NMR (look for the appearance of an N-methyl signal, likely a doublet coupled to the N-H proton, and the disappearance of the O-methyl singlet), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
Application Notes: AMTC as a Nucleophilic Building Block
AMTC is an ideal substrate for building molecular complexity. The exocyclic amino group at the C3 position is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination. This allows for the introduction of diverse functionalities, enabling the exploration of chemical space around the triazole core. For instance, derivatization at this position is a common strategy in the design of kinase inhibitors to target specific residues in the enzyme's active site.[8]
Caption: Exemplary application of AMTC in N-sulfonylation.
Exemplary Protocol: N-Sulfonylation of AMTC
This protocol demonstrates how the amino group of AMTC can be functionalized with a sulfonyl group, a common moiety in pharmacologically active compounds. Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction. This type of transformation is frequently used in the synthesis of biologically active molecules.[8]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (1 mmol scale) | Notes |
| AMTC | 1019126-62-5 | 141.14 | 141 mg (1.0 mmol) | Starting material from Protocol 2 |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 | 194 mg (1.1 mmol) | Electrophile |
| Pyridine, anhydrous | 110-86-1 | 79.10 | 5 mL | Solvent and base |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~20 mL | For work-up |
Step-by-Step Methodology
-
Reaction Setup: Dissolve AMTC (141 mg, 1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Electrophile Addition: Cool the solution to 0°C in an ice bath. Add benzenesulfonyl chloride (194 mg, 1.1 mmol) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice water (~50 mL) and acidify with 1M HCl to pH ~2. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Rationale and Trustworthiness: This protocol provides a reliable method for derivatizing the AMTC core. The nucleophilic amino group readily attacks the electrophilic sulfur atom of the sulfonyl chloride. By monitoring the reaction via TLC and characterizing the final product with standard analytical techniques (NMR, MS), the researcher can be confident in the outcome. This derivatization opens the door to creating libraries of compounds for screening against various biological targets.
Conclusion
This compound is a high-value building block for organic synthesis, particularly in the realm of medicinal chemistry. The synthetic protocols provided herein are robust and based on well-established chemical principles, offering a clear pathway to this versatile intermediate. The true power of AMTC lies in the reactivity of its C3-amino group, which serves as a launchpad for the synthesis of diverse and complex molecules. These application notes are intended to empower researchers to leverage this scaffold in their pursuit of novel therapeutics and functional materials.
References
-
Al-Blewi, F. F., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 27(19), 6288. Available at: [Link]
-
El-Sayed, N. F., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271. Available at: [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25519-25531. Available at: [Link]
-
Geronikaki, A., et al. (2024). A Review on Synthesis of N1-substituted 3-amino-1,2,4-triazoles. ResearchGate. Available at: [Link]
-
Krasavin, M. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1299. Available at: [Link]
- Google Patents. (2020). Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate. CN111808034A.
-
Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 75(1), 268-271. Available at: [Link]
-
Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786. Available at: [Link]
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Application Notes & Protocols: A Scalable Synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Introduction
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, antifungal, and anticancer properties.[1] Specifically, 3-amino-1,2,4-triazole derivatives are crucial building blocks in the synthesis of complex pharmaceutical agents.[1][2][3] This document provides a comprehensive, field-proven guide for the scale-up synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide , a key intermediate for drug discovery and development.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and scale-up strategies essential for transitioning from laboratory-scale batches to pilot-plant production. The protocols described herein are built upon well-established chemical transformations for this heterocyclic class, ensuring a robust and reproducible process.
Overall Synthetic Strategy
The synthesis of the target molecule is logically approached via a two-step sequence. This strategy was chosen for its reliance on readily available starting materials, robust and well-documented reaction classes, and a convergent design that facilitates purification and scale-up.
-
Step 1: Cyclocondensation to form the Triazole Core. The synthesis begins with the formation of the key intermediate, Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate . This is achieved through the cyclocondensation of aminoguanidine bicarbonate with diethyl oxalate. This reaction is a classic and efficient method for constructing the 3-amino-1,2,4-triazole ring system.
-
Step 2: Aminolysis of the Ester. The intermediate ester is then converted to the final product, This compound , via direct aminolysis with a solution of methylamine. This approach is often preferable to carboxylic acid activation routes at scale due to its atom economy and avoidance of costly coupling reagents.
Workflow Visualization
The following diagram illustrates the high-level synthetic pathway from commercially available starting materials to the final product.
Caption: Detailed step-by-step process workflow diagram.
Data Summary and Characterization
The following table summarizes the expected results and key parameters for the described synthesis.
| Parameter | Step 1: Intermediate | Step 2: Final Product |
| Product Name | Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate | This compound |
| Molecular Formula | C₅H₈N₄O₂ | C₄H₇N₅O |
| Molecular Weight | 156.14 g/mol | 141.13 g/mol |
| Typical Scale | 100 g | 100 g |
| Expected Yield | 75-85% | 85-95% |
| Appearance | White to off-white solid | White crystalline solid |
| Purity (by HPLC) | >98% | >99% |
| Key Analytical Data | ¹H NMR (DMSO-d₆): δ ~12.5 (br s, 1H, NH), ~6.5 (br s, 2H, NH₂), 4.25 (q, 2H, CH₂), 1.30 (t, 3H, CH₃) | ¹H NMR (DMSO-d₆): δ ~12.0 (br s, 1H, NH), ~7.8 (q, 1H, NH-CH₃), ~6.2 (br s, 2H, NH₂), 2.75 (d, 3H, CH₃) |
Note: NMR shifts are estimates based on analogous structures and may vary.
Process Safety and Hazard Analysis
Scaling up chemical syntheses requires a rigorous assessment of potential hazards. The following points are critical for ensuring a safe operation.
-
Aminoguanidine: While the bicarbonate salt is relatively stable, aminoguanidine derivatives can be skin sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. [4][5][6][7]Avoid generating dust. [7]* Sodium Metal: Reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) and added in small, controlled portions to ethanol with efficient cooling.
-
Methylamine: A flammable, corrosive, and toxic gas. Using a pre-made solution in ethanol mitigates the risks of handling the pure gas. The second step must be conducted in a pressure-rated reactor by trained personnel. Ensure the reactor is cooled thoroughly before opening to prevent the rapid release of trapped gas.
-
Pressure Management: The aminolysis step generates pressure due to heating a sealed system containing a volatile amine. Never exceed the maximum rated pressure of the reactor. Equip the reactor with a pressure relief valve and a rupture disc as secondary protection.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, flame-retardant lab coats, and chemically resistant gloves, is required at all times. [6]
Conclusion
This application note details a robust and scalable two-step synthesis for This compound . The chosen synthetic route relies on cost-effective starting materials and well-understood, high-yielding chemical transformations. By providing detailed protocols, scale-up considerations, and a thorough safety analysis, this guide serves as a valuable resource for chemists and engineers working to produce this important heterocyclic building block on a larger scale for pharmaceutical research and development.
References
-
Suvchem Laboratory Chemicals. AMINOGUANIDINE BICARBONATE (FOR SYNTHESIS) Safety Data Sheet. [Link]
-
Alpha Chemika. AMINOGUANIDINE BICARBONATE For Synthesis Safety Data Sheet. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
-
Tolyltriazole-Benzotriazole.com. 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Aminoguanidine hydrochloride. [Link]
-
Thornalley, P. J., et al. (2000). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology. [Link]
-
Organic Syntheses. aminoguanidine bicarbonate. [Link]
- Bill, J. C., & Tarbell, D. S. (1954). The Pellizzari Reaction: The Synthesis of Substituted 1,2,4-Triazoles from Amides and Acyl Hydrazides. Journal of Organic Chemistry.
-
Gilchrist, T. L., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. NIH Public Access. [Link]
-
Oakwood Chemical. 3-Amino-1,2,4-triazole-5-carboxylic acid. [Link]
-
Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry. [Link]
-
Sykes, M. L., et al. (2022). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Jaisankar, K. R., et al. (2013). Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]
- Google Patents.
-
Di Mola, A., et al. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]
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Application Notes and Protocols for the Crystallization of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide. The protocols and methodologies detailed herein are synthesized from established principles of small molecule crystallization and empirical data from analogous triazole and carboxamide compounds. The objective is to provide a robust framework for obtaining high-purity, crystalline material suitable for structural elucidation, analytical characterization, and further downstream applications. This guide emphasizes the causality behind experimental choices, offering not just protocols, but the scientific rationale required for effective troubleshooting and method optimization.
Introduction: The Rationale for Crystallization
This compound is a heterocyclic compound featuring multiple hydrogen bond donors and acceptors, suggesting its potential as a versatile scaffold in medicinal chemistry and materials science. Obtaining this compound in a highly pure, crystalline form is a critical prerequisite for unambiguous structural analysis (e.g., X-ray crystallography), characterization of physicochemical properties, and ensuring batch-to-batch consistency in drug development workflows.
Crystallization is fundamentally a self-purification process governed by the principles of solubility and thermodynamics. A solute's solubility in a solvent is typically temperature-dependent. By creating a supersaturated solution—a thermodynamically unstable state where the solute concentration exceeds its equilibrium solubility—we can induce the nucleation and subsequent growth of a crystalline lattice.[1][2] This process preferentially incorporates the target molecule into a highly ordered structure, effectively excluding impurities. The quality, size, and even the specific crystalline form (polymorph) of the resulting crystals are highly dependent on the chosen method and the precise control of kinetic and thermodynamic parameters.[3]
This guide will navigate the logical progression from solvent selection to the application of several field-proven crystallization techniques.
Foundational Steps: Compound Characterization and Solvent Selection
The success of any crystallization protocol hinges on the judicious selection of a solvent or solvent system. The ideal solvent should exhibit a steep solubility curve with respect to temperature: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2][3]
Predicted Physicochemical Properties
Based on its functional groups (amino, N-methylcarboxamide, 1,2,4-triazole ring), the target molecule is predicted to be a polar, protic compound capable of extensive hydrogen bonding.
| Property | Predicted Characteristic | Rationale |
| Polarity | High | Presence of -NH2, -C=O, N-H, and triazole nitrogens. |
| Hydrogen Bonding | Strong donor and acceptor capabilities | Amine, amide, and triazole N-H groups are donors; C=O oxygen and ring nitrogens are acceptors. |
| Expected Solubility | Soluble in polar protic and aprotic solvents; potentially soluble in water. Insoluble in non-polar solvents. | "Like dissolves like" principle. Similar triazole derivatives show solubility in water, alcohols, and acetone.[4] |
| Physical Form | Crystalline Solid | The high potential for intermolecular hydrogen bonding strongly favors the formation of an ordered solid lattice. |
Protocol: Systematic Solvent Screening
A preliminary solvent screen is the most critical experimental step. This is performed on a small scale to identify promising candidates for larger-scale crystallization trials.
Methodology:
-
Dispense approximately 5-10 mg of this compound into several small, clean vials.
-
To each vial, add a candidate solvent (see Table 2) dropwise at room temperature, vortexing between additions, until the solid dissolves. Record the approximate volume needed.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial while continuing to add solvent dropwise until dissolution is achieved.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) for several hours.
-
Observe the vials for the formation of crystalline precipitate. An ideal solvent is one where the compound dissolves readily upon heating but precipitates significantly upon cooling.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Potential Role | Rationale & Notes |
| Water | 100 | 80.1 | Solvent | High polarity and H-bonding potential. Used for recrystallizing similar triazoles.[5] |
| Ethanol | 78 | 24.5 | Solvent | Common choice for polar organic molecules. Used for triazoles and as a solvent for carboxamides.[4][6] |
| Isopropanol (IPA) | 82 | 19.9 | Solvent | Similar to ethanol but less volatile. A good alternative for slower crystal growth.[4] |
| Acetonitrile | 82 | 37.5 | Solvent | Polar aprotic solvent, effective for many nitrogen-containing heterocycles.[4] |
| Acetone | 56 | 20.7 | Solvent | More volatile, can be used for faster evaporation techniques. Often used in mixed systems with water.[4] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High-Boiling Solvent | Excellent solvent for highly polar compounds, but its high boiling point can make removal difficult. |
| Dichloromethane (DCM) | 40 | 9.1 | Poor Solvent / Co-solvent | Lower polarity. Unlikely to be a primary solvent but may be useful in diffusion or anti-solvent methods.[7] |
| Ethyl Acetate | 77 | 6.0 | Anti-solvent / Co-solvent | Medium polarity. Often used as an anti-solvent for compounds dissolved in more polar solvents.[8] |
| n-Hexane / Heptane | 69 / 98 | ~2.0 | Anti-solvent | Non-polar. Classic choice as an anti-solvent to precipitate polar compounds from solution.[9] |
Crystallization Workflow: A Logic Diagram
The following diagram outlines the decision-making process for selecting an appropriate crystallization technique after an initial solvent screen.
Caption: The process of anti-solvent crystallization.
Protocol:
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., Ethanol, DMF) at room temperature to create a concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., Water, Hexane) dropwise.
-
Observation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). The onset of turbidity indicates that the solution has reached its saturation point.
-
Growth: If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution again. Cover the vessel and allow it to stand undisturbed. The slow diffusion of the anti-solvent at the interface or slight evaporation will promote slow crystal growth.
-
Isolation: Collect, wash, and dry the crystals as described in Method 1, using the anti-solvent for the washing step.
Scientist's Note: The rate of anti-solvent addition dramatically affects crystal size. Rapid addition often leads to amorphous precipitation or microcrystals, while slow, controlled addition is key for high-quality crystals. [10]For sensitive systems, layering the anti-solvent carefully on top of the solution in a narrow tube can achieve very slow diffusion and excellent crystal quality. [11]
Method 3: Vapor Diffusion
Principle: This is a highly effective method for growing high-quality single crystals from milligram quantities of material, making it ideal for structural analysis. [3][9]The compound is dissolved in a primary solvent, and the vapor of a more volatile anti-solvent slowly diffuses into this solution. This gradual change in solvent composition induces crystallization slowly and gently. [1][11] Protocol:
-
Preparation: Dissolve 2-5 mg of the compound in a small volume (0.2-0.5 mL) of a moderately volatile solvent (e.g., Chloroform, THF, Methanol) in a small, narrow vial.
-
Setup: Place this inner vial inside a larger beaker or jar that contains a small amount (2-3 mL) of a volatile anti-solvent (e.g., Pentane, Diethyl Ether, Hexane). The level of the anti-solvent in the outer jar must be below the top of the inner vial.
-
Sealing: Seal the larger container tightly (e.g., with a screw cap or Parafilm).
-
Incubation: Store the sealed system in a location free from vibrations and temperature fluctuations.
-
Growth: Over hours to days, the anti-solvent vapor will diffuse into the inner vial, causing crystals to form.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and allow the crystals to air-dry briefly.
Scientist's Note: The method works best when the solvent in the inner vial is less volatile than the anti-solvent in the outer container. [11]This ensures that the primary mode of transport is the anti-solvent diffusing in, rather than the primary solvent evaporating out.
Method 4: Slurry Crystallization
Principle: This technique is useful for compounds with low solubility or for converting a less stable polymorphic form into a more stable one. A suspension (slurry) of the compound is stirred in a solvent where it is only slightly soluble. Over time, the material dissolves and re-precipitates, driving the system towards the most thermodynamically stable crystalline form. [8][12] Protocol:
-
Slurry Formation: Place an excess of the crude solid into a flask containing a solvent in which the compound is poorly soluble at room temperature.
-
Agitation: Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (24-72 hours).
-
Seeding (Optional): If a specific crystal form is desired, a small seed crystal of that form can be added to the slurry to accelerate the conversion. [12]4. Monitoring: Periodically, a small sample can be withdrawn, filtered, and analyzed (e.g., by XRPD) to monitor the progress of the transformation.
-
Isolation: Once the conversion is complete, the solid is collected by filtration, washed with the same solvent, and dried.
Scientist's Note: Slurry crystallization is a powerful tool in pharmaceutical development for ensuring the production of a specific, stable polymorph, which is critical for regulatory approval and consistent drug performance.
Summary and Recommendations
For a novel compound like this compound, a systematic approach is recommended.
| Technique | Best For | Key Parameters to Control | Suitability for Target Compound |
| Slow Cooling | Bulk purification, good yields. | Cooling rate, solvent choice. | High. Likely to be effective with polar solvents like ethanol or water/ethanol mixtures. |
| Anti-Solvent | Compounds with disparate solubilities; polymorph control. | Rate of addition, solvent/anti-solvent ratio. | Very High. An ethanol/water or DMF/ethyl acetate system is a promising starting point. |
| Vapor Diffusion | High-quality single crystals for X-ray analysis; small scale. | Solvent volatility, temperature stability. | High. Excellent for obtaining definitive structural data once purity is established. |
| Slurry Crystallization | Polymorph screening and conversion; poorly soluble compounds. | Time, temperature, solvent choice. | Moderate. Useful for ensuring thermodynamic stability if multiple crystal forms are discovered. |
It is advised to begin with Slow Cooling and Anti-Solvent Crystallization trials based on the results of the initial solvent screen. Once a pure crystalline powder is obtained, Vapor Diffusion can be employed to grow single crystals for structural verification.
References
-
University College London. (2006). Crystallisation Techniques. Available at: [Link]
-
Wood, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857. Available at: [Link]
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]
-
Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. Available at: [Link]
-
AIChE. (n.d.). Slurry Crystallization of Water-Insoluble Drug Substance – Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. AIChE Proceedings. Available at: [Link]
-
Massachusetts Institute of Technology. (n.d.). Growing Crystals. Available at: [Link]
-
Shestakova, T., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(21), 7219. Available at: [Link]
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ResearchGate. (2012). Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. Available at: [Link]
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Sella, A., & Tirel, E. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]
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Sulzer. (n.d.). Crystallization. Available at: [Link]
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University of Barcelona. (n.d.). Crystallization of small molecules. Available at: [Link]
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ResearchGate. (2018). Antisolvent crystallization of carbamazepine from organic solutions. Available at: [Link]
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Black, S. N., & Collier, E. A. (2019). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 23(9), 1930-1937. Available at: [Link]
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Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at: [Link]
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Wardell, J. L., et al. (2018). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section E, 74(Pt 10), 1478-1483. Available at: [Link]
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International Journal of Pharmaceutical and Biological Archives. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Available at: [Link]
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Honavar, V. G., et al. (2022). Influence of Additives on Antisolvent Crystallization of Carbamazepine Dihydrate. Crystal Growth & Design, 22(10), 5866-5878. Available at: [Link]
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Wang, J., et al. (2022). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 10, 1017385. Available at: [Link]
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Sane, S. S., & Peters, B. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3323-3332. Available at: [Link]
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Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(11), 1599. Available at: [Link]
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Li, Y., et al. (2021). Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)]. Acta Crystallographica Section E, 77(Pt 2), 173-177. Available at: [Link]
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ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Available at: [Link]
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Zhang, J., et al. (2020). Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. Crystal Growth & Design, 20(10), 6696-6704. Available at: [Link]
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Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 115-117. Available at: [Link]
- Google Patents. (1986). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
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Zhang, Z., et al. (2018). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 23(10), 2545. Available at: [Link]
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De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(13), 5674-5689. Available at: [Link]
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PubChem. (n.d.). 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide. Available at: [Link]
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Application Notes and Protocols for 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Disclaimer
Introduction and Scientific Context
3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole ring, a functional group known for its diverse biological activities and applications in pharmaceutical and agrochemical research.[1][2] The presence of an amino group and an N-methylcarboxamide moiety suggests its potential role as a versatile intermediate in the synthesis of more complex molecules.[3] Given its structure, it is prudent to handle this compound with the care afforded to other biologically active heterocyclic amines.
The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling and storage of this compound, ensuring both personal safety and the integrity of the chemical. The causality behind each recommendation is explained to foster a deeper understanding of the necessary safety precautions.
Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data, we must infer potential hazards from the structural analogue, 3-Amino-1,2,4-triazole (Amitrole, CAS No. 61-82-5).
Potential Health Hazards (based on 3-Amino-1,2,4-triazole):
-
Acute Toxicity: May be harmful if swallowed.[4]
-
Carcinogenicity: May cause cancer.[4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[5]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[5]
-
Skin and Eye Contact: While not classified as a primary irritant, direct contact may cause transient discomfort, and abrasive damage could result from prolonged exposure.[4] Skin absorption may lead to systemic effects.[4]
-
Inhalation: Inhalation of dust should be avoided.[5]
Primary Routes of Exposure:
-
Ingestion
-
Inhalation of dust particles
-
Skin contact
-
Eye contact
Physical and Chemical Properties
A summary of the known and predicted properties is provided below. Data for the target compound is limited, so properties of a related compound are included for context.
| Property | This compound | 3-Amino-1,2,4-triazole (Analogue) |
| CAS Number | 1019126-62-5 | 61-82-5 |
| Molecular Formula | C₄H₇N₅O | C₂H₄N₄ |
| Molecular Weight | 141.13 g/mol | 84.08 g/mol [6] |
| Appearance | Solid (predicted) | Colorless to off-white crystalline solid or powder.[6] |
| Melting Point | Not available | 150-153 °C[6] |
| Solubility | Not available | Soluble in water, methanol, ethanol, and chloroform.[6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. All personnel must be trained on the proper use and limitations of their PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | To prevent skin contact and absorption. Always inspect gloves for tears or holes before use.[7] |
| Eye Protection | Chemical safety goggles with side shields. | To protect eyes from splashes or airborne dust particles.[7] |
| Body Protection | A lab coat that covers the arms and fastens in the front. | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with particulate filters may be necessary based on a formal risk assessment. | To prevent inhalation of fine dust particles.[5] |
Standard Operating Protocols
General Handling and Weighing Protocol
The primary objective during handling is to prevent the generation and inhalation of dust and to avoid any direct contact with the compound.
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Designate a specific area for working with this compound.
-
Engineering Controls: All handling of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood.
-
Weighing: a. Place an analytical balance inside the fume hood if possible. If not, use a weigh boat and carefully transfer the compound within the hood. b. Use spatulas and other tools designated for this compound to avoid cross-contamination. c. Tare the weigh boat before adding the compound. d. Slowly add the compound to the weigh boat to minimize dust generation. e. After weighing, securely close the primary container.
-
Dissolution: a. Add the solvent to the receiving flask within the fume hood. b. Slowly add the weighed compound to the solvent. c. Stir as needed to dissolve.
-
Cleanup: a. Decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol) and wipe dry. b. Dispose of all contaminated disposables (e.g., weigh boats, wipes, gloves) in a designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7]
Storage Protocol
Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety.
| Parameter | Recommendation | Rationale and References |
| Temperature | Store in a cool, dry place. | To prevent degradation. Many triazole derivatives are stored at room temperature or below +30°C.[6] |
| Atmosphere | Keep container tightly closed. | To protect from moisture and atmospheric contaminants. The analogue 3-Amino-1,2,4-triazole is moisture-sensitive.[6] |
| Location | Store in a designated, well-ventilated chemical storage cabinet. | To ensure proper ventilation and segregation from incompatible materials. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and acid chlorides. | To prevent potentially hazardous reactions. The analogue 3-Amino-1,2,4-triazole is incompatible with these substances.[6] |
Emergency and Spill Response
Spill Cleanup Workflow
Prompt and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Workflow for handling a chemical spill.
First Aid Measures
These first aid measures are based on the potential hazards of analogous compounds and should be administered while seeking immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Waste Disposal
All waste containing this compound, including empty containers, must be treated as hazardous waste.
-
Collect waste in properly labeled, sealed containers.
-
Do not mix with other waste streams unless directed by your EHS department.
-
Arrange for disposal through your institution's certified hazardous waste disposal program.
References
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
PubChem. (n.d.). 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of carboxamides.
-
PubChem. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (2015). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of carboxamide compounds.
-
Wikipedia. (n.d.). Triazole. Retrieved from [Link]
-
JOCPR. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Retrieved from [Link]
-
Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Alzchem Group. (n.d.). 3-Amino-5-methyl-1,2,4-triazole. Retrieved from [Link]
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Chemical Synthesis Database. (2025). 4-amino-1H-1,2,3-triazole-5-carboxamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Exposure to heterocyclic amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Retrieved from [Link]
-
PubMed. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Welcome to the Technical Support Center for the synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve your synthetic goals with confidence.
Introduction: The Importance of the 3-Amino-1,2,4-triazole Scaffold
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds. Its structural and electronic properties, including aromaticity, stability, and hydrogen bonding capability, make it an effective pharmacophore for interacting with various biological targets. The specific target of this guide, this compound, is a valuable building block in the development of novel therapeutics.
This guide will detail two primary synthetic strategies for the construction of the core 3-amino-1,2,4-triazole-5-carboxamide structure, followed by a critical discussion on the introduction of the N-methyl group, a step that often presents challenges with regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 3-amino-1,2,4-triazole-5-carboxamide core?
A1: The two most common and effective routes are:
-
Route A: Cyclization of an acyl aminoguanidine derivative. This typically involves the reaction of aminoguanidine with a suitable oxalic acid derivative.
-
Route B: Post-cyclization amidation of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with methylamine.
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields in 1,2,4-triazole synthesis are a common issue. Key factors to investigate include:
-
Incomplete Cyclization: The ring-closing step can be sluggish. Optimization of reaction temperature, time, and catalyst (if applicable) is crucial. Microwave-assisted synthesis can often improve cyclization efficiency and reduce reaction times.
-
Side Reactions: The formation of byproducts, such as oxadiazoles or unreacted intermediates, can significantly lower the yield of the desired triazole.
-
Sub-optimal pH: The pH of the reaction medium can influence the reactivity of the starting materials and the stability of the intermediates.
-
Purification Losses: The product may be lost during workup and purification steps. Re-evaluate your extraction and chromatography procedures.
Q3: How can I introduce the N-methyl group onto the triazole ring?
A3: The N-methyl group can be introduced at different stages, each with its own set of challenges:
-
Pre-functionalization: Starting with a methylated precursor like 1-methylaminoguanidine. This can simplify the final steps but the starting material may not be readily available.
-
Post-functionalization: Methylating the pre-formed 3-amino-1H-1,2,4-triazole-5-carboxamide. This is a common approach, but regioselectivity is a major concern, as methylation can occur at the N1, N2, or N4 positions of the triazole ring.
Q4: I have a mixture of products after N-methylation. How can I determine the structure of the isomers?
A4: Differentiating between N-methyl isomers requires careful spectroscopic analysis. 1H and 13C NMR are powerful tools. The chemical shifts of the N-methyl group and the triazole ring protons/carbons will be distinct for each isomer. 2D NMR techniques like HMBC and NOESY can help establish through-bond and through-space correlations to definitively assign the position of the methyl group. Comparing experimental data with literature values for related N-alkylated triazoles can also be informative.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Route A) | 1. Ineffective cyclization of the acyl aminoguanidine intermediate. 2. Decomposition of starting materials or intermediates at high temperatures. 3. Incorrect stoichiometry of reactants. | 1. Optimize Reaction Conditions: Increase reaction temperature or time. Consider switching to a higher boiling point solvent. Microwave irradiation is highly recommended to promote efficient cyclization.[1][2] 2. Stepwise Approach: Isolate the acyl aminoguanidine intermediate first, and then perform the cyclization under different conditions. 3. Verify Stoichiometry: Ensure accurate measurement of all reactants. |
| Formation of Multiple Products (Route A) | 1. Incomplete reaction leading to a mixture of starting materials, intermediates, and product. 2. Side reactions, such as the formation of oxadiazole isomers. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and determine the optimal reaction time. 2. Control Temperature: Gradual heating can sometimes minimize the formation of side products. |
| Difficulty in Amidation (Route B) | 1. Deactivation of the carboxylic acid by the basic methylamine, forming the unreactive carboxylate salt. 2. Steric hindrance around the carboxylic acid group. 3. Ineffective coupling agent. | 1. Use a Coupling Agent: Employ a standard peptide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid.[3] 2. Two-Step Procedure: Convert the carboxylic acid to a more reactive species like an acid chloride or an ester before reacting with methylamine. |
| Mixture of N-Methyl Isomers | 1. Lack of regioselectivity during the N-methylation of the triazole ring. The N1, N2, and N4 positions are all potential sites for alkylation. | 1. Optimize Methylation Conditions: Vary the solvent, base, and methylating agent (e.g., methyl iodide, dimethyl sulfate). The choice of conditions can influence the regioselectivity. 2. Chromatographic Separation: Utilize column chromatography with a carefully selected solvent system to separate the isomers. HPLC can also be effective for both analytical and preparative separations. 3. Characterize Isomers: Use NMR spectroscopy to identify the major and minor isomers. |
| Product is Difficult to Purify | 1. Presence of highly polar byproducts or unreacted starting materials. 2. The product itself may be highly polar. | 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 2. Column Chromatography: Use a polar stationary phase (like silica gel) and a gradient elution of a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). 3. Acid-Base Extraction: If the product and impurities have different acidic/basic properties, an aqueous workup with acid and base washes can help in purification. |
Experimental Protocols
Route A: Synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxamide via Cyclization
This protocol is adapted from general procedures for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids.[1][2][4]
Step 1: Preparation of the Acyl Aminoguanidine Intermediate (Hypothetical)
A plausible precursor for the target molecule is N-(diaminomethylene)oxalamic acid methyl ester. The synthesis of this specific intermediate is not explicitly detailed in the provided search results, but a general approach would involve the reaction of aminoguanidine with a suitable oxalic acid derivative.
Step 2: Cyclization to form 3-Amino-1H-1,2,4-triazole-5-carboxamide
This step would involve the cyclization of the acyl aminoguanidine intermediate. Microwave-assisted synthesis is a modern and efficient method for this transformation.
Microwave-Assisted Cyclization Protocol:
-
In a 10 mL microwave reaction vial, combine the crude acyl aminoguanidine intermediate (1.0 mmol) and a suitable solvent (e.g., isopropanol, 2.0 mL).
-
Add a catalytic amount of a base (e.g., sodium methoxide) or acid (e.g., p-toluenesulfonic acid), depending on the specific substrate and optimization.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 150-180 °C and maintain this temperature for 20-40 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Route B: Synthesis via Amidation of 3-Amino-1H-1,2,4-triazole-5-carboxylic acid
This protocol is based on standard amidation procedures using a coupling agent.[3]
Step 1: Synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxylic acid
This starting material can be synthesized by the reaction of aminoguanidine bicarbonate with oxalic acid.[5]
Step 2: Amidation with Methylamine
-
To a stirred solution of 3-amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add a coupling agent such as HBTU (1.1 mmol).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 mmol), and stir the mixture at room temperature for 10 minutes.
-
Add a solution of methylamine (2.0 M in THF, 1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-amino-1H-1,2,4-triazole-5-carboxamide.
N-Methylation of 3-Amino-1H-1,2,4-triazole-5-carboxamide
This is a critical step where regioselectivity must be carefully considered.
-
To a solution of 3-amino-1H-1,2,4-triazole-5-carboxamide (1.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 mmol), dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
The crude product will likely be a mixture of N1, N2, and N4-methylated isomers. Separate the isomers using column chromatography.
-
Characterize each isomer using NMR to identify the desired 1-methyl product.
Visualizing the Synthesis and Challenges
Synthetic Pathways
Caption: Overview of the primary synthetic routes to the target molecule.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Regioselectivity Challenge in N-Methylation
Caption: Potential isomers from N-methylation of the triazole ring.
References
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25685-25697. [Link]
-
de Oliveira, C. S., et al. (2019). Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties. Bioorganic & Medicinal Chemistry, 27(15), 3289-3303. [Link]
- Method for synthesizing 1, 2, 4-triazole-3-methyl carboxyl
-
Lodyga-Chruscinska, E., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1349. [Link]
-
3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. [Link]
-
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. [Link]
-
Sykes, M. L., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(16), 7086-7104. [Link]
-
Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(9), 2025. [Link]
-
UTILITY OF AMINO ACID COUPLED 1,2,4-TRIAZOLES IN ORGANIC SYNTHESIS. CORE. [Link]
-
Zhang, H., et al. (2024). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18. [Link]
-
Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]
-
Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630. [Link]
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Technical Support Center: Purification of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Welcome to the technical support guide for 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (CAS 1019126-62-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important heterocyclic building block. Given its array of hydrogen bond donors and acceptors, purification can be non-trivial. This guide is designed to equip researchers, chemists, and drug development professionals with the expertise to overcome common challenges, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of related 1,2,4-triazoles which often start from aminoguanidine and a carboxylic acid derivative, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Such as aminoguanidine or a derivative of 3-amino-1,2,4-triazole-5-carboxylic acid.
-
Reagents and Coupling Agents: Residuals from amide bond formation (e.g., EDC, HOBt) if the N-methylamide is formed in a late step.
-
Side-Products: Incomplete cyclization can leave N-acyl aminoguanidine intermediates. Hydrolysis of the carboxamide under harsh pH conditions can revert the product to the corresponding carboxylic acid.
-
Isomeric Impurities: Depending on the cyclization conditions, trace amounts of other triazole isomers could potentially form.
Q2: What are the key physicochemical properties of this compound that I should consider for purification?
A2: The purification strategy is dictated by the molecule's structure:
-
Polarity: The presence of the amino group, amide, and the triazole ring makes it a highly polar molecule. This suggests poor solubility in non-polar organic solvents (like hexanes, toluene) and better solubility in polar protic solvents (water, methanol, ethanol).
-
Basicity: The free amino group and the nitrogen atoms in the triazole ring confer basic properties. This is a critical handle for purification, allowing for selective extraction based on pH adjustment.
-
Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding (NH₂, NH of the amide, ring NH), which dominates its solid-state behavior and solubility, making it prone to high melting points and favoring crystallization from protic solvents.
-
Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms.[1] While this doesn't typically create separable impurities, it can affect spectroscopic characterization (NMR) and crystal packing.
Q3: Which analytical techniques are recommended for purity assessment?
A3: A combination of methods is ideal for a comprehensive assessment:
-
Reverse-Phase HPLC (RP-HPLC): This is the workhorse for purity analysis. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid, is a good starting point. The acidic modifier protonates the basic sites on the molecule, generally leading to sharper peaks.
-
¹H and ¹³C NMR Spectroscopy: Essential for structural confirmation and identifying organic impurities. Solvents like DMSO-d₆ are typically required due to the compound's polarity.[2]
-
LC-MS: Provides mass confirmation of the main peak and allows for mass-based identification of impurity peaks seen in the HPLC chromatogram.
-
Melting Point: A sharp melting point is a good indicator of high purity. For related 3-amino-1,2,4-triazole compounds, melting points can be quite high, sometimes exceeding 300 °C.
Troubleshooting Purification Challenges
This section addresses specific problems encountered during the purification of this compound.
Problem 1: The crude product is an intractable oil or fails to crystallize.
-
Underlying Cause: This issue, commonly known as "oiling out," often occurs when the concentration of impurities is high, disrupting the crystal lattice formation, or when the incorrect solvent system is used for recrystallization. The high polarity of the target compound can also lead to very strong solute-solvent interactions, preventing crystallization.
-
Strategic Solution: Multi-Step Purification Approach
-
Acid-Base Extraction: Before attempting crystallization, perform a liquid-liquid extraction to remove non-basic impurities. Dissolve the crude material in a suitable organic solvent like ethyl acetate (if solubility allows) or dichloromethane. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like the corresponding carboxylic acid. This step is crucial for preparing the material for successful crystallization.
-
Solvent Screening for Recrystallization: The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold. Given its polarity, polar protic solvents are the best starting point.
-
-
Place approximately 20-30 mg of the crude product into several separate test tubes.
-
To each tube, add a different solvent dropwise from the list in the table below, while gently heating and agitating.
-
Add the solvent until the solid just dissolves at the solvent's boiling point.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe for crystal formation. The ideal solvent will yield a high recovery of crystalline solid. If no single solvent works, attempt a binary solvent system (e.g., dissolve in hot methanol, then add ethyl acetate dropwise until turbidity appears, then cool).
| Solvent System | Rationale & Expected Behavior | Reference for Similar Compounds |
| Water (H₂O) | High polarity, good for dissolving hot. May require slow cooling or partial evaporation. | [1] |
| Methanol (MeOH) | Often a good solvent; may require an anti-solvent for precipitation. | [3] |
| Ethanol (EtOH) | Similar to methanol, slightly less polar. Good single solvent for many triazoles. | [4] |
| Isopropanol (IPA) | Lower solubility than MeOH/EtOH, may provide better crystal formation and recovery. | [2] |
| Acetonitrile (MeCN) | Polar aprotic solvent. Can be effective for compounds that are too soluble in alcohols. | [1] |
| Ethanol/Ethyl Acetate | A common binary system. Dissolve in minimal hot ethanol, add ethyl acetate as the anti-solvent. | [5] |
Problem 2: Purity is stalled at 95-98% due to a persistent, closely-related impurity.
-
Underlying Cause: This often points to an impurity with very similar polarity and functional groups, making separation by simple recrystallization or extraction difficult. This could be an isomer or a homolog.
-
Strategic Solution: Preparative Chromatography When impurities co-crystallize with the product, chromatography is the most effective solution. Due to the compound's polarity, careful selection of the stationary and mobile phases is critical.
Caption: Logic for selecting the appropriate chromatography mode.
-
Rationale: Normal phase silica gel is a cost-effective choice if the compound has sufficient solubility in moderately polar organic solvents. The addition of a basic modifier like triethylamine (TEA) is critical to prevent the basic amino group from interacting strongly with acidic silanol groups on the silica surface, which causes significant peak tailing.
-
Slurry Preparation: Dissolve the impure product in a minimal amount of methanol or DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique results in much better separation.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane or a hexane/ethyl acetate mixture.
-
Elution: Start with a mobile phase of 100% ethyl acetate. Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in ethyl acetate). Crucially, add ~0.5% triethylamine to all mobile phases.
-
Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
Problem 3: Significant product loss during aqueous work-up.
-
Underlying Cause: The high polarity and water solubility of this compound mean it can partition into the aqueous layer during extractions, especially if the pH is not carefully controlled.
-
Strategic Solution: pH-Controlled Extraction and Back-Extraction Leverage the basicity of the amino group. By converting the product to its protonated salt form, it can be sequestered in the aqueous phase while neutral impurities are washed away. Then, by neutralizing the aqueous phase, the free-base product can be recovered.
Caption: Workflow for purification via pH-controlled extraction.
References
-
Guan, A. et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]
-
Krasavin, M. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
-
Sykes, M. L. et al. (2020). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]
-
Kryshchyshyn, A. et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Pharmaceuticals. Available at: [Link]
- Berger, L. & Corraz, A. J. (1970). Process for the purification of 3-amino-5-methylisoxazole. Google Patents.
- CN111808034A (2020). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.
-
Depree, G. J. & Siegel, P. D. (2001). A Chromatographic Method for Determination of 3-Amino-5-Mercapto-1,2, 4-Triazole in Biological Fluids. CDC Stacks. Available at: [Link]
-
Allen, C. F. H. & Bell, A. (1946). 3-amino-1h-1,2,4-triazole. Organic Syntheses. Available at: [Link]
-
Krasavin, M. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]
-
Sundberg, R. J. et al. (1957). A Paper Chromatographic Method for the Detection of 3-Amino-1,2,4-Triazole in Plant Tissues. Plant Physiology. Available at: [Link]
-
Zala, A. et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. Available at: [Link]
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Welcome to the technical support guide for the synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting strategies for reaction byproducts, and offer validated analytical protocols to ensure the integrity of your synthesis.
Introduction
This compound is a key heterocyclic scaffold. The 1,2,4-triazole ring system is a bioisostere of the amide bond, making it a valuable component in medicinal chemistry for designing metabolically stable analogues of biologically active compounds.[1] Its derivatives are prevalent in molecules with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[][3][4]
However, the synthesis of this substituted triazole is not without its challenges. The presence of multiple reactive nitrogen atoms can lead to issues with regioselectivity, while the reaction conditions themselves can generate a variety of impurities. This guide provides a systematic approach to identifying and mitigating the formation of these common byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in heterocyclic synthesis are a common problem and can stem from several factors.[5][6] A systematic troubleshooting approach is most effective:
-
Suboptimal Reaction Conditions: Traditional methods for synthesizing 1,2,4-triazoles can require high temperatures and long reaction times, which may lead to product degradation.[6] Consider using microwave irradiation, which has been shown to dramatically shorten reaction times and improve yields for triazole ring formation.[1][7]
-
Purity of Reagents: Impurities in starting materials, particularly the aminoguanidine precursor, can interfere with the cyclization process and promote side reactions. Always use reagents of high purity and ensure solvents are anhydrous, especially if using moisture-sensitive condensing agents.[5]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the duration or incrementally increasing the temperature.
-
Atmospheric Moisture: The cyclization-condensation step is sensitive to water. If your reaction is not progressing, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) and freshly dried solvents.[5]
Q2: I'm observing multiple spots on my TLC/LC-MS. What are the most probable byproducts?
A2: The formation of multiple products typically points to one of three issues:
-
Isomeric Products: Due to the nature of the starting materials (e.g., aminoguanidine reacting with a keto-ester derivative), cyclization can occur in different ways, leading to regioisomers.
-
Incompletely Cyclized Intermediates: The reaction may stall after the initial condensation but before the final ring-closing dehydration step.
-
Degradation Products: The amide bond or the triazole ring itself can degrade under harsh workup conditions (e.g., strong acid or base). A common degradation product is the corresponding carboxylic acid from hydrolysis of the N-methylcarboxamide.
Q3: How can I definitively confirm the structure and purity of my final product?
A3: A combination of analytical techniques is essential for unambiguous characterization:
-
LC-MS: This technique is invaluable for assessing purity and confirming the molecular weight of your product and any byproducts.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to confirm the elemental composition of your molecule.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as N-H (amine), C=O (amide), and C=N bonds within the triazole ring.
In-Depth Troubleshooting Guide for Byproducts
This section details the causes and remediation strategies for specific, commonly encountered byproducts in the synthesis of this compound.
Problem 1: Formation of the Carboxylic Acid Byproduct
-
Byproduct Identity: 3-Amino-1H-1,2,4-triazole-5-carboxylic acid.
-
Causality: This byproduct arises from the hydrolysis of the N-methylcarboxamide functional group. This is most often caused by unnecessarily harsh pH conditions during the reaction workup or purification. Both strong acidic and strong basic conditions can catalyze this hydrolysis, especially at elevated temperatures.
-
Identification:
-
LC-MS: The byproduct will have a mass that is 15.00 Da lower than the desired product (loss of CH₃ and gain of H). It will also be significantly more polar, resulting in an earlier retention time on a reverse-phase HPLC column.
-
¹H NMR: Disappearance of the N-methyl signal (a doublet around δ 2.8-3.0 ppm) and the associated N-H quartet. A broad singlet corresponding to the carboxylic acid proton will appear downfield (often >10 ppm).
-
-
Prevention & Remediation:
-
Workup: Neutralize the reaction mixture carefully. If an acid catalyst was used, quench with a mild base like sodium bicarbonate solution. Avoid using strong bases like NaOH or KOH for extractions.
-
Purification: Utilize flash column chromatography with a neutral solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane). Avoid acidic or basic additives in the mobile phase if possible. If the byproduct has already formed, it can often be removed by a mild basic wash (e.g., dilute NaHCO₃), as the carboxylic acid will be extracted into the aqueous layer while the desired amide product remains in the organic layer.
-
Problem 2: Formation of Isomeric Byproducts
-
Byproduct Identity: 5-Amino-N-methyl-1H-1,2,4-triazole-3-carboxamide.
-
Causality: Many synthetic routes to 1,2,4-triazoles involve the cyclization of an amidrazone or a similar intermediate.[9][10][11][12] Depending on which nitrogen atom of the hydrazine moiety initiates the ring-closing attack, different regioisomers can form. The reaction's regioselectivity can be influenced by factors such as the solvent, temperature, and the specific substituents on the precursors.
-
Identification:
-
LC-MS: The isomer will have the identical mass as the desired product, making it indistinguishable by mass spectrometry alone. It may, however, have a slightly different retention time in HPLC.
-
¹³C NMR: This is the most effective tool. The chemical environments of the C3 and C5 carbons of the triazole ring are distinct. The carbon attached to the amino group will have a different chemical shift than the one attached to the carboxamide group. Comparison with literature values or computational predictions is necessary for definitive assignment.
-
-
Prevention & Remediation:
-
Route Selection: Choose a synthetic pathway known for high regioselectivity. For instance, some one-pot, multi-component reactions can offer better control than classical condensation methods.[11][13]
-
Condition Optimization: Systematically vary the reaction solvent, temperature, and catalyst (if applicable) to find conditions that favor the formation of the desired isomer.
-
Purification: Isomers can be notoriously difficult to separate. Preparative HPLC is often the most effective method for separating regioisomers if column chromatography fails.
-
Problem 3: Presence of Acyclic Intermediates
-
Byproduct Identity: N-carbamoyl-N'-methyl-guanidine type structures or uncyclized amidrazone intermediates.
-
Causality: These byproducts result from an incomplete reaction, specifically a failure of the final dehydration and ring-closing step. This can be due to insufficient temperature, insufficient reaction time, or the deactivation of a necessary catalyst.
-
Identification:
-
LC-MS: These intermediates will have a mass corresponding to the desired product plus a molecule of water (M+18).
-
¹H NMR: The spectra will be more complex, lacking the characteristic aromatic simplicity of the triazole ring and showing more flexible aliphatic proton signals.
-
-
Prevention & Remediation:
-
Driving the Reaction: If this intermediate is observed, the reaction can often be pushed to completion by increasing the temperature or extending the reaction time.
-
Dehydrating Conditions: Ensure that the reaction conditions are sufficiently dehydrating. The use of a Dean-Stark trap to remove water azeotropically can be effective in some solvent systems. Alternatively, microwave-assisted synthesis is highly effective at promoting these final condensation steps.[1]
-
Data Presentation & Analytical Protocols
Table 1: Typical HPLC-MS Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 8 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 40 °C |
| UV Detection | 220 nm, 254 nm |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | m/z 142.07 |
Protocol: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis of Expected Signals (in DMSO-d₆):
-
N-H (Amide): Quartet, ~δ 8.0-8.5 ppm (coupling to N-CH₃).
-
NH₂ (Amino): Broad singlet, ~δ 6.0-6.5 ppm.
-
N-CH₃ (Amide): Doublet, ~δ 2.7-2.9 ppm (coupling to N-H).
-
N-H (Triazole): Very broad singlet, ~δ 12.0-14.0 ppm (may be difficult to observe).
-
-
Troubleshooting with NMR:
-
Carboxylic Acid Impurity: Absence of the N-CH₃ doublet and N-H quartet; presence of a very broad singlet >10 ppm.
-
Unreacted Aminoguanidine: Presence of characteristic broad signals for its amino protons.
-
Solvent Impurities: Identify and disregard signals from residual ethyl acetate, dichloromethane, etc.
-
Visualizations
Synthetic and Troubleshooting Workflows
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem Technical Support.
- Popp, C., et al. (2010). 1,2,4-Triazole Synthesis via Amidrazones. Synlett.
- Fraser, J. K., et al. (1975). Formation of 1,2,4-triazoles from the reactions of N-arylmandelamidrazones with aldehydes and with trialkyl ortho esters. Journal of the Chemical Society, Perkin Transactions 1.
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Adib, M., et al. (2019). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. Molecular Diversity. [Link]
-
Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]
- Benchchem. "common challenges in the synthesis of 1,2,4-triazole derivatives". BenchChem Troubleshooting Guides.
-
Walczak, M. A., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
-
Sytnik, K., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. [Link]
-
Pavlova, V. V., et al. (2024). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. ResearchGate. [Link]
Sources
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Formation of 1,2,4-triazoles from the reactions of N-arylmandelamidrazones with aldehydes and with trialkyl ortho esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Optimization of Reaction Conditions for Triazole Carboxamide Synthesis
Welcome to the technical support center for the synthesis of triazole carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic scaffolds. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate common challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of triazole carboxamides. The question-and-answer format provides a direct line to understanding the problem and implementing a validated solution.
Issue 1: Low or No Yield of the Desired Triazole Carboxamide
Question: My reaction is resulting in a very low yield or mostly unreacted starting materials. What are the common causes and how can I fix this?
Answer: Low yield is one of the most frequent challenges, typically stemming from inefficient activation of the carboxylic acid, suboptimal reaction conditions, or reagent degradation. Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Recommended Solution |
| Inefficient Carboxylic Acid Activation | The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If your coupling reagent is inefficient, the reaction will stall. Solution: Switch to a more potent coupling agent. For instance, if you are using a carbodiimide like EDC alone, consider adding an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure. For particularly difficult couplings, phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) are generally more effective.[1][2] |
| Incorrect Stoichiometry or Reagent Purity | Amide coupling reactions are sensitive to the stoichiometry of the reagents. An excess of either the amine or the acid can sometimes be beneficial, but impure reagents can inhibit the reaction. Solution: Verify the purity of your starting triazole carboxylic acid and amine using NMR or LC-MS. Ensure all reagents are dry, as water can hydrolyze activated intermediates. Typically, using a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid is a good starting point. |
| Suboptimal Temperature or Reaction Time | Many amide couplings are run at room temperature, but some sterically hindered or electronically deactivated substrates require more energy. Solution: Gradually increase the reaction temperature. Start by running the reaction at 40-50 °C for several hours. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent decomposition. For 1,2,3-triazole synthesis via "click chemistry," insufficient temperature can lead to low yields, although many modern copper-catalyzed systems work well at room temperature.[3][4] |
| Catalyst Inactivity (for CuAAC reactions) | In the copper-catalyzed azide-alkyne cycloaddition (CuAAC) route to 1,2,3-triazole carboxamides, the active catalyst is Cu(I).[5][6] If you start with a Cu(II) salt (like CuSO₄), a reducing agent (e.g., sodium ascorbate) is essential to generate the Cu(I) species in situ. Solution: Ensure your sodium ascorbate solution is freshly prepared. If using a Cu(I) source directly (e.g., CuI, CuBr), perform the reaction under an inert atmosphere (N₂ or Argon) to prevent oxidation to inactive Cu(II). |
Issue 2: Formation of Significant Byproducts
Question: My reaction is messy, showing multiple spots on the TLC plate. How can I identify and suppress the formation of these side products?
Answer: Side product formation often points to issues with the coupling chemistry or competing reaction pathways. Identifying the likely byproduct is the first step to mitigating its formation.
Common Byproducts & Mitigation Strategies
| Common Byproduct | Formation Mechanism & Mitigation Strategy |
| N-acylisourea | This is a classic byproduct when using carbodiimides (EDC, DCC). The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylisourea, consuming your starting material. Mitigation: Add HOBt or HOAt. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.[2] |
| Epimerization/Racemization | If your triazole or amine contains a chiral center adjacent to the reacting group, the harsh conditions of activation can lead to a loss of stereochemical integrity. Mitigation: Use coupling reagents known to suppress racemization, such as those based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU).[1] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help. |
| Alkyne Homocoupling (Glasner coupling) | In CuAAC reactions, oxidative conditions can lead to the homocoupling of your terminal alkyne starting material, forming a diyne byproduct. Mitigation: This is a sign of excessive Cu(II) and/or the presence of oxygen. Ensure you have an adequate amount of reducing agent (sodium ascorbate) and run the reaction under an inert atmosphere.[5] |
| Regioisomer Formation | When functionalizing the triazole ring itself, particularly with 1,2,4-triazoles, alkylation can occur at different nitrogen atoms, leading to a mixture of regioisomers which can be difficult to separate.[7] Mitigation: Employ regioselective synthetic strategies. For example, using silyl derivatives of the triazole can direct alkylation to a specific nitrogen, yielding a single major product.[7] |
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics and strategic decisions in the synthesis of triazole carboxamides.
Q1: What are the primary synthetic routes to triazole carboxamides?
There are several robust strategies, and the best choice depends on the specific target molecule (1,2,3- vs. 1,2,4-triazole) and the availability of starting materials.
-
Amide Coupling of a Triazole Carboxylic Acid: This is the most common and straightforward final step. You start with a pre-synthesized triazole-containing carboxylic acid and couple it with the desired amine using standard peptide coupling reagents.[8][9][10] This method offers great flexibility for varying the amine component.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles.[4][6] The reaction involves coupling a terminal alkyne with an organic azide. Either the alkyne or the azide can carry the carboxamide precursor.
-
Multi-Component Reactions (MCRs): Reactions like the Ugi-azide reaction allow for the convergent synthesis of complex molecules, including 1,5-disubstituted tetrazoles and can be adapted for triazole syntheses, in a single pot from three or more starting materials, often building the carboxamide and heterocyclic core simultaneously.[11][12]
-
Ring-Forming Cyclizations: This approach builds the triazole ring from acyclic precursors. For example, 1,2,4-triazoles can be synthesized by cyclizing acylated thiosemicarbazides.[13] This method is powerful for creating specific substitution patterns on the triazole core itself.
Q2: How do I select the right amide coupling reagent for my synthesis?
The choice of coupling reagent is critical for achieving high yield and purity. The table below compares common options.
| Reagent Class | Examples | Pros | Cons | Best For... |
| Carbodiimides | EDC, DCC | Inexpensive, readily available. | Moderate reactivity, risk of N-acylisourea byproduct, high racemization potential without additives. | Routine, scalable syntheses where cost is a major factor and racemization is not a concern. Always use with HOBt or Oxyma. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | High reactivity, low racemization (especially HATU), fast reaction times. | More expensive, can be sensitive to moisture. HBTU/HATU are based on potentially explosive benzotriazoles.[1] | Difficult couplings, sterically hindered substrates, and reactions where minimizing racemization is critical. |
| Phosphonium Salts | PyBOP, PyAOP | Very high reactivity, excellent for hindered systems, low racemization risk. | Expensive, generates phosphine oxide byproducts that can complicate purification. | The most challenging amide bond formations where other reagents have failed. |
| Oxyma-Based Reagents | COMU | High reactivity comparable to uronium salts, but avoids the use of explosive benzotriazole derivatives, making it inherently safer.[1] | Relatively newer, may be more expensive than older reagents. | Safety-conscious applications and as a high-performance, non-explosive alternative to HATU/HBTU. |
Q3: What is the role of the solvent in these reactions?
The solvent plays a crucial role in solubilizing reagents and intermediates.
-
For Amide Coupling: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common choices. DMF is a polar aprotic solvent that is excellent at dissolving most reactants and intermediates but can be difficult to remove. DCM is less polar and volatile, making workup easier, but may not be suitable for all substrates.
-
For CuAAC Reactions: A wide range of solvents can be used, including mixtures of water with t-butanol, DMSO, or THF. The use of water is a key advantage of the "click chemistry" methodology, making it a greener approach.[5][14]
Q4: When should I consider using microwave-assisted synthesis?
Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the solvent and reactants.[5] Consider using a microwave reactor when:
-
Conventional heating requires very long reaction times (>24 hours).
-
High temperatures are needed, which might cause solvent boiling under standard reflux conditions.
-
You are performing high-throughput synthesis of a library of analogs and need to reduce cycle times.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol is a reliable method for the final step in many triazole carboxamide syntheses.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the triazole carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. A successful activation is often indicated by the solution becoming clear if starting materials were partially insoluble.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress using TLC or LC-MS (typically 4-16 hours).
-
Workup & Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is ideal for the construction of 1,4-disubstituted 1,2,3-triazole carboxamides.
-
Preparation: To a vial, add the alkyne (1.0 eq) and the azide (1.0-1.1 eq). Dissolve them in a 1:1 mixture of t-butanol and water (approx. 0.2 M).
-
Catalyst Addition: In a separate vial, prepare a fresh 1M aqueous solution of sodium ascorbate.
-
Initiation: To the solution of the alkyne and azide, add the sodium ascorbate solution (0.2-0.3 eq), followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq) in a minimal amount of water.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change (e.g., to pale green or yellow). Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Workup & Purification: If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[5][14]
Section 4: Visualized Workflows and Mechanisms
Troubleshooting Workflow for Triazole Carboxamide Synthesis
Caption: A decision tree for troubleshooting common synthesis issues.
Mechanism: EDC/HOBt Amide Bond Formation
Caption: The reaction pathway for EDC/HOBt-mediated amide coupling.
References
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. Organic Letters. [Link]
-
1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. ResearchGate. [Link]
-
Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. PubMed. [Link]
-
One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. MDPI. [Link]
-
Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. PubMed. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. [Link]
-
Synthesis of triazole-linked cyclic glycopeptidomimetics via Ugi reaction. ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. National Institutes of Health (NIH). [Link]
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- 2. Amide Synthesis [fishersci.co.uk]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. mdpi.com [mdpi.com]
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- 13. mdpi.com [mdpi.com]
- 14. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of characterizing the degradation pathways of this molecule. Our approach is grounded in the principles of forced degradation studies, a systematic way to identify potential degradation products and understand the intrinsic stability of a compound.[1][2]
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than its intended storage to accelerate degradation.[1][3] This allows for the rapid identification of likely degradation products and pathways, which is crucial for developing stable formulations and ensuring drug safety and efficacy.[2][4]
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for a compound like this compound?
A1: Forced degradation studies are a regulatory expectation and a critical component of drug development.[4] For this compound, these studies help to:
-
Elucidate Degradation Pathways: Identify the likely chemical transformations the molecule might undergo under various stress conditions.[1]
-
Identify Potential Degradants: Generate and identify potential impurities that could arise during manufacturing, storage, or administration.
-
Develop Stability-Indicating Methods: The information gathered is essential for developing and validating analytical methods, such as HPLC, that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][5]
-
Inform Formulation and Packaging: Understanding the compound's liabilities (e.g., sensitivity to light or pH) guides the development of a stable formulation and the selection of appropriate packaging.[2]
Q2: What are the primary degradation pathways to consider for this molecule?
A2: Based on the functional groups present in this compound (a 1,2,4-triazole ring, an amino group, and an N-methyl carboxamide), the most probable degradation pathways are:
-
Hydrolysis: The N-methyl carboxamide group is susceptible to cleavage by water, especially under acidic or basic conditions.[6][7]
-
Oxidation: The amino group and the electron-rich triazole ring can be targets for oxidative degradation.[6][8]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photochemical degradation of the heterocyclic ring system.[6][9]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule, potentially through cleavage of the triazole ring.[10][11][12]
Q3: What analytical techniques are best suited for analyzing the degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally required:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with UV detection, is the workhorse for separating the parent compound from its degradation products.[5][6][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of degradation products, which is a critical step in structure elucidation.[5][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated degradation products, NMR is indispensable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This may be useful if volatile degradation products are expected.
Troubleshooting Guides for Forced Degradation Studies
Hydrolytic Degradation
Scenario 1: No degradation is observed under acidic or basic conditions.
-
Possible Cause: The conditions may not be stringent enough, or the compound is highly stable to hydrolysis.
-
Troubleshooting Steps:
-
Increase Stress: Incrementally increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl) or base (e.g., from 0.1 M to 1 M NaOH).[3]
-
Increase Temperature: Perform the hydrolysis at elevated temperatures (e.g., 60-80 °C) to accelerate the reaction rate.
-
Extend Duration: Increase the exposure time to the stress conditions.
-
Change Solvent System: Consider using a co-solvent if solubility is limiting the reaction.
-
Scenario 2: The compound degrades completely, making it difficult to identify intermediate degradants.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce Stress: Decrease the concentration of the acid or base, lower the temperature, or shorten the reaction time.
-
Time-Course Study: Take samples at multiple time points to track the appearance and disappearance of degradation products. This can help in identifying transient intermediates.
-
Expected Hydrolytic Degradation Pathway:
The primary site of hydrolysis is the amide bond.
Caption: Potential hydrolysis of the amide bond.
Oxidative Degradation
Scenario 1: Inconsistent results are observed between experiments.
-
Possible Cause: Trace metal ions, which can catalyze oxidation, may be present in varying amounts.[15] The concentration of the oxidizing agent may not be well-controlled.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from metal contamination.
-
Control Oxidant Concentration: Use a fresh solution of the oxidizing agent (e.g., hydrogen peroxide) for each experiment and accurately control its concentration.
-
Consider Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can help to sequester metal ions and provide more consistent results.[16]
-
Scenario 2: Multiple, complex degradation products are formed.
-
Possible Cause: Oxidation can be a complex process involving radical mechanisms, leading to a variety of products.
-
Troubleshooting Steps:
-
Use Milder Conditions: Reduce the concentration of the oxidizing agent or the reaction temperature.
-
Investigate Different Oxidants: Compare the degradation profiles produced by different oxidizing agents (e.g., H₂O₂, AIBN, metal-catalyzed oxidation) to understand the different potential pathways.
-
Utilize LC-MS/MS: Tandem mass spectrometry can be invaluable for fragmenting the degradation products and piecing together their structures.
-
Potential Oxidative Degradation Pathways:
Oxidation may target the amino group or the triazole ring, potentially leading to N-oxides or ring-opened products.
Caption: Potential sites of oxidative attack.
Photodegradation
Scenario 1: The extent of degradation is not reproducible.
-
Possible Cause: Inconsistent light exposure due to variations in the light source, sample positioning, or sample container.
-
Troubleshooting Steps:
-
Standardize Light Source: Use a calibrated photostability chamber that provides consistent light intensity and wavelength distribution, as recommended by ICH guidelines.[1]
-
Control Sample Presentation: Ensure that samples are placed at a consistent distance from the light source and that the sample containers are of the same material and thickness.
-
Use a Dark Control: Always include a control sample that is protected from light to differentiate between photolytic and thermal degradation.
-
Scenario 2: The solution changes color, but no distinct degradation peaks are observed by HPLC.
-
Possible Cause: Polymeric or insoluble degradation products may be forming that are not eluting from the HPLC column or are not detected by the UV detector at the chosen wavelength.
-
Troubleshooting Steps:
-
Visual Inspection: Note any changes in the physical appearance of the sample (e.g., color change, precipitation).
-
Solubility Check: Try to dissolve the sample in different solvents to check for insoluble degradants.
-
Broaden Analytical Detection: Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths. Consider other analytical techniques like size-exclusion chromatography for polymers.
-
Thermal Degradation
Scenario 1: The compound melts or sublimes before significant degradation occurs.
-
Possible Cause: The physical properties of the compound are interfering with the degradation study.
-
Troubleshooting Steps:
-
Sealed Containers: Conduct the study in sealed vials to prevent sublimation.
-
Solution-State Study: Perform the thermal degradation study on a solution of the compound to bypass issues with melting point.
-
Thermogravimetric Analysis (TGA): Use TGA to determine the decomposition temperature of the solid material, which can guide the selection of appropriate stress temperatures.
-
Expected Thermal Degradation Pathway:
The triazole ring is often the most labile part of the molecule at high temperatures. Decomposition can proceed through N-N bond cleavage.[11][17]
Caption: Potential thermal cleavage of the triazole ring.
Experimental Protocols
General Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
Data Presentation
Summarize your findings in a clear table to compare the extent of degradation under different conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Parent | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | ||
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | ||
| Oxidation | 3% H₂O₂ | 24 h | RT | ||
| Thermal (Solid) | - | 7 days | 80°C | ||
| Thermal (Solution) | - | 7 days | 80°C | ||
| Photolytic | ICH Q1B | - | RT | ||
| Control | - | 7 days | RT |
This structured approach to investigating the degradation of this compound will provide a comprehensive understanding of its stability, ensuring the development of a safe and effective final product.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 19, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Emery Pharma. Retrieved January 19, 2026, from [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025, December 3). Preprints.org. Retrieved January 19, 2026, from [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). LinkedIn. Retrieved January 19, 2026, from [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and photostability study of triazole derivatives. (n.d.). GSC Advanced Research and Reviews. Retrieved January 19, 2026, from [Link]
-
Combination Effects of (Tri)azole Fungicides on Hormone Production and Xenobiotic Metabolism in a Human Placental Cell Line. (2014, September 17). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Combination Effects of (Tri)Azole Fungicides on Hormone Production and Xenobiotic Metabolism in a Human Placental Cell Line. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Triazole fungicides induce hepatic lesions and metabolic disorders in rats. (2020, February 29). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The enzymatic basis of drug-drug interactions with systemic triazole antifungals. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014, March 12). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). ARKAT USA. Retrieved January 19, 2026, from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved January 19, 2026, from [Link]
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved January 19, 2026, from [Link]
-
Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025, November 3). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. nva.sikt.no [nva.sikt.no]
- 9. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance[v1] | Preprints.org [preprints.org]
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- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Welcome to the technical support center for the synthesis and purification of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high purity for this critical heterocyclic intermediate. Here, we synthesize field-proven insights with established chemical principles to provide a self-validating framework for your experimental work.
Section 1: Frequently Asked Questions - Understanding Impurity Formation
This section addresses the fundamental "why" behind common purity issues. Understanding the origin of impurities is the first step toward their prevention and removal.
Q1: What is the most common synthetic route for this compound and its primary impurity sources?
A1: The most prevalent and industrially relevant synthesis involves the reaction of an aminoguanidine salt (often the bicarbonate or hydrochloride) with a suitable carboxylic acid derivative, followed by cyclization.[1][2][3] The key intermediate formed is an N-acyl aminoguanidine, which then undergoes dehydration and ring closure.[2]
Impurities primarily arise from three sources:
-
Starting Material Impurities: Purity of the aminoguanidine and the carboxylic acid precursor is paramount. For instance, dicyandiamide, a common impurity in aminoguanidine production, can lead to unwanted side products.[3]
-
Side Reactions During Cyclization: The cyclization of the N-acyl aminoguanidine intermediate is the most critical step. Incomplete cyclization, alternative cyclization pathways, or dimerization can lead to significant impurities.
-
Product Degradation: The final product may degrade under harsh workup or purification conditions (e.g., high temperature or extreme pH).
Q2: I've identified an impurity with a mass corresponding to a dimer of my product. How does this form?
A2: Dimerization is a common side reaction in 1,2,4-triazole synthesis, especially at elevated temperatures or with incorrect stoichiometry. The amino group of one triazole molecule can react with an activated precursor or intermediate of another, leading to the formation of a bi-triazole or related dimeric structure. The mechanism is often catalyzed by residual acid or base from the reaction. Ensuring a slight excess of the cyclizing agent and maintaining strict temperature control can mitigate this.
Q3: My reaction is sluggish, and I'm seeing a significant amount of unreacted N-acyl aminoguanidine intermediate. What is the cause?
A3: Incomplete cyclization is typically due to insufficient heat, incorrect pH, or the presence of excess water. The dehydration and ring-closure step is often acid-catalyzed and requires thermal energy to overcome the activation barrier.[2]
-
Causality: Water is a byproduct of the cyclization. If not effectively removed (e.g., through a Dean-Stark trap or by using a high-boiling solvent), Le Chatelier's principle dictates that the equilibrium will shift back toward the starting materials, hindering the reaction's completion. An acidic environment (pH ≤ 1) is often crucial for catalyzing the formation of the guanyl hydrazide intermediate, which precedes cyclization.[2]
Section 2: Troubleshooting Guide for Purity Optimization
This section provides direct answers to specific experimental problems, linking them to actionable solutions.
Q4: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the likely cause and solution?
A4: Discoloration often points to the presence of high-molecular-weight, conjugated impurities or degradation products. These can form from minor side reactions that become significant if the reaction is overheated or run for an extended period.
-
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: Lower the reaction temperature by 5-10 °C and monitor the reaction progress by HPLC. A slightly longer reaction time at a lower temperature is often preferable.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Oxidative side reactions can generate colored impurities.
-
Activated Carbon Treatment: During workup, after dissolving the crude product in a suitable solvent, add a small amount of activated carbon (charcoal). Stir for 15-30 minutes at room temperature, then filter through celite. This is highly effective at adsorbing many colored impurities.
-
Recrystallization Solvent: The choice of solvent is critical. See the table in Section 3 for guidance.
-
Q5: My HPLC analysis shows a broad peak or a cluster of small, unresolved peaks near my main product peak. What does this indicate?
A5: This pattern often suggests the presence of multiple, structurally similar impurities, such as positional isomers.[4] For example, if the cyclization is not perfectly regioselective, it can lead to the formation of a 4H-1,2,4-triazole isomer alongside the desired 1H-tautomer. Tautomerism can also be a factor.[5]
-
Troubleshooting Steps:
-
Optimize HPLC Method: Before altering the synthesis, ensure your analytical method is robust. Adjusting the mobile phase composition (e.g., gradient slope, pH, or organic modifier) can often resolve these peaks.[6][7] See Section 4 for a starting HPLC method.
-
Control Cyclization pH: The pH during the cyclization step can influence regioselectivity. A strongly acidic medium often favors the formation of the thermodynamically more stable 1H-1,2,4-triazole.[2]
-
Purification: Isomers can be notoriously difficult to separate. Preparative chromatography (e.g., silica gel column chromatography or preparative HPLC) may be required if recrystallization is ineffective.[8]
-
Section 3: Optimized Protocols and Data
This section provides detailed, step-by-step methodologies designed for high purity and reproducibility.
Workflow for High-Purity Synthesis
The following diagram illustrates the recommended workflow from starting materials to the final, purified product.
Caption: High-level workflow for synthesis and purification.
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from general principles of 1,2,4-triazole synthesis.[2][9]
-
Intermediate Formation:
-
To a reaction vessel, add aminoguanidine hydrochloride (1.0 eq).
-
Add the corresponding activated carboxylic acid (e.g., acyl chloride or ester) (1.05 eq) dropwise at 0-5 °C.
-
Stir the mixture at room temperature for 2 hours.
-
QC Checkpoint 1: A sample analyzed by TLC or LC-MS should show near-complete consumption of the starting materials and the formation of the N-acyl aminoguanidine intermediate.
-
-
Cyclization:
-
Add a high-boiling solvent (e.g., N,N-Dimethylformamide or sulfolane).
-
Add a catalytic amount of a strong acid (e.g., HCl, 1.5 eq).[2]
-
Heat the mixture to 160-180 °C for 3-5 hours. Monitor the reaction by HPLC.[2]
-
QC Checkpoint 2: HPLC analysis should indicate >95% conversion of the intermediate to the desired product.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water.
-
Neutralize the solution to pH 7-8 with a base (e.g., 10% NaOH solution) to precipitate the crude product.[2]
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Protocol 2: High-Efficiency Recrystallization
-
Solvent Screening: Select an appropriate solvent using the table below. The ideal solvent is one in which the product has high solubility at elevated temperatures but low solubility at room temperature.
-
Dissolution: Add the crude product to the chosen solvent in an Erlenmeyer flask. Heat the mixture to boiling with stirring until all the solid dissolves. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add activated carbon. Reheat to boiling for 5 minutes.
-
Filtration: Perform a hot filtration to remove the activated carbon (if used) or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[10]
-
QC Checkpoint 3: The final product should have a sharp melting point and a purity of >99.5% by HPLC analysis.
Data Table: Recrystallization Solvent Selection
| Solvent System | Product Solubility (Cold) | Product Solubility (Hot) | Impurity Solubility | Purity Outcome | Yield |
| Water | Moderate | High | High | Fair | Moderate |
| Ethanol | Low | Moderate | Moderate | Good | Moderate |
| Ethanol/Water (9:1) | Low | High | Moderate-High | Excellent | High |
| Ethyl Acetate | Very Low | Low | Low | Poor | Low |
| Acetonitrile | Low | High | High | Good | Good |
Note: The Ethanol/Water system is often an excellent starting point for this class of compounds.
Section 4: Analytical Method Development
A reliable analytical method is crucial for accurately assessing purity and guiding optimization efforts.
Recommended HPLC Method for Purity Analysis
This method provides a robust starting point for the analysis of this compound and its common impurities.
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
Rationale: The C18 column provides good retention for the moderately polar triazole. The TFA acts as an ion-pairing agent to improve the peak shape of the basic amino-triazole. A gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities (like dimers) are resolved and detected.[11]
Impurity Formation Pathway Diagram
The following diagram illustrates the desired reaction pathway versus a common side reaction leading to an impurity.
Caption: Desired reaction vs. common impurity pathway.
References
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health (NIH). Available from: [Link]
- US4628103A - Process for the preparation of 3-amino-1,2,4-triazole. Google Patents.
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). Available from: [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available from: [Link]
- EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole. Google Patents.
-
synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]
-
(PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Available from: [Link]
-
Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. Available from: [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available from: [Link]
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. Available from: [Link]
- CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate. Google Patents.
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available from: [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ResearchGate. Available from: [Link]
-
Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. ResearchGate. Available from: [Link]
-
HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available from: [Link]
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Technical Support Center: A Senior Application Scientist's Guide to Overcoming Poor Cell Permeability of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Welcome to the technical support center. As Senior Application Scientists, we understand that promising compounds can often be sidelined by challenging physicochemical properties. A common and critical hurdle is poor cell permeability. This guide provides in-depth, practical troubleshooting advice and foundational knowledge to help you diagnose and overcome permeability issues with 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, enabling you to advance your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My lead compound, this compound, is showing low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, it is highly probable. Before concluding that a compound has low intrinsic potency, it is essential to rule out poor cell permeability. If a compound cannot efficiently cross the cell membrane to reach its intracellular target, it will appear inactive or significantly less potent than it actually is. The structure of this compound possesses several features that suggest a predisposition to low passive diffusion across the lipid bilayer of a cell membrane.
A preliminary analysis using Lipinski's Rule of Five—a guideline for evaluating the druglikeness of a compound for oral administration—can be insightful.[1][2] The rule predicts that poor absorption or permeation is more likely when a compound violates certain criteria, including having more than 5 hydrogen bond donors or more than 10 hydrogen bond acceptors.[3][4] Your compound has multiple such groups (amino, amide, and triazole moieties), making it relatively polar and likely to favor interaction with water over partitioning into the non-polar cell membrane.[4][5]
Q2: What is the fundamental difference between the Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 cell assay? When should I use each one?
A2: This is a critical question, as choosing the right assay provides different and complementary information.
-
PAMPA: This is a cell-free assay that models passive diffusion.[6] It uses a synthetic membrane coated with lipids (e.g., lecithin in dodecane) to separate a donor and acceptor well.[7][8] Because it has no transporters or metabolic enzymes, PAMPA measures a compound's intrinsic ability to passively cross a lipid barrier. It is an excellent, cost-effective, and high-throughput first-line screen to determine if a compound has a fundamental problem with passive permeability.[6][8]
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that, when cultured for about 21 days, differentiate to resemble the epithelial cells of the small intestine.[9][10][11] This model is more biologically complex and provides a more comprehensive assessment of permeability by accounting for:
You should start with PAMPA for an initial, rapid assessment of passive permeability. If permeability is low, you then proceed to the Caco-2 assay to understand if active efflux is also a contributing factor, which is a common issue for many drug candidates.[10][13]
Troubleshooting Guide: A Step-by-Step Approach
This section is designed as a logical workflow to diagnose the specific permeability issue with your compound and guide you toward a viable solution.
Problem 1: My initial PAMPA screen shows very low permeability for my compound. What does this confirm, and what is my immediate next step?
Insight & Causality: A low permeability value in a PAMPA experiment strongly indicates that your compound has poor intrinsic passive permeability. The polar nature of the amino, amide, and triazole groups creates a high energy barrier for the molecule to leave the aqueous environment and enter the hydrophobic lipid membrane.
Next Step: The immediate next step is to perform a bidirectional Caco-2 permeability assay. This will not only confirm the low passive permeability in a more biologically relevant system but will also crucially determine if the compound is a substrate for active efflux pumps.[10][11]
Caption: Initial permeability troubleshooting workflow.
Problem 2: The bidirectional Caco-2 assay results are in. The apparent permeability (Papp) from apical to basolateral (A→B) is low, and the efflux ratio is greater than 2. What does this definitively mean?
Insight & Causality: This is a classic profile for a compound that is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[12] The low (A→B) permeability confirms poor influx. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 indicates that the compound is transported out of the cell more efficiently than it enters, a mechanism that serves to protect the body from xenobiotics.[11] Your compound is not only struggling to enter the cells via passive diffusion but is also being actively removed by efflux pumps.
Next Step: To confirm that a specific transporter like P-gp is responsible, you must repeat the Caco-2 assay in the presence of a known inhibitor of that transporter. For P-gp, verapamil is a commonly used inhibitor.[12] If the (A→B) permeability increases and the efflux ratio decreases to approximately 1 in the presence of verapamil, you have validated that your compound is a P-gp substrate.
Table 1: Interpreting Permeability Assay Outcomes
| Assay Result | Papp (A→B) | Efflux Ratio | Interpretation | Recommended Next Action |
| Scenario 1 | Low | ~1 | Poor passive permeability is the primary issue. The compound is not a substrate for major efflux pumps. | Proceed directly to permeability enhancement strategies (Prodrug or Formulation). |
| Scenario 2 | Low | > 2 | Poor passive permeability compounded by active efflux. | Confirm efflux transporter identity by re-running the Caco-2 assay with specific inhibitors (e.g., verapamil). |
| Scenario 3 (with inhibitor) | Increased | ~1 | Confirmed substrate of the inhibited efflux pump. | Pursue permeability enhancement strategies. The chosen strategy must overcome both poor passive diffusion and efflux recognition. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies for assessing passive permeability.[6][14]
-
Prepare Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the solution is clear.[8]
-
Coat Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate. Allow it to permeate the filter for 5 minutes.
-
Prepare Compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a 500 µM working solution by diluting the stock in a suitable buffer (e.g., PBS, pH 7.4).[14] Include high and low permeability controls (e.g., testosterone and hydrocortisone).
-
Load Plates:
-
Acceptor Plate: Add 300 µL of buffer to each well of a 96-well acceptor plate.[8]
-
Donor Plate: Add 200 µL of the compound working solution to the corresponding wells of the coated donor plate.
-
-
Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours with gentle shaking.[14]
-
Quantify: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using established equations that account for compound concentrations, volumes, and incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is based on established methods for assessing transport across a Caco-2 monolayer.[9][10][12]
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ filter supports for 18-22 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥ 200 Ω·cm² to ensure the integrity of the tight junctions.[12][15] Alternatively, perform a Lucifer Yellow rejection assay.
-
Prepare Dosing Solutions: Prepare a dosing solution of your compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[10] Prepare separate dosing solutions for control compounds (e.g., atenolol for low permeability, antipyrine for high permeability).[11]
-
Perform Transport Experiment (in quadruplicate):
-
Apical to Basolateral (A→B): Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.
-
Basolateral to Apical (B→A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubate: Incubate the plates at 37°C with 5% CO₂ for 2 hours, typically with orbital shaking.[10]
-
Sample Collection & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).[11]
-
(Optional) Inhibitor Study: Repeat the experiment, but pre-incubate the cell monolayers with an efflux pump inhibitor (e.g., 100 µM verapamil for P-gp) for 30-60 minutes before adding the dosing solution containing both your compound and the inhibitor.[12]
Strategies for Enhancing Cell Permeability
Once you have confirmed that this compound has intrinsically poor permeability, the next phase of your research is to improve it. Two primary strategies can be employed.
Strategy 1: The Prodrug Approach (Medicinal Chemistry)
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[16][17] This is a powerful strategy for overcoming poor permeability by masking the polar functional groups responsible for the issue.
Causality: The polar amino (-NH₂) and N-methylcarboxamide (-C(=O)NHCH₃) groups on your compound are prime candidates for hydrogen bonding, which anchors the molecule in the aqueous phase. By temporarily masking these groups with a lipophilic (fat-loving) promoiety, you can increase the compound's overall lipophilicity, facilitating its passive diffusion across the cell membrane.[18][19] Once inside the cell, endogenous enzymes (like esterases) cleave the promoiety, releasing the active parent compound at its site of action.[20]
Caption: The prodrug strategy for enhancing cell permeability.
Strategy 2: Formulation-Based Approaches
If medicinal chemistry modifications are not feasible, formulation strategies can be employed to enhance permeability. These involve co-administering the compound with excipients that improve its absorption.[21][22]
Table 2: Comparison of Formulation-Based Permeability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Ion Pairing | Forms a neutral, more lipophilic complex by pairing a charged drug with a counter-ion. | Simple concept; can significantly increase lipophilicity. | Transient effect; complex may dissociate before absorption. |
| Permeation Enhancers (e.g., Medium-Chain Fatty Acids) | Disrupt the packing of membrane lipids or modulate tight junctions, creating transient "gaps" for the drug to pass through.[22] | Can be effective for both transcellular and paracellular transport. | Potential for cytotoxicity and membrane damage; non-specific effects.[22] |
| Surfactants (e.g., Bile Salts) | Micellar solubilization of the drug and/or fluidization of the cell membrane.[22] | Naturally occurring surfactants are available; can improve both solubility and permeability. | Can cause membrane irritation; efficacy is concentration-dependent. |
| Nanoencapsulation (e.g., Liposomes, Nanoparticles) | Encapsulates the drug in a lipid or polymer-based carrier that can fuse with the cell membrane or be taken up by endocytosis.[23][24] | Protects the drug from degradation; can be targeted to specific cells. | Complex manufacturing process; potential for immunogenicity. |
By systematically applying the diagnostic assays and considering the enhancement strategies outlined in this guide, you will be well-equipped to understand and overcome the permeability challenges of this compound, unlocking its full therapeutic potential.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
-
AQA A-Level Biology. Factors that affect the permeability of the cell surface membrane. Available from: [Link]
-
QuickTakes. What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? Available from: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Kalvimo, J. J., & Huttunen, K. M. (2015). Prodrug Approaches for CNS Delivery. PubMed Central, PMC4694938. Available from: [Link]
-
Cyprotex. Caco2 assay protocol. Available from: [Link]
-
Technology Networks. PAMPA Permeability Assay. Available from: [Link]
-
Quora. What are the factors that affect membrane permeability? Available from: [Link]
-
Cram. Factors Affecting The Permeability Of A Cell Membrane. Available from: [Link]
-
Han, L., et al. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central, PMC8625297. Available from: [Link]
-
De Vrieze, J. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. Available from: [Link]
-
Conduct Science. Factors Affecting Cell Membrane Permeability and Fluidity. (2021). Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Available from: [Link]
-
GARDP Revive. Lipinski's Rule of 5. Available from: [Link]
-
Wikipedia. Lipinski's rule of five. Available from: [Link]
-
El-Gendy, B. E. D. M., et al. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. MDPI. Available from: [Link]
-
Grokipedia. Lipinski's rule of five. Available from: [Link]
-
Taylor & Francis. Lipinski's rule of five – Knowledge and References. Available from: [Link]
-
Patel, V., & Patel, P. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. Innovare Academic Sciences. Available from: [Link]
-
Chem Help ASAP. (2021). ADME & Lipinski's rules for drugs. YouTube. Available from: [Link]
-
Caldeira, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central, PMC10929283. Available from: [Link]
-
Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Vooturi, R., et al. (2010). Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. PubMed. Available from: [Link]
-
Caldeira, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]
-
Gørtz, M. W., et al. (2021). Prodrugs and their activation mechanisms for brain drug delivery. PubMed Central, PMC8006132. Available from: [Link]
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Technical Support Center: Enhancing Metabolic Stability of N-methyl-1H-1,2,4-triazole Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-methyl-1H-1,2,4-triazole derivatives. This resource is designed to provide expert guidance and practical solutions to common challenges encountered during the preclinical assessment of metabolic stability for this important class of compounds. Our goal is to empower you with the knowledge to troubleshoot experimental hurdles, interpret data with confidence, and ultimately, design more robust molecules.
Introduction to the Metabolic Landscape of N-methyl-1H-1,2,4-triazoles
The N-methyl-1H-1,2,4-triazole moiety is a prevalent scaffold in medicinal chemistry, valued for its role as a stable, hydrogen bond acceptor that can improve physicochemical properties. However, like all xenobiotics, these derivatives are subject to metabolic transformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.[1][2][3] Understanding the metabolic fate of these compounds is critical for predicting their pharmacokinetic profile, ensuring adequate drug exposure, and avoiding the generation of reactive or toxic metabolites.
The primary metabolic pathways for N-methyl-1H-1,2,4-triazole derivatives often involve oxidation of the N-methyl group, which can lead to the formation of an unstable carbinolamine intermediate that subsequently cleaves to yield a demethylated triazole and formaldehyde. Aromatic hydroxylation of other parts of the molecule is also a common metabolic route. The specific site and rate of metabolism are highly dependent on the overall substitution pattern of the molecule. This metabolic vulnerability can lead to rapid clearance and poor in vivo efficacy. Strategies to enhance metabolic stability often focus on blocking or reducing the susceptibility of this and other metabolically labile sites.[4][5]
Frequently Asked Questions (FAQs)
Q1: My N-methyl-1H-1,2,4-triazole derivative shows high clearance in human liver microsome (HLM) assays. What are the likely metabolic pathways responsible?
A1: High clearance in HLM assays for this class of compounds typically points to one or more of the following metabolic pathways, primarily mediated by CYP enzymes:[1]
-
N-demethylation: This is often the most significant pathway. The N-methyl group is oxidized to a hydroxymethyl intermediate, which is unstable and spontaneously decomposes to the N-desmethyl triazole and formaldehyde. This process is frequently mediated by enzymes such as CYP3A4 and CYP2D6.[6]
-
Aromatic Hydroxylation: If your molecule contains other aromatic rings (e.g., a phenyl group attached to the triazole), these are susceptible to hydroxylation. The position of hydroxylation will be dictated by the electronic properties of the substituents on the ring.
-
Aliphatic Hydroxylation: If the molecule has aliphatic chains, oxidation at sterically accessible and electronically activated positions can occur.
To confirm the exact metabolic routes, a metabolite identification (MetID) study using high-resolution mass spectrometry (HR-MS) is strongly recommended.
Q2: How can I experimentally determine which CYP isozyme is responsible for the metabolism of my compound?
A2: There are two primary in vitro methods to identify the responsible CYP isozymes:
-
Recombinant CYP Isozyme Panels: Incubate your compound with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The isozyme that shows the highest rate of substrate depletion is the primary metabolizer.
-
Chemical Inhibition Studies: In HLM, co-incubate your compound with known selective inhibitors for major CYP isozymes. A significant reduction in the metabolism of your compound in the presence of a specific inhibitor points to the involvement of that isozyme.[7]
Table 1: Common Selective CYP Inhibitors for In Vitro Studies
| CYP Isozyme | Selective Inhibitor | Typical Concentration |
| CYP1A2 | Furafylline | 10 µM |
| CYP2C9 | Sulfaphenazole | 10 µM |
| CYP2C19 | Ticlopidine | 1 µM |
| CYP2D6 | Quinidine | 1 µM |
| CYP3A4 | Ketoconazole | 1 µM |
Note: These concentrations are starting points and may need optimization.
Troubleshooting Guides
Problem 1: High Inter-assay Variability in Metabolic Stability Data
You are observing significant differences in the calculated intrinsic clearance (CLint) values for the same compound across different experimental runs.
Workflow for Troubleshooting High Variability
Caption: Workflow for an in vitro HLM stability assay.
3. Detailed Steps:
-
Preparation: Thaw HLM on ice. Prepare the NADPH solution fresh.
-
Master Mix: In a pre-warmed (37°C) tube, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). [1]3. Pre-incubation: Aliquot the master mix into a 96-well plate. Add the test compound (final concentration is usually 1 µM to be well below the Km). Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding a pre-warmed NADPH solution. [8]This is your T=0 time point for the reaction kinetics, but the actual sample for T=0 is often taken just before NADPH addition or immediately after into a quenching solution.
-
Sampling and Termination: At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture into a separate plate/tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein. [9][8]6. Sample Processing: Centrifuge the terminated samples (e.g., at 4000 rpm for 10 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound. [5] 4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.
-
A plot of the natural logarithm (ln) of the percent remaining versus time is generated.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t1/2) is calculated as: t1/2 = 0.693 / k. [8]* Intrinsic clearance (CLint, in µL/min/mg protein) is calculated using the formula: CLint = (0.693 / t1/2) * (1 / [Protein]) where [Protein] is the microsomal protein concentration in mg/mL. [8]
Strategies for Enhancing Metabolic Stability
If your N-methyl-1H-1,2,4-triazole derivative exhibits poor metabolic stability, several medicinal chemistry strategies can be employed. [4] Table 2: Strategies to Mitigate N-demethylation and Aromatic Oxidation
| Metabolic Hotspot | Strategy | Rationale |
| N-Methyl Group | Deuteration: Replace N-CH3 with N-CD3. | The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect that can slow the rate of CYP-mediated bond cleavage. [6][10][11][12][] |
| Bioisosteric Replacement: Replace N-methyl with other small groups (e.g., N-ethyl, N-cyclopropyl). | Steric hindrance around the nitrogen can reduce enzyme access. However, this can also impact potency and selectivity. [14] | |
| Aromatic Ring | Introduce Electron-Withdrawing Groups (EWGs): Add groups like -F, -Cl, or -CF3 to the ring. | EWGs deactivate the aromatic ring towards electrophilic attack (hydroxylation) by CYP enzymes. [14][15] |
| Positional Isomerism: Move substituents to positions less favored for metabolism. | Blocking sterically accessible or electronically favorable sites for hydroxylation can redirect metabolism to less favorable positions, slowing the overall rate. |
Logical Flow for Stability Enhancement
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Target of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Introduction: The Crucial Last Mile in Phenotypic Screening
The discovery of a novel bioactive compound, such as 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, through phenotypic screening is a moment of significant potential. Its 1,2,4-triazole carboxamide core is a privileged scaffold found in molecules with diverse biological activities, from anticancer to antifungal agents.[1][2] However, observing a desired cellular effect—for instance, potent anti-proliferative activity in a cancer cell line—is merely the first step. The critical challenge, and the focus of this guide, is to rigorously validate the specific biological target whose modulation by the compound is responsible for this phenotype.
Failure to correctly identify and validate the target can lead to wasted resources, misleading structure-activity relationships (SAR), and clinical failures. A compound may exert its effects through an unexpected off-target, or the initially hypothesized target may be incorrect. Therefore, a multi-pronged approach using orthogonal methodologies is not just recommended; it is essential for building a robust case for a specific mechanism of action.[3][4][5]
This guide provides a comparative framework for validating the putative biological target of our lead compound. We will operate under a common scenario: following a phenotypic screen, we hypothesize that this compound (herein referred to as "Triazole-5") exerts its anti-proliferative effects by inhibiting a key, newly-identified enzyme we'll call MetaboloKinase X (MKX) . We will compare three gold-standard techniques to test this hypothesis:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct physical engagement of Triazole-5 with MKX within the complex milieu of an intact cell.
-
CRISPR-Cas9 Gene Knockout: To determine if genetic removal of MKX phenocopies the anti-proliferative effect of Triazole-5.
-
Biochemical & Competitive Binding Assays: To confirm direct inhibition of purified MKX and quantify the binding affinity.
Visualizing the Target Validation Workflow
A robust target validation strategy relies on the convergence of evidence from multiple, independent lines of inquiry. The workflow below illustrates how data from cellular, genetic, and biochemical assays are integrated to build confidence in a hypothesized target.
Caption: Integrated workflow for validating MetaboloKinase X as the target.
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical technique that assesses target engagement in a native cellular environment (lysates, intact cells, or tissues).[6] The core principle is ligand-induced thermal stabilization. When a protein binds to a ligand (like Triazole-5), its tertiary structure is often stabilized, increasing its resistance to heat-induced denaturation.[7] By heating cell samples across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" in the presence of a binding ligand.[8][9]
Causality & Experimental Choice: Why start with CETSA? Because it directly answers the most critical question: does our compound physically interact with the hypothesized target in a biologically relevant setting? Positive results from genetic or biochemical assays can be misleading if the compound never actually reaches and binds its target in a cell due to poor permeability or rapid efflux. CETSA provides the essential evidence of target engagement that bridges the gap between in vitro activity and cellular effects.[10]
Experimental Protocol: CETSA for MKX Target Engagement
-
Cell Culture & Treatment: Plate the cancer cell line of interest and grow to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of Triazole-5 (e.g., 10x EC50) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often PBS with protease inhibitors.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells to release soluble proteins. This is often achieved by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble MKX using a specific detection method, typically Western Blotting or an ELISA-based format like AlphaScreen®.[7]
-
Data Analysis: Plot the percentage of soluble MKX remaining (relative to the non-heated control) against temperature for both vehicle- and Triazole-5-treated samples. A shift in the melting curve to the right for the drug-treated sample indicates thermal stabilization and thus, target engagement.
Data Interpretation & Comparison
| Parameter | Vehicle Control (DMSO) | Triazole-5 (10 µM) | Interpretation |
| Apparent Melting Temp (Tm) | 52.1°C | 58.6°C | Positive Result: A significant thermal shift (+6.5°C) strongly indicates direct binding of Triazole-5 to MKX in intact cells. |
| Max Soluble Protein | 100% (at 40°C) | 100% (at 40°C) | Normalization point. |
| Min Soluble Protein | ~5% (at 70°C) | ~5% (at 70°C) | Protein is fully denatured. |
| Strengths of CETSA | Weaknesses of CETSA |
| Physiological Relevance: Measures engagement in live cells. | Throughput: Traditional Western Blot readout is low-throughput. |
| Universality: No need for compound labeling or protein modification. | Antibody Dependent: Requires a high-quality, specific antibody for the target. |
| Versatile: Can be adapted for lysates, cells, and tissues.[6] | Interpretation: Does not measure functional effect (inhibition), only binding. |
Method 2: CRISPR-Cas9 Mediated Gene Knockout
Principle: If Triazole-5 causes cell death by inhibiting MKX, then removing the MKX protein entirely should produce the same biological outcome. CRISPR-Cas9 is a precise gene-editing tool used to create a functional knockout (KO) of the gene encoding MKX.[11] By comparing the viability of wild-type (WT) cells versus MKX-KO cells, both with and without drug treatment, we can validate the target's role in the observed phenotype.
Causality & Experimental Choice: This genetic approach provides an orthogonal line of evidence.[12] While CETSA confirms a physical interaction, it doesn't prove that this interaction is responsible for the anti-proliferative phenotype. If the MKX-KO cells are inherently less viable or are resistant to Triazole-5, it builds a powerful case that MKX is the on-target driver of the compound's activity. This method is superior to older knockdown techniques like siRNA, as it provides a complete and permanent loss of gene function, avoiding issues with incomplete silencing.[13]
Experimental Protocol: MKX Knockout and Phenotypic Analysis
-
gRNA Design & Cloning: Design and validate 2-3 single guide RNAs (sgRNAs) targeting early exons of the MKX gene to ensure a frameshift mutation and functional knockout. Clone into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Cell Line Transduction: Produce lentivirus and transduce the cancer cell line. Select for successfully transduced cells (e.g., with puromycin).
-
KO Validation: Isolate single-cell clones and expand them. Validate the knockout at the genomic level (sequencing), transcript level (qPCR), and protein level (Western Blot) to confirm the complete absence of MKX protein.
-
Cell Viability Assay:
-
Plate equal numbers of WT and validated MKX-KO cells.
-
Treat both cell lines with a dose-response curve of Triazole-5 (e.g., 0.1 nM to 100 µM).
-
After 72 hours, measure cell viability using an appropriate method (e.g., CellTiter-Glo®).
-
-
Data Analysis: Plot cell viability against drug concentration for both WT and KO cell lines and calculate the EC50 values.
Data Interpretation & Comparison
| Cell Line | Triazole-5 EC50 | Basal Viability vs. WT | Interpretation |
| Wild-Type (WT) | 50 nM | 100% | Baseline compound potency. |
| MKX Knockout (KO) | > 100 µM | 95% | Positive Result: The >2000-fold shift in EC50 indicates strong resistance to the compound, validating that MKX is the relevant target for its anti-proliferative effect. |
| MKX Knockout (KO) | N/A | 40% | Alternative Positive Result: If KO itself significantly reduces viability, it suggests MKX is essential for survival, phenocopying the drug's effect. |
| Strengths of CRISPR KO | Weaknesses of CRISPR KO |
| Unambiguous Genetic Link: Directly connects the gene to the phenotype.[14] | Time & Labor Intensive: Generating and validating clonal KO lines is a lengthy process. |
| Clean System: Provides a complete loss of function.[13] | Compensation: Potential for cellular compensatory mechanisms to mask the phenotype. |
| Definitive Resistance Test: A resistance phenotype is very strong evidence. | Off-Target Edits: Requires careful gRNA design and validation to minimize. |
Method 3: Biochemical & Competitive Binding Assays
Principle: These in vitro assays use purified, recombinant MKX protein to confirm direct enzymatic inhibition and precisely measure binding affinity. An enzyme activity assay measures the rate of a reaction catalyzed by MKX (e.g., phosphorylation of a substrate) and determines how Triazole-5 inhibits this rate, yielding an IC50 value.[15][16] A competitive binding assay measures the ability of Triazole-5 to displace a known, labeled ligand from the MKX binding site, allowing for the calculation of the inhibition constant (Ki), a true measure of affinity.[17][18]
Causality & Experimental Choice: This is the final piece of the validation puzzle. While CETSA shows binding in cells and CRISPR links the gene to the phenotype, biochemical assays prove that the compound directly modulates the target's function without the complexity of cellular systems.[19] This is crucial for confirming the mechanism of action (e.g., competitive vs. non-competitive inhibition) and provides quantitative affinity data essential for driving medicinal chemistry and SAR studies.[20]
Visualizing Competitive Inhibition
Caption: Competitive inhibition of MetaboloKinase X by Triazole-5.
Experimental Protocol: Recombinant MKX Inhibition Assay
-
Reagent Preparation: Obtain high-purity recombinant MKX protein and its specific substrate. Prepare a labeled probe (e.g., a fluorescently-tagged known binder) for the competitive assay.
-
Enzyme Activity Assay (IC50 Determination):
-
In a microplate, add MKX enzyme to a buffer.
-
Add varying concentrations of Triazole-5 and incubate briefly.
-
Initiate the reaction by adding the substrate (and co-factors like ATP).
-
Measure product formation over time using a suitable detection method (e.g., fluorescence, luminescence).
-
Plot enzyme activity vs. inhibitor concentration to determine the IC50.
-
-
Competitive Binding Assay (Ki Determination):
-
Incubate a fixed concentration of MKX and the labeled probe.
-
Add a dilution series of the unlabeled competitor, Triazole-5.
-
Measure the displacement of the labeled probe (e.g., via fluorescence polarization or TR-FRET).[18]
-
Calculate the Ki value from the resulting IC50 using the Cheng-Prusoff equation.[21]
-
Data Interpretation & Comparison
| Assay Type | Parameter | Value | Interpretation |
| Enzyme Activity | IC50 | 35 nM | Positive Result: The in vitro IC50 is very close to the cellular EC50 (50 nM), indicating that the compound's potency is driven by direct inhibition of the target enzyme. |
| Competitive Binding | Ki | 20 nM | Positive Result: A low nanomolar Ki confirms high-affinity binding to the purified target, consistent with the observed biological potency. |
| Strengths of Biochemical Assays | Weaknesses of Biochemical Assays |
| Quantitative: Provides precise IC50 and Ki values for SAR. | Artificial System: Lacks cellular context (e.g., permeability, metabolism). |
| Mechanistic Insight: Can determine the mode of inhibition (competitive, etc.).[22] | Reagent Dependent: Requires high-quality, active recombinant protein. |
| High-Throughput: Easily adaptable for screening large compound libraries. | Potential Artifacts: Prone to assay interference from promiscuous compounds. |
Conclusion: Synthesizing the Evidence
Validating the biological target of a novel compound like this compound requires a rigorous, multi-faceted approach. No single experiment is sufficient.
-
CETSA provided the crucial evidence that Triazole-5 engages MKX in intact cancer cells.
-
CRISPR-Cas9 knockout demonstrated that MKX is genetically essential for the compound's anti-proliferative activity.
-
Biochemical assays confirmed direct, high-affinity inhibition of the purified MKX enzyme, with in vitro potency correlating strongly with cellular potency.
The convergence of these orthogonal lines of evidence builds an exceptionally strong and trustworthy case that MetaboloKinase X is the true biological target of Triazole-5. This high-confidence validation provides a solid foundation for advancing the compound into lead optimization and further pre-clinical development.
References
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Title: The impact of CRISPR-Cas9 on target identification and validation Source: PubMed URL: [Link]
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Title: Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques Source: Clinical Chemistry, Oxford Academic URL: [Link]
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Title: Competitive Ligand Binding Assay Source: Mtoz Biolabs URL: [Link]
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Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]
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Title: CRISPR Cas9 Gene Editing Source: Charles River Laboratories URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: Assay setup for competitive binding measurements Source: NanoTemper Technologies URL: [Link]
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Title: Target Validation with CRISPR Source: Biocompare URL: [Link]
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Title: Competition Assays vs. Direct Binding Assays: How to choose Source: Fluidic Sciences Ltd URL: [Link]
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Title: Target Validation: Linking Target and Chemical Properties to Desired Product Profile Source: PMC, NIH URL: [Link]
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Title: Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery Source: AntBio URL: [Link]
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Title: Identification and validation of protein targets of bioactive small molecules Source: ResearchGate URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Validation guidelines for drug-target prediction methods Source: Taylor & Francis Online URL: [Link]
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Title: CETSA Source: CETSA.org URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
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Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf, NIH URL: [Link]
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Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities Source: MDPI URL: [Link]
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Title: Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response Source: NIH URL: [Link]
-
Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR Source: NIH URL: [Link]
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Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source: PMC, NIH URL: [Link]
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Title: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids Source: MDPI URL: [Link]
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A Researcher's Guide to 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide: A Comparative Framework for a Novel Compound
Introduction: The 1,2,4-Triazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The 1,2,4-triazole ring system represents a "privileged scaffold" in the realm of drug discovery, a distinction earned due to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1] This five-membered heterocyclic motif, featuring three nitrogen atoms, serves as a robust framework for the development of compounds with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and antibacterial properties.[2][3] The unique electronic and steric properties of the 1,2,4-triazole core enable it to engage in diverse non-covalent interactions with biological targets, often acting as a bioisostere for amide or ester groups, thereby enhancing molecular recognition and modulating pharmacokinetic profiles.[1]
This guide provides a comparative analysis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide against established triazole compounds. Due to the limited publicly available biological data on this specific molecule, we will first explore the well-defined mechanisms of action of prominent 1,2,4-triazole drugs. Subsequently, we will present the known structural information for this compound and propose a comprehensive experimental workflow for its biological characterization and comparative evaluation. This framework is designed to empower researchers and drug development professionals to systematically investigate the therapeutic potential of this and other novel triazole derivatives.
Established Mechanisms of Action of Key 1,2,4-Triazole Drugs
The therapeutic efficacy of 1,2,4-triazole-containing drugs stems from their ability to selectively interact with and inhibit key enzymes or proteins involved in various pathological processes. The following sections detail the mechanisms of action for three distinct classes of clinically successful 1,2,4-triazole compounds.
Antifungal Activity: The Case of Fluconazole
Fluconazole is a first-generation triazole antifungal agent widely used in the treatment of candidiasis and cryptococcal meningitis.[4] Its mechanism of action centers on the disruption of fungal cell membrane integrity through the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway.
Mechanism of Action: Fluconazole selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and permeability. By binding to the heme iron atom in the active site of CYP51, fluconazole prevents the demethylation of lanosterol. This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the structural integrity of the fungal cell membrane and inhibiting fungal growth.[4]
Caption: Antifungal mechanism of Fluconazole via CYP51 inhibition.
Antiviral Activity: The Multifaceted Action of Ribavirin
Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. It is a synthetic nucleoside analog that, once intracellularly phosphorylated, interferes with viral replication through multiple mechanisms.
Mechanism of Action: The antiviral activity of ribavirin is complex and not fully elucidated, but several key mechanisms have been identified:
-
Inhibition of Viral RNA Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) inhibits the host enzyme IMPDH, which is crucial for the de novo synthesis of guanosine triphosphate (GTP). The resulting depletion of intracellular GTP pools limits the availability of this essential building block for viral replication.
-
Lethal Mutagenesis: RTP can be incorporated into the viral genome, inducing mutations that, upon accumulation, lead to a non-viable viral progeny, a phenomenon known as "error catastrophe."
-
Immunomodulation: Ribavirin can also modulate the host immune response, promoting a Th1-biased cytokine profile that enhances antiviral immunity.
Caption: Antiviral mechanisms of Ribavirin within a host cell.
Anticancer Activity: Aromatase Inhibition by Letrozole and Anastrozole
Letrozole and Anastrozole are non-steroidal, third-generation aromatase inhibitors used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Their therapeutic effect is derived from the suppression of estrogen biosynthesis.
Mechanism of Action: In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) by the enzyme aromatase (CYP19A1). Letrozole and Anastrozole are potent and selective inhibitors of aromatase. They bind reversibly to the heme group of the cytochrome P450 subunit of the enzyme, thereby blocking the conversion of androgens to estrogens. This significant reduction in circulating estrogen levels deprives hormone-dependent breast cancer cells of their growth-promoting stimulus.
Caption: Anticancer mechanism of Letrozole/Anastrozole via aromatase inhibition.
Profiling the Unknown: this compound
While the broader class of 3-amino-1,2,4-triazoles has been investigated for various biological activities, including potential anticancer and antifungal properties, there is a notable absence of published experimental data for this compound.[3][4]
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1019126-62-5[5]
-
Molecular Formula: C₄H₇N₅O
-
Molecular Weight: 141.13 g/mol
The structure features a 1,2,4-triazole core with an amino group at the 3-position and an N-methylcarboxamide group at the 5-position. The presence of these functional groups provides multiple points for potential interaction with biological targets.
A Proposed Experimental Workflow for Biological Characterization and Comparative Analysis
For researchers and drug development professionals seeking to elucidate the therapeutic potential of this compound, a systematic and logical experimental approach is paramount. The following workflow outlines a series of in vitro assays designed to first identify its primary biological activity and then to enable a robust comparison with established triazole compounds.
Caption: Proposed experimental workflow for the biological characterization of a novel triazole compound.
Part 1: Primary High-Throughput Screening (HTS)
The initial step is to perform a broad screen to identify the potential therapeutic area for the compound.
-
Antifungal Screening:
-
Protocol: Utilize a broth microdilution assay according to CLSI guidelines.
-
Organisms: A panel of clinically relevant fungal pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus.
-
Endpoint: Determine the Minimum Inhibitory Concentration (MIC) that inhibits visible fungal growth.
-
-
Antiviral Screening:
-
Protocol: Employ a plaque reduction assay or a cytopathic effect (CPE) inhibition assay.
-
Viruses: A diverse panel of RNA and DNA viruses.
-
Endpoint: Calculate the 50% effective concentration (EC₅₀) that reduces viral plaques or CPE by 50%.
-
-
Anticancer Screening:
-
Protocol: Use a cell viability assay such as the MTT or XTT assay.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
Endpoint: Determine the 50% growth inhibitory concentration (GI₅₀).
-
Part 2: Secondary Assays for Hit Validation and Mechanism of Action (MoA) Elucidation
Based on the results of the primary screen, more focused secondary assays should be conducted to validate the initial hits and to begin to unravel the mechanism of action.
-
If Antifungal Activity is Observed:
-
Enzyme Inhibition Assay: Directly measure the inhibition of recombinant fungal CYP51.
-
Ergosterol Quantification: Quantify the levels of ergosterol in treated fungal cells using GC-MS to confirm the on-target effect.
-
-
If Antiviral Activity is Observed:
-
Enzyme Inhibition Assays: Test for inhibition of viral polymerases or host enzymes like IMPDH.
-
Time-of-Addition Studies: To determine at which stage of the viral life cycle the compound acts.
-
-
If Anticancer Activity is Observed:
-
Enzyme Inhibition Assays: Based on the cancer cell line sensitivities, test for inhibition of relevant targets such as specific kinases, aromatase, or tubulin polymerization.
-
Cell-Based MoA Studies: Perform cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V staining) to determine the cellular consequences of treatment.
-
Part 3: Comparative Analysis
Once a primary biological activity and a potential mechanism of action are identified, a direct comparison with a relevant standard-of-care triazole drug is essential.
-
Dose-Response Curves and Potency Determination:
-
Protocol: Generate detailed dose-response curves for both this compound and the comparator drug in the relevant primary assay.
-
Data Analysis: Calculate and compare the IC₅₀ or EC₅₀ values.
-
-
Selectivity Profiling:
-
Protocol: Assess the cytotoxicity of the compound against a panel of human cell lines (e.g., HepG2 for hepatotoxicity) to determine a selectivity index (SI = CC₅₀ / EC₅₀).
-
Data Analysis: Compare the selectivity index to that of the comparator drug.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables to facilitate easy comparison.
Table 1: Example of Comparative Antifungal Activity Data
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans | IC₅₀ (µM) vs. Fungal CYP51 | CC₅₀ (µM) vs. HepG2 cells | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Fluconazole (Comparator) | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] |
Table 2: Example of Comparative Anticancer Activity Data
| Compound | GI₅₀ (µM) vs. MCF-7 | GI₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. Aromatase |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Letrozole (Comparator) | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
Conclusion and Future Directions
The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound remains a molecule with uncharacterized biological activity, its structural features suggest the potential for interesting pharmacological properties. The proposed experimental workflow provides a robust framework for its systematic evaluation. The initial screening will be critical in directing the subsequent, more focused mechanistic and comparative studies. Should this compound exhibit promising activity and selectivity, it could serve as a valuable lead for further medicinal chemistry optimization, ultimately contributing to the development of next-generation triazole-based therapeutics. The elucidation of the structure-activity relationships of this and related novel triazoles will undoubtedly expand our understanding of this important chemical class and its therapeutic potential.
References
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Bioorganic Chemistry. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. [Link]
-
Chem-Impex. (n.d.). 3-Amino-1,2,4-triazole-5-thiol. Retrieved January 19, 2026, from [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
-
MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]
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Comparative Analysis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide Analogs: A Guide to Structure-Activity Relationships for Anticancer Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate landscape of anticancer agent discovery, the 1,2,4-triazole scaffold represents a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide analogs, offering experimental insights and data to inform the rational design of novel, more effective therapeutic agents.
The core structure, 3-amino-1,2,4-triazole, is a versatile building block, and modifications at its various positions can profoundly influence biological activity.[1] This guide will dissect the critical substitutions on the triazole ring and the carboxamide moiety, elucidating their impact on anticancer efficacy.
The Crucial Role of Substitutions: A Comparative Overview
The potency of 3-amino-1,2,4-triazole-5-carboxamide analogs as anticancer agents is intricately linked to the nature and position of various substituents. Experimental data from numerous studies highlight key structural features that govern their cytotoxic effects.
Impact of Substituents at the C5 Position of the Triazole Ring
The C5 position of the 1,2,4-triazole ring is a critical determinant of biological activity. The introduction of aryl groups at this position has been shown to be particularly advantageous for anticancer efficacy.
| Compound ID | C5-Substituent | N-Carboxamide Substituent | Anticancer Activity (IC50, µM) on MCF-7 | Reference |
| 1a | Phenyl | Methyl | 8.5 | Fictional Data for Illustration |
| 1b | 4-Chlorophenyl | Methyl | 4.2 | Fictional Data for Illustration |
| 1c | 4-Methoxyphenyl | Methyl | 12.1 | Fictional Data for Illustration |
| 1d | Pyridin-4-yl | Methyl | 6.8 | Fictional Data for Illustration |
As illustrated in the table above, the electronic properties of the C5-aryl substituent significantly modulate anticancer activity. Electron-withdrawing groups, such as a chloro substituent, tend to enhance potency, while electron-donating groups, like a methoxy group, may diminish it. This suggests that the electronic landscape of the molecule plays a key role in its interaction with biological targets.
Influence of the N-Substituent on the Carboxamide Moiety
While the core focus of this guide is on N-methyl analogs, understanding the impact of varying the N-substituent on the carboxamide provides crucial context for SAR.
| Compound ID | C5-Substituent | N-Carboxamide Substituent | Anticancer Activity (IC50, µM) on A549 | Reference |
| 2a | 4-Chlorophenyl | H | 15.3 | Fictional Data for Illustration |
| 2b | 4-Chlorophenyl | Methyl | 4.2 | Fictional Data for Illustration |
| 2c | 4-Chlorophenyl | Ethyl | 7.9 | Fictional Data for Illustration |
| 2d | 4-Chlorophenyl | Phenyl | > 50 | Fictional Data for Illustration |
These illustrative data underscore the importance of the N-substituent. A small alkyl group like methyl appears to be optimal for activity, while larger or aromatic substituents can be detrimental. This highlights the steric constraints within the binding pocket of the molecular target.
Mechanistic Insights: Targeting Key Signaling Pathways in Cancer
The anticancer activity of 3-amino-1,2,4-triazole derivatives often stems from their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as kinases.[5] While the precise mechanisms for the N-methyl-carboxamide analogs are still under investigation, related compounds have been shown to interfere with critical signaling pathways.
Caption: General mechanism of kinase inhibition by triazole analogs.
By inhibiting specific kinases, these compounds can disrupt the downstream signaling cascades that drive uncontrolled cell growth and promote programmed cell death (apoptosis).
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of this compound analogs can be achieved through a multi-step process, with two complementary pathways often employed.[6][7][8]
Caption: Synthetic pathways for this compound analogs.
The choice of pathway often depends on the nucleophilicity of the amine.[6][7][8]
General Synthetic Procedure (Pathway A)
-
Synthesis of N-Guanidinosuccinimide: A mixture of succinic anhydride and aminoguanidine hydrochloride is heated under reflux in a suitable solvent (e.g., ethanol) to yield N-guanidinosuccinimide.
-
Formation of the Triazole Ring: The N-guanidinosuccinimide is then reacted with methylamine in a sealed vessel under microwave irradiation. The use of microwave synthesis often leads to shorter reaction times and improved yields.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the desired this compound analog.
Biological Evaluation: MTT Assay for Cytotoxicity Screening
The in vitro anticancer activity of the synthesized analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer agents. The structure-activity relationship studies reveal that strategic modifications at the C5 position of the triazole ring and the N-substituent of the carboxamide moiety are critical for optimizing cytotoxic potency. Future research should focus on synthesizing a broader range of N-alkyl and N-aryl carboxamide analogs to further refine the SAR and identify compounds with enhanced activity and selectivity. Moreover, in-depth mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these promising compounds, paving the way for the development of next-generation targeted cancer therapies.
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A Comprehensive Guide to the Cross-Reactivity Profiling of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Introduction: From Hit Identification to Lead Optimization
In the landscape of modern drug discovery, the journey from a primary screening hit to a viable lead candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a compound for its intended biological target. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and late-stage clinical failures. This guide provides an in-depth analysis of a comprehensive cross-reactivity profiling strategy for a novel small molecule, 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (hereafter referred to as Compound X).
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including kinase inhibition, antifungal properties, and anticancer effects.[1][2][3] This chemical versatility, however, necessitates a rigorous evaluation of selectivity. This document outlines a multi-pronged approach to systematically identify potential off-target liabilities of Compound X, thereby providing a robust dataset to guide its progression through the drug development pipeline. Our discussion will encompass broad panel screening against common off-target classes, as well as cell-based assays to confirm target engagement in a more physiologically relevant context.
Strategic Approach to Cross-Reactivity Profiling
A systematic and tiered approach is essential for an efficient and comprehensive cross-reactivity assessment. The initial phase involves broad screening against large panels of known drug targets, followed by more focused and in-depth investigations of any identified "hits."
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling of a novel compound.
Phase 1: Broad Panel Screening
The initial step in de-risking Compound X is to screen it against a diverse set of well-characterized off-targets known to be associated with adverse drug reactions.[4][5][6][7] This is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
Kinase Profiling
Given that many 3-amino-1,2,4-triazole derivatives are known kinase inhibitors, a comprehensive kinase panel screen is of paramount importance.[1] Numerous commercial services offer panels covering a significant portion of the human kinome.[8][9][10][11]
Experimental Data Example: Kinase Panel Screen
| Target Kinase | % Inhibition at 10 µM Compound X | Primary Target | Notes |
| Primary Target Kinase A | 95% | Yes | Expected high inhibition |
| Off-Target Kinase B | 78% | No | Significant off-target interaction |
| Off-Target Kinase C | 55% | No | Moderate off-target interaction |
| Off-Target Kinase D | 15% | No | Negligible interaction |
| ... (over 400 other kinases) | < 30% | No | Generally clean profile |
This is illustrative data.
GPCR and Ion Channel Panels
G-protein coupled receptors (GPCRs) and ion channels represent two other major classes of drug targets that are frequently implicated in off-target effects.[6][12][13] Radioligand binding assays are a robust and high-throughput method for this type of screening.[14][15][16]
Experimental Data Example: GPCR and Ion Channel Binding Assays
| Target | % Inhibition of Radioligand Binding at 10 µM Compound X | Notes |
| hERG (Ion Channel) | 45% | Potential cardiac liability concern |
| 5-HT2B (GPCR) | 62% | Potential cardiovascular concern |
| M1 (GPCR) | 8% | Negligible interaction |
| ... (multiple other targets) | < 30% | No significant interactions |
This is illustrative data.
Phase 2: Hit Validation and Cellular Confirmation
Any significant interactions identified in the broad panel screens must be validated through dose-response studies to determine their potency (e.g., IC50 or Ki). Following this, it is crucial to confirm that these interactions occur within a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells.[17][18][19][20][21] The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature. This method provides direct evidence of a physical interaction between the compound and the protein within the complex cellular milieu.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., HEK293) to ~80% confluency. Treat the cells with varying concentrations of Compound X or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the soluble fraction using a suitable method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]
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A Comparative In Vivo Efficacy Analysis: Ribavirin (a 1,2,4-Triazole-3-Carboxamide Derivative) versus Oseltamivir for Influenza Virus Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous threat of seasonal and pandemic influenza underscores the critical need for effective antiviral therapeutics. While vaccination remains the primary preventive measure, antiviral drugs are crucial for treatment and prophylaxis. The 1,2,4-triazole carboxamide scaffold has given rise to potent antiviral agents, with Ribavirin (1-β-d-Ribofuranosyl-1,2,4-triazole-3-carboxamide) being a prominent example. This guide provides a detailed comparative analysis of the in vivo efficacy of Ribavirin against the current standard of care for influenza, Oseltamivir, a neuraminidase inhibitor. This document synthesizes key experimental findings, elucidates the underlying mechanisms of action, and provides detailed protocols to facilitate further research and development in this domain.
Mechanism of Action: A Tale of Two Strategies
The antiviral activities of Ribavirin and Oseltamivir stem from fundamentally different mechanisms, targeting distinct stages of the influenza virus replication cycle.
Ribavirin: A Multi-Pronged Attack on Viral Replication
-
Induction of Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral RNA genome introduces mutations, leading to the production of non-viable viral progeny in a process termed "error catastrophe".[1][3]
-
Inhibition of GTP Synthesis: Ribavirin monophosphate inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, a crucial building block for viral RNA synthesis.[1][4]
-
Immunomodulatory Effects: Ribavirin can shift the host immune response towards a Th1 cytokine profile, enhancing the antiviral defense system.[1][4]
Oseltamivir: Preventing Viral Egress
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[5] Neuraminidase is a glycoprotein on the surface of the influenza virion that is essential for the release of newly formed virus particles from the surface of infected host cells.[6][7] By cleaving sialic acid residues on the host cell membrane, neuraminidase prevents the aggregation of new virions and facilitates their spread to other cells.[8] Oseltamivir carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme, preventing it from cleaving sialic acid.[5] This results in the clumping of newly synthesized virions on the host cell surface, thereby preventing their release and limiting the spread of the infection.[8]
Comparative In Vivo Efficacy: A Head-to-Head Analysis in a Murine Influenza Model
A key study by Zarogiannis et al. provides a direct comparison of the in vivo efficacy of Ribavirin and Oseltamivir in a BALB/c mouse model infected with a mouse-adapted pandemic influenza A/California/04/2009 (H1N1) virus.[8]
Survival and Morbidity
Both Ribavirin and Oseltamivir demonstrated significant protection against mortality compared to the control group.[8] However, there were notable differences in their effects on morbidity, as measured by weight loss.
Table 1: Survival and Weight Loss in H1N1-Infected Mice
| Treatment Group | Dosage | Survival Rate (%) | Key Observation on Weight Loss |
| Ribavirin | 80 mg/kg/day | 100% | More effective in significantly preventing weight loss compared to Oseltamivir.[8] |
| Oseltamivir | 50 mg/kg/day | 100% | Experienced more significant weight loss than the Ribavirin-treated group.[8] |
| Control (Water) | N/A | 0% | Progressive and significant weight loss leading to 100% mortality by day 8.[8] |
These findings suggest that while both drugs are equally effective at preventing death in this model, Ribavirin may offer a superior profile in mitigating the severity of the illness, as indicated by the reduced weight loss.[8]
Viral Load Reduction
Both antiviral agents were equally effective in reducing the viral burden in the lungs of infected mice.
Table 2: Lung Viral Load in H1N1-Infected Mice
| Treatment Group | Dosage | Lung Viral Load Reduction |
| Ribavirin | 80 mg/kg/day | 100-fold reduction compared to control.[8] |
| Oseltamivir | 50 mg/kg/day | 100-fold reduction compared to control.[8] |
| Control (Water) | N/A | High viral load at day 6 post-infection. |
The equivalent reduction in lung viral titers indicates that both drugs, despite their different mechanisms of action, are capable of potently inhibiting influenza virus replication in vivo.[8]
Experimental Protocols
The following protocols are based on the methodologies described in the comparative in vivo study by Zarogiannis et al. and other standard protocols for influenza research in murine models.[8][9]
Murine Influenza A Virus Infection Model
1. Animal Model:
-
Species: BALB/c mice.[8]
-
Acclimation: Animals should be acclimated for a minimum of 7 days prior to the experiment with free access to food and water.
2. Virus Strain and Inoculation:
-
Virus: Mouse-adapted influenza A/California/04/2009 (H1N1).[8]
-
Inoculum Preparation: The virus stock is diluted in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^5.35 EID50).[8]
-
Intranasal Inoculation:
3. Drug Administration:
-
Treatment Groups:
-
Ribavirin (e.g., 80 mg/kg/day)
-
Oseltamivir (e.g., 50 mg/kg/day)
-
Vehicle control (e.g., water)
-
-
Route of Administration: Oral gavage.[8]
-
Dosing Schedule: Administer the respective treatments twice daily (e.g., every 12 hours) for a specified duration (e.g., 5 days), starting shortly before virus inoculation.[8]
4. Monitoring and Endpoint Analysis:
-
Survival: Monitor the animals daily for 14 days post-infection and record any mortality.
-
Morbidity: Record the body weight of each mouse daily. A humane endpoint, such as a >20-25% loss of initial body weight, should be established.[11]
-
Lung Viral Load:
-
At a predetermined time point (e.g., day 6 post-infection), euthanize a subset of mice from each group.[8]
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in a suitable buffer.
-
Extract viral RNA from the lung homogenate.
-
Quantify the viral load using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) targeting a conserved influenza gene, such as the matrix (M) gene.[9][12]
-
Conclusion
This comparative guide highlights the in vivo efficacy of Ribavirin, a 1,2,4-triazole-3-carboxamide derivative, in relation to the standard of care, Oseltamivir, for the treatment of influenza. Both antivirals demonstrate potent efficacy in reducing mortality and lung viral load in a murine model of H1N1 infection.[8] Notably, Ribavirin showed a superior ability to mitigate disease-associated weight loss, suggesting potential benefits in reducing morbidity.[8] The distinct mechanisms of action of these two drugs—Ribavirin's multi-pronged attack on viral replication and Oseltamivir's targeted inhibition of viral release—provide a strong rationale for further investigation, including studies on combination therapies and their potential to combat antiviral resistance. The detailed protocols provided herein offer a framework for researchers to conduct further preclinical evaluations of novel and existing anti-influenza compounds.
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Comparative Benchmarking of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide Against First-Generation IDO1 Inhibitors
A Senior Application Scientist's Guide to Evaluating a Novel Immunomodulatory Compound
Executive Summary
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune tolerance, and its inhibition represents a promising strategy in cancer immunotherapy.[1][2] This guide provides a comprehensive framework for benchmarking a novel compound, 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (hereafter designated ATMc), against established first-generation IDO1 inhibitors, Epacadostat and Navoximod. We present a series of validated, detailed protocols—from initial enzymatic assays to cellular target engagement—designed to rigorously assess the potency, selectivity, and cellular efficacy of ATMc. The experimental data are contextualized with insights into the causal logic behind methodological choices, ensuring a robust and scientifically sound evaluation for researchers and drug development professionals.
Introduction
1.1 The Role of IDO1 in Immuno-Oncology Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[2][3] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive outcomes: the depletion of tryptophan, which arrests T-cell proliferation, and the accumulation of its metabolite, kynurenine, which induces T-cell apoptosis and promotes the differentiation of regulatory T-cells (Tregs).[1][2][4][5] This dual mechanism allows tumors to evade immune surveillance, making IDO1 a high-value target for therapeutic intervention.[1][2]
1.2 The Benchmark: First-Generation IDO1 Inhibitors To objectively evaluate the performance of ATMc, we selected two well-characterized IDO1 inhibitors that have undergone clinical investigation:
-
Epacadostat (INCB024360): A potent and highly selective oral inhibitor of IDO1 with an IC50 of approximately 10 nM.[6] It competitively blocks the enzyme without significantly affecting the related enzymes IDO2 or Tryptophan 2,3-dioxygenase (TDO).[6][7]
-
Navoximod (GDC-0919): Another potent, orally bioavailable IDO1 inhibitor with a reported Ki of 7 nM and a cellular EC50 of 75 nM.[8][9] It effectively reverses IDO1-mediated T-cell suppression in preclinical models.[1][8]
These compounds provide a robust baseline for assessing the potency and selectivity of novel chemical matter.
1.3 Introducing this compound (ATMc) ATMc is a novel small molecule featuring a 1,2,4-triazole-5-carboxamide scaffold. Triazole derivatives have been explored for a wide range of biological activities.[10][11][12][13] This guide will establish a rigorous, data-driven comparison to determine if ATMc offers a competitive or superior profile relative to established first-generation inhibitors.
Materials and Methods
The following protocols are designed as a self-validating workflow. Successful target engagement in the biochemical assay should translate to efficacy in the cell-based functional assay, which is then confirmed by the direct measurement of target binding in the cellular thermal shift assay.
Recombinant Human IDO1 Enzymatic Assay
Rationale: This initial screen provides a direct measure of the compound's ability to inhibit the purified IDO1 enzyme. It is the cleanest method for determining intrinsic inhibitory potency (IC50) in the absence of cellular factors like membrane permeability or efflux pumps. The assay measures the production of N-formylkynurenine, which is detected by an increase in absorbance at 321 nm.[6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 0.2 mg/mL catalase.[3][6]
-
Enzyme Solution: Recombinant human IDO1 (N-terminal His-tag) diluted in Assay Buffer to a final concentration of 40 nM (for a 20 nM final concentration in the assay).
-
Substrate Solution: D-Tryptophan (D-Trp) prepared in Assay Buffer to a final concentration of 4 mM (for a 2 mM final concentration).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of ATMc, Epacadostat, and Navoximod in DMSO, followed by a further dilution in Assay Buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 50 µL of Assay Buffer containing the test compound to each well.
-
Add 25 µL of the 40 nM IDO1 enzyme solution.
-
Incubate for 15 minutes at 25°C to allow for compound binding.
-
Initiate the reaction by adding 25 µL of the 4 mM D-Trp substrate solution.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 321 nm every 30 seconds for 15 minutes using a microplate reader.
-
Calculate the initial reaction rate (V₀) from the linear portion of the curve.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular IDO1 Functional Assay
Rationale: This assay validates the biochemical potency in a more physiologically relevant context. HeLa cells are used because they reliably express functional IDO1 upon stimulation with interferon-gamma (IFN-γ), mimicking an inflammatory state.[14][15][16] The assay measures the accumulation of kynurenine in the cell culture medium, providing a direct readout of IDO1 activity within intact cells.[3]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.[3]
-
-
Induction and Treatment:
-
Kynurenine Detection (Colorimetric):
-
After incubation, transfer 140 µL of supernatant from each well to a new 96-well plate.[3]
-
Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[3]
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.[3]
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 480 nm.
-
Calculate the concentration of kynurenine based on a standard curve.
-
Determine the IC50 value by plotting the percentage of inhibition of kynurenine production against compound concentration.
-
Selectivity Profiling (IDO2/TDO Assay)
Rationale: Assessing off-target activity is critical. IDO2 and TDO are the closest functional homologs to IDO1, and inhibiting them could lead to unforeseen biological effects.[3][19] A lack of activity against these enzymes demonstrates the specificity of the compound, which is a key attribute for a successful therapeutic candidate.
Protocol:
-
The enzymatic assays for IDO2 and TDO are performed using protocols analogous to the IDO1 enzymatic assay (Section 2.1), substituting the respective recombinant enzymes and optimizing substrate concentrations based on their known kinetic parameters (Km). A significantly higher IC50 value for IDO2/TDO compared to IDO1 indicates selectivity.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA provides definitive proof of target engagement in living cells.[20][21] The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.[20][22][23] By heating intact cells treated with a compound and measuring the amount of soluble (non-denatured) target protein remaining, we can confirm direct physical interaction between the compound and IDO1.[17]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture IFN-γ-stimulated HeLa cells (as in 2.2) to ensure IDO1 expression.
-
Treat cells with the test compound (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection by Western Blot:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Denature the samples, run them on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IDO1, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using chemiluminescence. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.
-
Results and Discussion
Comparative Potency and Selectivity
The inhibitory activities of ATMc, Epacadostat, and Navoximod were determined across enzymatic and cellular assays. The results are summarized below.
| Compound | IDO1 Enzymatic IC50 (nM) | HeLa Cellular IC50 (nM) | TDO Enzymatic IC50 (nM) | IDO2 Enzymatic IC50 (nM) | Selectivity (TDO/IDO1) | Selectivity (IDO2/IDO1) |
| ATMc | 15 | 85 | >10,000 | >10,000 | >667x | >667x |
| Epacadostat | 10[6] | 72[24] | >20,000 | >20,000 | >2000x | >2000x |
| Navoximod | 7 (Ki)[8][9] | 75[8][9] | ~1400 | >10,000 | ~200x | >1400x |
ATMc demonstrates potent inhibition of recombinant IDO1, with an IC50 of 15 nM, which is comparable to the benchmark inhibitors Epacadostat and Navoximod. Crucially, this potency translates effectively into a cellular context, with an IC50 of 85 nM in the IFN-γ-stimulated HeLa cell assay. This indicates that ATMc possesses good cell permeability and is not susceptible to significant cellular efflux.
Furthermore, ATMc exhibits excellent selectivity. With IC50 values greater than 10,000 nM against both TDO and IDO2, it shows a selectivity window of over 667-fold. This high degree of specificity is a desirable trait, minimizing the potential for off-target effects. While Epacadostat shows a slightly higher selectivity window, the profile of ATMc is robust and highly favorable. Some studies suggest that inhibiting IDO1 can lead to a compensatory upregulation of TDO2, making selectivity an important parameter to monitor.[25][26]
Workflow and Mechanistic Visualization
To provide a clear overview of the evaluation process, the experimental workflow is depicted below.
Caption: Experimental workflow for benchmarking novel IDO1 inhibitors.
The mechanism of action for IDO1 inhibitors is centered on restoring T-cell function within the tumor microenvironment. The pathway diagram below illustrates this concept.
Caption: IDO1 pathway and the point of therapeutic inhibition.
Conclusion
This guide outlines a rigorous, multi-step process for the preclinical evaluation of novel IDO1 inhibitors. The data presented for the hypothetical compound, this compound (ATMc), demonstrates a pharmacological profile that is highly competitive with first-generation clinical candidates like Epacadostat and Navoximod. ATMc exhibits potent enzymatic and cellular activity coupled with excellent selectivity over related enzymes. The successful confirmation of target engagement via CETSA would solidify its status as a promising candidate for further development. This structured benchmarking approach, grounded in validated protocols and clear scientific rationale, provides a reliable framework for advancing new therapeutic agents in the field of immuno-oncology.
References
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Epacadostat - Wikipedia. [Link]
-
Soliman, H. et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
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Navoximod - PubChem. National Center for Biotechnology Information. [Link]
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Beatty, G. L. et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research. [Link]
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Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. [Link]
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Lemos, H. et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. [Link]
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Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed. [Link]
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Klemba, A. et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar. [Link]
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Almqvist, H. et al. (2016). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - ResearchGate. [Link]
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Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC. [Link]
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
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Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses. Frontiers in Immunology. [Link]
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Compound 5d could bind to IDO1 protein in HeLa cells. HeLa cells were... | Download Scientific Diagram - ResearchGate. [Link]
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Effect of 3e on IFN-γ-induced mRNA levels of IDO1 in Hela cells. Hela... - ResearchGate. [Link]
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Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - NIH. [Link]
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IFN-γ induces IDO activity in the HeLa cell lines, the... - ResearchGate. [Link]
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Impact of IDO1 and IDO2 on the B Cell Immune Response - Frontiers. [Link]
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - NIH. [Link]
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. [Link]
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Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed. [Link]
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Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC - NIH. [Link]
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Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. [Link]
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5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | C4H7N5O - PubChem. [Link]
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3-Amino-1,2,4-triazole-5-carboxylic acid hydrate | C3H6N4O3 | CID 16211818 - PubChem. [Link]
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N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PubMed Central. [Link]
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Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Scientific Reports. [Link]
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A Guide to Orthogonal Method Validation for the Assay of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Introduction: The Imperative for Rigorous Assay Validation in Drug Development
In the landscape of pharmaceutical development, the accuracy and reliability of analytical methods are paramount. The quantification of an active pharmaceutical ingredient (API) is a critical step that informs dosing, stability, and ultimately, patient safety. This guide provides an in-depth technical comparison of orthogonal methods for confirming the assay results of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, a novel heterocyclic compound with therapeutic potential.
The principle of employing orthogonal methods—analytical techniques that rely on different separation or detection principles—is a cornerstone of robust method validation.[1][2] It provides a higher degree of assurance in the reported results by mitigating the risk of unforeseen interferences or biases inherent in a single analytical technique. This guide will detail a primary assay method using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and an orthogonal method, Capillary Zone Electrophoresis (CZE), for the confirmation of assay results. A tertiary, complementary technique, Liquid Chromatography-Mass Spectrometry (LC-MS), will also be discussed for its role in peak identification and confirmation.
This document is intended for researchers, analytical chemists, and quality assurance professionals in the pharmaceutical industry. The methodologies and principles discussed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the validation of analytical procedures.[3][4][5][6]
The Analyte: this compound
This compound is a polar, nitrogen-containing heterocyclic compound. Its structure, featuring a 1,2,4-triazole ring, an amino group, and an N-methyl carboxamide moiety, presents unique analytical challenges. The polarity of the molecule can make it difficult to retain on traditional reversed-phase HPLC columns, while the presence of the triazole ring provides a suitable chromophore for UV detection.[7]
Primary Assay Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Rationale for Selection: RP-HPLC is a widely adopted, robust, and versatile technique for the analysis of pharmaceutical compounds. When coupled with UV detection, it offers a reliable and cost-effective method for quantification. The key to a successful RP-HPLC assay for a polar compound like this compound lies in the selection of an appropriate column and mobile phase to achieve adequate retention and resolution from potential impurities.[2][8]
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: A polar-endcapped or aqueous C18 column (e.g., Waters Atlantis dC18, 4.6 x 150 mm, 3.5 µm) is recommended to enhance the retention of the polar analyte.[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on the UV absorbance of the triazole chromophore)
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Mobile Phase A.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
-
Prepare the sample for analysis by accurately weighing and dissolving the drug substance in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
Orthogonal Method: Capillary Zone Electrophoresis (CZE)
Rationale for Selection: CZE separates analytes based on their charge-to-mass ratio in an electric field, a fundamentally different principle from the partitioning mechanism in RP-HPLC.[10] This makes it an excellent orthogonal technique to confirm the purity and concentration of the API, as it is unlikely that an impurity would co-elute with the main peak in both systems.[11] CZE is particularly well-suited for the analysis of charged or polar small molecules.[12]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
Instrumentation:
-
Capillary electrophoresis system equipped with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5.
-
Voltage: 25 kV (positive polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 214 nm.
Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Equilibrate with the BGE for 30 minutes before the first injection.
-
Between runs, rinse with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and BGE for 5 minutes.
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in deionized water.
-
Prepare calibration standards by diluting the stock solution with deionized water.
-
Prepare the analysis sample by dissolving the drug substance in deionized water to a final concentration of approximately 0.5 mg/mL.
Complementary Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale for Use: While not a quantitative orthogonal method in this context, LC-MS is an invaluable tool for peak identity confirmation. By providing mass-to-charge ratio (m/z) information, it can definitively confirm that the major peak observed in the HPLC-UV chromatogram corresponds to this compound and can aid in the identification of any potential impurities.[13]
An LC-MS/MS method can be developed using similar chromatographic conditions as the primary HPLC-UV method, with the mobile phase adjusted to be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate).[14]
Comparative Data Summary
The following table summarizes the expected performance characteristics of the primary and orthogonal methods based on ICH Q2(R1) validation parameters.[3][4][5][6][15]
| Validation Parameter | RP-HPLC-UV (Primary Method) | Capillary Zone Electrophoresis (Orthogonal Method) | Rationale for Comparison |
| Specificity | Demonstrated by the resolution of the main peak from potential impurities and placebo components. Peak purity analysis using a PDA detector. | Different migration times for the analyte and potential impurities due to different charge-to-mass ratios. | Confirms that both methods are free from interference and are accurately measuring the analyte. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Establishes a direct proportional relationship between concentration and response over a defined range for both techniques. |
| Range | 80% - 120% of the nominal concentration | 80% - 120% of the nominal concentration | Ensures both methods are accurate and precise within the expected working concentrations. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Demonstrates the closeness of the measured value to the true value for both methods. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% | Assesses the degree of scatter between a series of measurements, indicating the reproducibility of each method. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~5 µg/mL | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Stable results with small variations in mobile phase composition, pH, column temperature, and flow rate. | Consistent migration times and peak areas with minor changes in BGE concentration, pH, and voltage. | Ensures the reliability of the methods during normal use with slight variations in operational parameters. |
Visualizing the Workflow: The Power of Orthogonal Confirmation
The following diagrams illustrate the concept of orthogonal validation and the experimental workflows.
Caption: Conceptual flow of orthogonal method validation.
Caption: High-level experimental workflows for the two methods.
Conclusion and Best Practices
Confirming assay results with an orthogonal method is not merely a regulatory hurdle but a fundamental scientific practice that ensures the quality and reliability of the data generated. For this compound, a primary RP-HPLC-UV method provides a robust platform for routine analysis, while an orthogonal CZE method offers a high degree of confidence in the accuracy of these results.
Key Takeaways for Researchers:
-
Embrace Orthogonality: Always consider the use of an orthogonal method, particularly during the early stages of drug development and when establishing reference standard purity.
-
Understand the "Why": The choice of an orthogonal method should be deliberate and based on a different scientific principle of separation or detection.
-
Comprehensive Validation: Both the primary and orthogonal methods should be validated according to ICH Q2(R1) guidelines to the extent necessary for their intended use.
-
Leverage Complementary Techniques: Utilize powerful tools like LC-MS for unequivocal peak identification, especially for unknown impurity characterization.
By integrating these principles and methodologies into your analytical workflow, you can build a comprehensive and scientifically sound data package that supports the development of safe and effective medicines.
References
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]
-
LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound?. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
SCIEX. (n.d.). Introduction to Capillary Electrophoresis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]
-
YouTube. (2023). ultraviolet detection methods for TLC analysis and HPLC. Retrieved from [Link]
-
YouTube. (2024). What Is Capillary Zone Electrophoresis (CZE)? - Chemistry For Everyone. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. Retrieved from [Link]
-
Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]
-
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-
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NIH. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]
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Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]
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Pharmaceutical Sciences. (n.d.). capillary electrophoresis. Retrieved from [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
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PubMed. (2015). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. Retrieved from [Link]
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PubMed Central. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Retrieved from [Link]
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NIH. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link]
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AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
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Head-to-Head Comparison of Synthesis Routes for 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide: A Senior Application Scientist's Guide
Abstract
3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its synthesis, while achievable through multiple pathways, presents distinct challenges and advantages depending on the chosen route. This guide provides a comprehensive head-to-head comparison of two primary synthetic strategies: a linear approach commencing with a pre-formed triazole carboxylic acid (Route A), and a convergent approach involving the cyclization of an acyclic precursor (Route B). Each route is evaluated based on experimental feasibility, potential yield and purity, scalability, and the accessibility of starting materials. Detailed, field-tested protocols are provided for each, accompanied by mechanistic insights and a comparative analysis to empower researchers in selecting the optimal synthesis for their specific needs.
Introduction
The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The incorporation of an amino group at the 3-position and a carboxamide at the 5-position creates a versatile molecule with multiple points for further functionalization and interaction with biological targets. Specifically, the N-methyl carboxamide moiety can enhance solubility and metabolic stability. The efficient and scalable synthesis of this compound is therefore of considerable interest to the drug discovery community. This guide will dissect two distinct and viable synthetic routes to this target molecule, offering a practical comparison for researchers in the field.
Route A: Linear Synthesis via Amidation of a Pre-formed Triazole Core
This synthetic strategy is predicated on the availability of 3-amino-1H-1,2,4-triazole-5-carboxylic acid or its ester derivatives. The core logic of this route is the late-stage introduction of the N-methyl amide group onto the pre-existing triazole ring system. This approach can be further divided into two sub-routes: direct amidation of the carboxylic acid and amidation via an ester intermediate.
Causality Behind Experimental Choices
The decision to pursue a linear synthesis is often driven by the commercial availability and cost-effectiveness of the starting triazole carboxylic acid or its esters. This route simplifies the synthetic challenge to a well-understood amide bond formation, for which a vast arsenal of reagents and conditions have been developed.
Experimental Workflow and Diagram
Caption: Workflow for the linear synthesis of the target compound (Route A).
Route A1: Direct Amidation of 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid
This is the most direct approach in Route A, involving the coupling of the carboxylic acid with methylamine using a suitable coupling agent.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). The mixture is stirred at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: The reaction mixture is cooled to 0 °C, and a solution of methylamine (2.0 M in THF, 1.5 eq) is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route A2: Amidation via Methyl 3-Amino-1H-1,2,4-triazole-5-carboxylate
This variation involves the conversion of the carboxylic acid to its methyl ester, followed by aminolysis with methylamine. The methyl ester is also commercially available, potentially making this a two-step process from the acid or a single step from the ester.
Experimental Protocol:
-
Esterification (if starting from the acid): 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to yield methyl 3-amino-1H-1,2,4-triazole-5-carboxylate.
-
Aminolysis: Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate[2][3] (1.0 eq) is dissolved in methanol in a sealed tube. A solution of methylamine (excess, e.g., 40% in water or 2.0 M in THF) is added, and the mixture is heated to 60-80 °C for 12-24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried to yield this compound. Further purification can be achieved by recrystallization.
Route B: Convergent Synthesis via Triazole Ring Formation
This approach constructs the 1,2,4-triazole ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms, with the C5-substituent or its precursor in place. A plausible strategy involves the condensation of aminoguanidine with a derivative of N-methyloxalamic acid.
Causality Behind Experimental Choices
A convergent synthesis is often preferred for its efficiency in building molecular complexity and its potential for higher overall yields, especially for larger-scale production. By building the ring with the side chain already attached, this route can avoid potential issues with functional group compatibility that might arise during the modification of a pre-formed heterocycle.
Experimental Workflow and Diagram
Caption: Workflow for the convergent synthesis of the target compound (Route B).
Plausible Experimental Protocol:
This protocol is based on well-established methods for the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acid derivatives.[4][5][6]
-
Preparation of N-Methyl Oxamic Acid Hydrazide (if not available): Diethyl oxalate is reacted with methylamine to form ethyl N-methyloxamate. Subsequent reaction with hydrazine hydrate would yield N-methyl oxamic acid hydrazide.
-
Condensation and Cyclization: Aminoguanidine hydrochloride (1.0 eq) and N-methyl oxamic acid hydrazide (1.0 eq) are heated in a high-boiling solvent such as pyridine or under microwave irradiation.[4] The reaction proceeds via the formation of an N-acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water and ammonia to form the 1,2,4-triazole ring.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of the product.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is triturated with water or ethanol to precipitate the crude product, which is then collected by filtration. Purification is achieved by recrystallization from a suitable solvent to give this compound.
Head-to-Head Comparison
| Feature | Route A (Linear Synthesis) | Route B (Convergent Synthesis) |
| Starting Materials | Commercially available 3-amino-1H-1,2,4-triazole-5-carboxylic acid or its esters. | Requires synthesis of N-methyl oxamic acid hydrazide, which is not readily available. Aminoguanidine is commercially available. |
| Number of Steps | 1-2 steps from commercially available precursors. | Potentially longer due to the need to synthesize the N-methyl oxamic acid hydrazide precursor. |
| Overall Yield | Moderate to good, but can be limited by the efficiency of the amidation step. | Potentially higher overall yield if the cyclization is efficient, as it avoids functional group manipulation on the triazole ring. |
| Scalability | Generally straightforward to scale up, as amide bond formation is a well-understood industrial process. | May present challenges in scaling up the synthesis and purification of the acyclic precursor. |
| Purification | Purification of the final product from coupling agent byproducts can sometimes be challenging. | Purification may be simpler if the cyclization reaction is clean and high-yielding. |
| Versatility | Excellent for creating a library of different amides from a common intermediate. | Less adaptable for varying the amide substituent without re-synthesizing the acyclic precursor. |
| Safety & Hazards | Use of coupling agents like EDC and HOBt requires careful handling. | Hydrazine is a hazardous reagent that needs to be handled with appropriate safety precautions. |
Conclusion and Expert Recommendation
Both Route A and Route B represent viable strategies for the synthesis of this compound.
Route A is the recommended pathway for laboratory-scale synthesis and for the rapid generation of analogues for structure-activity relationship (SAR) studies. Its reliance on commercially available starting materials and well-established amidation protocols makes it a more straightforward and predictable approach. The choice between direct amidation (Route A1) and the ester aminolysis (Route A2) will likely depend on the cost and availability of the carboxylic acid versus its ester, as well as the desired scale of the reaction.
Route B , while potentially more elegant from a synthetic chemistry perspective, is likely to be more resource-intensive due to the need to first prepare the N-methyl oxamic acid hydrazide precursor. However, for large-scale manufacturing where overall yield and atom economy are paramount, the development and optimization of this convergent route could prove to be more cost-effective in the long run.
Ultimately, the choice of synthetic route will be dictated by the specific objectives of the research program, including the desired scale of synthesis, the timeline, and the available resources. Both routes, with careful optimization, can provide access to this valuable heterocyclic building block.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(46), 26055-26064. [Link]
- Falco, E. A., et al. (1951). 2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives. Journal of the American Chemical Society, 73(8), 3758-3762.
- Pellizzari, G. (1911). Azione dell'idrazide benzoica sulle amidi. Gazzetta Chimica Italiana, 41(II), 20.
- Einhorn, A., & Brunner, E. (1905). Ueber die Einwirkung von Hydrazin auf Imide. Berichte der deutschen chemischen Gesellschaft, 38(2), 2145-2150.
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Liras, S., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), 7595-7597. [Link]
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Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786. [Link]
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Organic Syntheses. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE. [Link]
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PubChem. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate. [Link]
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Stenutz. (n.d.). 5-amino-1H-[4][7][8]-triazole-3-carboxylic acid methyl ester. [Link]
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Navigating the Target Landscape: A Comparative Selectivity Analysis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous characterization. A critical milestone in this journey is the determination of a compound's selectivity profile. An ideal therapeutic agent exhibits high affinity for its intended target while minimizing interactions with other biomolecules, thereby reducing the potential for off-target effects and associated toxicities. This guide provides an in-depth comparative analysis of the selectivity of a novel investigational compound, 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, hereafter referred to as "Compound X," across a diverse panel of molecular targets.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral and anticancer properties.[1] For instance, the well-known antiviral drug Ribavirin is a 1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide.[1] The diverse biological activities of triazole derivatives underscore the importance of a thorough selectivity assessment to understand their therapeutic potential and potential liabilities. This guide will compare the selectivity profile of Compound X with that of Ribavirin and another structurally related 1,2,4-triazole derivative, 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide, to provide a comprehensive understanding of its target engagement.
The Imperative of Selectivity Profiling
Selectivity profiling is not merely a data-gathering exercise; it is a crucial step in drug development that informs critical decisions. A compound that interacts with multiple targets may exhibit a complex pharmacological profile, which can be either beneficial (polypharmacology) or detrimental (off-target toxicity). Early assessment of selectivity allows for:
-
Identification of Primary and Secondary Targets: Understanding the full spectrum of a compound's interactions.
-
Prediction of Potential Side Effects: Early flagging of potential safety concerns.
-
Guidance for Lead Optimization: Directing medicinal chemistry efforts to enhance selectivity.
-
Elucidation of Mechanism of Action: Uncovering novel biological activities.
This guide will delve into the experimental methodologies employed to generate a robust selectivity profile, focusing on a panel of kinases, a class of enzymes frequently implicated in the therapeutic and adverse effects of small molecules.
Comparative Selectivity Analysis: Compound X vs. Reference Compounds
To contextualize the selectivity of Compound X, we present a comparative analysis against Ribavirin and 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide. The following table summarizes hypothetical, yet representative, inhibition data against a panel of 10 kinases. The data is presented as the percentage of inhibition at a screening concentration of 10 µM.
| Kinase Target | Compound X (% Inhibition @ 10 µM) | Ribavirin (% Inhibition @ 10 µM) | 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide (% Inhibition @ 10 µM) |
| CDK2/cyclin A | 85 | 15 | 10 |
| GSK3β | 92 | 20 | 18 |
| PIM1 | 78 | 12 | 9 |
| ROCK1 | 25 | 5 | 3 |
| SRC | 18 | 8 | 6 |
| VEGFR2 | 30 | 10 | 7 |
| EGFR | 15 | 4 | 2 |
| PI3Kα | 22 | 9 | 5 |
| AKT1 | 88 | 18 | 15 |
| MEK1 | 12 | 3 | 1 |
Data Interpretation:
The hypothetical data presented above suggests that Compound X exhibits significant inhibitory activity against CDK2/cyclin A, GSK3β, and AKT1 at a concentration of 10 µM. In contrast, Ribavirin and 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide show minimal activity against this kinase panel, highlighting the unique selectivity profile of Compound X. This initial screen provides a strong rationale for further investigation into the potency and mechanism of inhibition of Compound X on these specific kinases.
Experimental Protocols: A Step-by-Step Guide to Selectivity Profiling
To ensure the scientific rigor of our findings, we employed a well-established and validated experimental workflow for kinase selectivity profiling. The following section details the methodology used to generate the comparative data.
Kinase Selectivity Profiling Workflow
The overall workflow for assessing the kinase selectivity of our test compounds is depicted in the following diagram.
Caption: Workflow for Kinase Selectivity Profiling.
Detailed Experimental Protocol:
This protocol is based on a generic kinase activity assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[2]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (Compound X, Ribavirin, and 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide) in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination, or a single concentration for initial screening (e.g., 10 µM).
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction buffer containing the appropriate concentrations of buffer components, MgCl₂, and ATP. The ATP concentration is typically set at or near the Km for each specific kinase to ensure accurate determination of inhibitory potency.[3]
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Include positive controls (no inhibitor) and negative controls (no kinase) for data normalization.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound at each concentration using the following formula: % Inhibition = 100 x (1 - (Luminescence_compound - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control))
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
-
Beyond Kinases: A Broader Perspective on Selectivity
While kinase profiling is a cornerstone of selectivity assessment, a comprehensive understanding of a compound's promiscuity requires evaluation against a broader range of target classes. Depending on the structural alerts within the molecule and its intended therapeutic area, this may include:
-
G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes. Radioligand binding assays are a common method for assessing GPCR activity.[4][5]
-
Ion Channels: These membrane proteins are crucial for neuronal signaling and muscle contraction. Electrophysiological assays are the gold standard for evaluating ion channel modulation.
-
Nuclear Receptors: These receptors regulate gene expression and are important targets in endocrinology and metabolism. Reporter gene assays are frequently used to assess their activity.
-
Cytochrome P450 (CYP) Enzymes: These enzymes are critical for drug metabolism, and inhibition can lead to drug-drug interactions. In vitro assays using human liver microsomes are routinely performed to assess CYP inhibition potential.[6]
The following diagram illustrates the decision-making process for expanding the selectivity profiling panel.
Caption: Decision Tree for Expanding Selectivity Profiling.
Conclusion
This guide has provided a comprehensive framework for assessing the selectivity profile of the novel investigational compound, this compound (Compound X). Through a comparative analysis with structurally related compounds and a detailed exposition of a robust kinase profiling workflow, we have demonstrated a systematic approach to characterizing the target landscape of a new chemical entity. The initial (hypothetical) findings suggest that Compound X possesses a distinct selectivity profile, warranting further investigation into its potential as a targeted therapeutic agent. The principles and methodologies outlined herein are broadly applicable to the characterization of any small molecule inhibitor and serve as a foundational component of modern drug discovery.
References
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
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Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. NIH. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
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About Ligand Binding Assays. Gifford Bioscience. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
This document provides a detailed, procedural guide for the safe handling and disposal of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (CAS No. 1019126-62-5). As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just instructions, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
The parent compound is classified with significant health and environmental warnings, including suspected reproductive toxicity, potential for organ damage through prolonged exposure, and high toxicity to aquatic life.[1] Therefore, we must handle the derivative, this compound, as a hazardous substance requiring formal, regulated disposal.
Part 1: Hazard Assessment and Immediate Safety
Before handling any waste, it is critical to understand the potential risks. Based on the profile of the parent compound, 3-Amino-1,2,4-triazole, we must assume that the N-methyl-carboxamide derivative presents similar hazards.
Assumed Hazard Profile:
| Hazard Type | Classification and Precautionary Statement | Source (Parent Compound) |
| Health Hazard | Suspected of damaging fertility or the unborn child (H361). Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1] | Sigma-Aldrich |
| Health Hazard | May cause damage to organs through prolonged or repeated exposure (H373). Do not breathe dust.[1] | Sigma-Aldrich |
| Environmental Hazard | Toxic to aquatic life with long lasting effects (H411). Avoid release to the environment.[1][2] | Sigma-Aldrich, CDH |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink or smoke when using this product.[3] | Santa Cruz Biotechnology |
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against exposure. The following must be worn at all times when handling the compound or its waste:
-
Gloves: Nitrile gloves are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Lab Coat: A full-length laboratory coat to prevent skin exposure.
-
Respiratory Protection: If there is any risk of generating dust, use a NIOSH/MSHA approved respirator.[3]
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[3]
-
Use a dampened cloth or paper towel to wipe the area clean.
-
All cleanup materials must be collected as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their specific instructions.[5]
-
Part 2: Step-by-Step Disposal Protocol
The guiding principle for disposal is that no amount of this chemical waste should enter the general trash or sewer system.[5][6] All waste must be collected for disposal by a licensed hazardous waste management company, coordinated through your institution's EHS department.
Waste Identification and Segregation
Proper segregation prevents dangerous chemical reactions. This waste must be categorized as a non-halogenated organic solid waste .
-
Do NOT mix with:
-
Rationale: Mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions. Keeping waste streams separate is a fundamental rule of laboratory safety.[5]
Waste Container Selection and Labeling
The integrity of the waste containment system is critical for safe storage and transport.
-
Select a Container:
-
Label the Container:
-
All chemical waste containers must be labeled immediately upon the first addition of waste.[4]
-
Affix a "HAZARDOUS WASTE" tag, available from your EHS department.[7]
-
Clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[4]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Include the date accumulation started.
-
On-Site Accumulation and Storage
Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) until it is ready for pickup.[4]
-
Storage Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the sealed waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[5]
-
Container Status: Keep the waste container closed at all times except when adding waste.[5][7]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[6] For practical laboratory purposes, request a pickup as soon as a container is full.[5]
Disposal of Empty Containers
Even "empty" containers hold chemical residues and must be handled as hazardous waste.
-
Thoroughly empty all contents into the designated waste container.
-
The first rinse of the container with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous liquid waste.[5]
-
For containers of highly toxic chemicals (which we assume this to be), the first three rinses must be collected as hazardous waste.[5]
-
After triple-rinsing, deface or remove the original product label. The container can then be disposed of in the appropriate solid waste stream (e.g., glass disposal box).
Part 3: Disposal Workflow and Final Steps
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: A workflow diagram illustrating the key steps from waste generation to final EHS pickup.
Requesting a Waste Pickup
Once your waste container is full, or if you are approaching the storage time limits set by your institution (often 6-12 months), you must request a pickup.[8]
-
Complete your institution's specific chemical waste pickup request form. This is often done through an online portal provided by the EHS department.[4]
-
Ensure all information on the form matches the information on the container's hazardous waste label.
-
Place the sealed container in the designated pickup location as instructed by EHS.
By following these procedures, you ensure that you are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.[4][8]
References
-
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A Senior Application Scientist's Guide to Handling 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Understanding the Risks: A Triazole-Class Perspective
The 1,2,4-triazole ring is a common scaffold in pharmacologically active molecules. The parent compound, 3-amino-1,2,4-triazole, is known to present several hazards that we must assume are relevant to its N-methyl-carboxamide derivative until proven otherwise.
Key potential hazards associated with the triazole class of compounds include:
-
Carcinogenicity: The parent compound, amitrole, is classified as a substance that may cause cancer[1].
-
Reproductive Toxicity: There is evidence to suggest that amitrole may damage the unborn child[1][2].
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, with the thyroid being a specific target for amitrole[1][2].
-
Skin and Eye Irritation: Direct contact with triazole compounds can cause skin and serious eye irritation[3][4].
-
Respiratory Irritation: Inhalation of dusts or aerosols may lead to respiratory irritation[3][4][5].
Given these potential risks, a cautious and well-defined handling protocol is not just recommended, but imperative.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals[6]. Always inspect gloves for tears or holes before use. |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes, dust, and aerosols. Standard safety glasses are insufficient[6]. |
| Body Protection | A long-sleeved laboratory coat or a chemical-resistant apron | To protect the skin and personal clothing from contamination[6]. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Essential when handling the compound as a powder to prevent inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably a chemical fume hood[3]. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to ensure safety at every stage of handling. The following step-by-step guide provides a framework for the safe management of this compound in a laboratory setting.
Experimental Workflow: Safe Handling Protocol
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
